molecular formula C16H22O2 B1662024 4-(trans-4-n-Propylcyclohexyl)benzoic acid CAS No. 65355-29-5

4-(trans-4-n-Propylcyclohexyl)benzoic acid

Cat. No.: B1662024
CAS No.: 65355-29-5
M. Wt: 246.34 g/mol
InChI Key: VACLULPMEXHBMD-UHFFFAOYSA-N
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Description

4-(trans-4-n-Propylcyclohexyl)benzoic acid is a useful research compound. Its molecular formula is C16H22O2 and its molecular weight is 246.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-propylcyclohexyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O2/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17)18/h8-13H,2-7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACLULPMEXHBMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50983975
Record name 4-(4-Propylcyclohexyl)benzoic acid
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Molecular Weight

246.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65355-29-5
Record name 4-(4-Propylcyclohexyl)benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 4-(trans-4-propylcyclohexyl)
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Foundational & Exploratory

An In-Depth Technical Guide to 4-(trans-4-n-Propylcyclohexyl)benzoic Acid (CAS No. 65355-29-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Advanced Materials

4-(trans-4-n-Propylcyclohexyl)benzoic acid, with the CAS number 65355-29-5, is a pivotal organic intermediate, particularly recognized for its role in the synthesis of high-performance liquid crystal materials.[1] Its molecular architecture, featuring a rigid trans-cyclohexyl ring linked to a benzoic acid moiety with a flexible propyl tail, imparts the unique properties essential for the creation of advanced liquid crystal displays (LCDs) and other optoelectronic devices. The specific arrangement of these structural components allows for the formation of materials with desirable optical anisotropy and dielectric characteristics, which are fundamental to the functionality of modern display technologies. Beyond liquid crystals, this compound and its derivatives are also explored in the development of novel polymers with enhanced mechanical strength and thermal stability, finding applications in flexible displays and printed electronics. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an analysis of its key applications.

Physicochemical Properties and Structural Information

The unique properties of this compound stem from its distinct molecular structure, which combines a rigid core with a flexible alkyl chain. This combination is crucial for its function in liquid crystal formulations.

PropertyValueSource
CAS Number 65355-29-5[1]
Molecular Formula C16H22O2[1]
Molecular Weight 246.34 g/mol [1]
Melting Point 206 °C (lit.)
Boiling Point 383.7±21.0 °C (Predicted)
Density 1.038±0.06 g/cm3 (Predicted)
pKa 4.33±0.10 (Predicted)
Appearance White to off-white powder or crystals
Solubility Soluble in organic solvents such as THF and acetone.
Chemical Structure

The structure of this compound is fundamental to its liquid crystalline properties. The trans configuration of the cyclohexane ring ensures a linear, rod-like molecular shape, which is a prerequisite for the formation of nematic and other mesophases.

Synthesis_Workflow start Butyryl Chloride + Cyclohexene step1 Friedel-Crafts Acylation (AlCl3) start->step1 intermediate1 1-Butyryl-4-phenylcyclohexane (mixture of isomers) step1->intermediate1 step2 Wolff-Kishner Reduction (NH2NH2, KOH) intermediate1->step2 intermediate2 1-Propyl-4-phenylcyclohexane (mixture of isomers) step2->intermediate2 step3 Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) intermediate2->step3 intermediate3 4-(4-Propylcyclohexyl)acetophenone step3->intermediate3 step4 Haloform Reaction (NaOH, Br2) intermediate3->step4 product This compound step4->product

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(trans-4-n-propylcyclohexyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(trans-4-n-propylcyclohexyl)benzoic acid, with the CAS number 65355-29-5, is a key intermediate in the synthesis of advanced materials, most notably in the field of liquid crystals.[1] Its rigid core, comprised of a trans-substituted cyclohexane ring and a benzene ring, coupled with the terminal carboxylic acid and n-propyl groups, imparts the unique molecular architecture necessary for the formation of liquid crystalline phases. These properties, including significant optical and dielectric anisotropy, are pivotal for their application in high-performance liquid crystal displays (LCDs) and emerging technologies like flexible displays and printed electronics. The purity and well-defined physicochemical characteristics of this compound are paramount, as they directly influence the performance metrics of the final liquid crystal polymers. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an analysis of its spectral characteristics, offering valuable insights for researchers and professionals in drug development and materials science.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application and for the development of new materials. The key properties are summarized in the table below, followed by a more detailed discussion.

PropertyValueSource
Molecular Formula C₁₆H₂₂O₂[2]
Molecular Weight 246.34 g/mol [2]
Melting Point 206 °C (literature)[2]
Boiling Point 383.7 °C at 760 mmHg (predicted)LookChem
Density 1.038 g/cm³ (predicted)LookChem
pKa 4.33 ± 0.10 (predicted)LookChem
LogP 4.45870 (predicted)LookChem

Molecular Structure and Isomerism: The "trans" designation in the name is of critical importance. It refers to the stereochemistry of the substituents on the cyclohexane ring, where the propyl group and the benzoic acid moiety are on opposite sides of the ring's plane. This trans-conformation results in a more linear and rigid molecular shape, which is a prerequisite for the formation of the mesophases characteristic of liquid crystals.

Melting Point: The high melting point of 206 °C is indicative of a stable crystal lattice with strong intermolecular interactions.[2] In the solid state, carboxylic acids like this one are known to form centrosymmetric dimers through hydrogen bonding between their carboxyl groups.[3] This dimerization, coupled with the packing of the rigid molecular cores, contributes to the significant thermal energy required to transition to the liquid state.

Acidity (pKa): The predicted pKa of 4.33 suggests that this compound is a weak acid, similar in strength to benzoic acid (pKa ≈ 4.20).[4] The electron-donating nature of the alkyl substituent on the benzene ring is expected to have a minor influence on the acidity of the carboxylic acid group. An experimentally determined pKa is crucial for understanding its behavior in different pH environments, particularly in the context of formulation development or in biological systems.

Lipophilicity (LogP): The predicted LogP value of approximately 4.46 indicates that the molecule is highly lipophilic, meaning it has a strong preference for nonpolar environments over aqueous ones. This is a direct consequence of the large nonpolar hydrocarbon framework of the propylcyclohexyl and benzene moieties. This high lipophilicity is a key factor in its insolubility in water and its good solubility in many organic solvents.

Experimental Protocols

To ensure the scientific integrity and reproducibility of research and development involving this compound, standardized experimental protocols for characterizing its key properties are essential.

Synthesis of this compound

While several synthetic routes exist, a common approach involves the hydrogenation of an aromatic precursor followed by functional group manipulation. The following is a representative, multi-step protocol adapted from literature procedures for similar compounds.[5]

Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Wolff-Kishner Reduction cluster_step3 Step 3: Friedel-Crafts Acylation (second) cluster_step4 Step 4: Haloform Reaction and Acidification A Propionyl chloride D 4-(Cyclohexyl)propiophenone A->D B Cyclohexylbenzene B->D C AlCl₃ (catalyst) C->D E 4-(Propylcyclohexyl)benzene D->E G 4-Acetyl-1-(propylcyclohexyl)benzene E->G F Hydrazine hydrate, KOH F->E I This compound G->I H Acetyl chloride, AlCl₃ H->G J 1. NaOH, Br₂ 2. HCl(aq) J->I

Caption: A representative multi-step synthesis of this compound.

Step-by-Step Methodology:

  • Friedel-Crafts Acylation: To a solution of cyclohexylbenzene in a suitable solvent (e.g., dichloromethane) at 0 °C, add aluminum chloride (AlCl₃) followed by the dropwise addition of propionyl chloride. Stir the reaction mixture at room temperature until completion, then quench with ice-water and extract the product.

  • Wolff-Kishner Reduction: The resulting 4-(cyclohexyl)propiophenone is heated with hydrazine hydrate and potassium hydroxide in a high-boiling solvent like diethylene glycol to reduce the ketone to an alkyl group, yielding 4-(propylcyclohexyl)benzene.

  • Second Friedel-Crafts Acylation: The 4-(propylcyclohexyl)benzene is then acylated with acetyl chloride in the presence of aluminum chloride to introduce an acetyl group onto the benzene ring, forming 4-acetyl-1-(propylcyclohexyl)benzene.

  • Haloform Reaction and Acidification: The methyl ketone is oxidized to a carboxylic acid using a haloform reaction (e.g., with sodium hypobromite, generated in situ from NaOH and Br₂). Subsequent acidification with a strong acid like HCl precipitates the final product, this compound. The trans isomer is often the thermodynamically favored product and can be further purified by recrystallization.

Determination of Aqueous pKa by Potentiometric Titration

The pKa of a weakly acidic compound can be accurately determined by monitoring the pH of a solution as it is titrated with a strong base.

pKa_Determination cluster_preparation Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve compound in co-solvent (e.g., methanol) B Dilute with water to a known concentration A->B C Calibrate pH meter with standard buffers D Titrate with standardized NaOH solution E Record pH after each addition of titrant D->E F Plot pH vs. volume of NaOH added G Determine the half-equivalence point (pH = pKa) F->G H Alternatively, use derivative plots to find the equivalence point F->H

Caption: Workflow for the experimental determination of pKa by potentiometric titration.

Step-by-Step Methodology:

  • Preparation: Accurately weigh a sample of this compound and dissolve it in a minimal amount of a co-solvent like methanol or ethanol due to its low aqueous solubility. Dilute this solution with deionized water to a known concentration (e.g., 0.01 M).

  • Titration: Calibrate a pH meter using standard buffers. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. The equivalence point can be determined from the inflection point of the titration curve, often more accurately from the peak of the first derivative of the curve.

Solubility Determination by the Shake-Flask Method

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.

Solubility_Determination cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification A Add excess solid to the solvent in a sealed vial B Agitate at a constant temperature for 24-48 hours A->B C Allow solid to settle D Filter or centrifuge to remove undissolved solid C->D E Take an aliquot of the saturated solution F Determine concentration using a validated analytical method (e.g., HPLC-UV) E->F

Caption: Workflow for the determination of solubility using the shake-flask method.

Step-by-Step Methodology:

  • Equilibration: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial. This ensures that a saturated solution is formed.

  • Agitation: Place the vial in a shaker bath at a constant temperature and agitate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the excess solid to settle. Carefully take an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration or centrifugation can be used for complete removal of undissolved solid.

  • Quantification: Accurately dilute the aliquot and determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), by comparing the response to a calibration curve prepared with known concentrations.

Spectroscopic Analysis

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the propyl group, the cyclohexyl ring, and the benzene ring.

  • Propyl Group: A triplet at approximately 0.9 ppm (CH₃), a multiplet around 1.3 ppm (CH₂), and another multiplet around 1.6 ppm (CH₂) are expected.

  • Cyclohexyl Ring: A complex series of multiplets in the range of 1.0-2.5 ppm would correspond to the methylene and methine protons of the cyclohexane ring. The trans-configuration would influence the coupling constants and chemical shifts of these protons.

  • Aromatic Protons: Two doublets in the region of 7.2-8.1 ppm are anticipated for the para-substituted benzene ring. The protons ortho to the carboxylic acid group would be deshielded and appear at a higher chemical shift compared to the protons meta to the carboxylic acid.

  • Carboxylic Acid Proton: A broad singlet at a chemical shift typically greater than 10 ppm, which is characteristic of a carboxylic acid proton, would be observed. This signal may be exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments.

  • Propyl Group: Signals for the three carbons of the propyl group are expected in the aliphatic region, typically between 14 and 40 ppm.

  • Cyclohexyl Ring: Multiple signals for the carbons of the cyclohexane ring will appear in the aliphatic region, generally between 25 and 50 ppm.

  • Aromatic Carbons: Four signals are expected for the six aromatic carbons due to the symmetry of the para-substituted ring. These would appear in the range of 125-150 ppm. The carbon attached to the carboxylic acid group (ipso-carbon) and the carbon attached to the cyclohexyl group will have distinct chemical shifts.

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to have a chemical shift in the range of 170-180 ppm.[6]

FTIR Spectroscopy

The infrared spectrum is a powerful tool for identifying the key functional groups present in the molecule.

  • O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[7]

  • C-H Stretches: Aliphatic C-H stretching vibrations from the propyl and cyclohexyl groups will appear just below 3000 cm⁻¹. Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band between 1680 and 1710 cm⁻¹ is characteristic of the C=O stretching vibration of a carboxylic acid dimer.[8]

  • C=C Stretches: Aromatic C=C stretching vibrations will give rise to absorptions in the 1450-1600 cm⁻¹ region.

  • C-O Stretch and O-H Bend: Absorptions corresponding to the C-O stretching and O-H bending vibrations are expected in the fingerprint region, typically between 900 and 1300 cm⁻¹.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 246, corresponding to the molecular weight of the compound.

  • Fragmentation: Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH, M-17), the carboxyl group (-COOH, M-45), and cleavage of the alkyl chain. The fragmentation of the cyclohexyl ring can also lead to a series of characteristic fragment ions.

Conclusion

This compound is a molecule of significant interest in materials science, particularly for the synthesis of liquid crystals. Its well-defined physicochemical properties, stemming from its rigid, elongated structure, are fundamental to its performance in these applications. This guide has provided a detailed overview of these properties, along with robust experimental protocols for their determination. While experimental data for some properties of this specific molecule are not widely published, the provided methodologies and expected spectral characteristics, based on sound chemical principles and data from analogous compounds, offer a strong foundation for researchers and developers working with this and related materials. A thorough experimental characterization, following the protocols outlined herein, is crucial for ensuring the quality, consistency, and successful application of this compound in advanced technologies.

References

A Senior Application Scientist's Guide to the Synthesis of 4-(trans-4'-n-alkylcyclohexyl) Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-(trans-4'-n-alkylcyclohexyl) benzoic acids, a class of compounds paramount to the field of advanced materials, particularly liquid crystals. The inherent structural rigidity and anisotropic properties endowed by the trans-cyclohexylphenyl moiety make these molecules critical building blocks for liquid crystal displays (LCDs) and other electro-optical devices. This document outlines the principal synthetic strategies, emphasizing stereochemical control, and provides detailed, field-tested protocols. The causality behind experimental choices is elucidated to empower researchers in their synthetic endeavors.

Introduction: The Significance of the Trans-Cyclohexylphenyl Moiety

The 4-(trans-4'-n-alkylcyclohexyl) benzoic acid scaffold is a cornerstone in the design of high-performance liquid crystals. The molecular architecture, featuring a linear and rigid core composed of a benzene ring and a cyclohexane ring, is crucial for establishing the mesophases that define liquid crystalline behavior. The trans configuration of the 1,4-disubstituted cyclohexane ring is of utmost importance; it ensures a linear, rod-like molecular shape that promotes the necessary anisotropic packing for forming nematic and smectic phases.[1][2] The terminal n-alkyl chain length and the carboxylic acid group allow for fine-tuning of physical properties such as melting point, clearing point, dielectric anisotropy, and birefringence. These acids serve as vital intermediates, readily undergoing esterification with various alcohols to generate the final liquid crystal materials that comprise advanced display mixtures.

Retrosynthetic Analysis and Core Synthetic Strategies

A retrosynthetic analysis of the target molecule reveals two primary disconnection points, leading to two major synthetic strategies.

Diagram 1: Retrosynthetic Analysis

G Target 4-(trans-4'-n-alkylcyclohexyl) Benzoic Acid Frag1 4-Alkyl-4'-bromobiphenyl (or similar biphenyl precursor) Target->Frag1 C-C Disconnection (Aromatic Hydrogenation) Frag2 4-Alkylcyclohexyl Bromide (or similar cyclohexyl precursor) Target->Frag2 C-C Disconnection (Aromatic Coupling) Frag3 Benzoic Acid Derivative Frag2->Frag3

Caption: Retrosynthetic pathways for the target molecule.

  • Strategy A: Hydrogenation of a Biphenyl Precursor. This is arguably the most common and industrially scalable approach. It begins with a suitably substituted biphenyl derivative, which is then subjected to catalytic hydrogenation to saturate one of the phenyl rings. The final step involves functional group manipulation to install the benzoic acid moiety. The key challenge in this route is the selective hydrogenation of only one aromatic ring and controlling the stereochemistry of the resulting cyclohexane.

  • Strategy B: Construction from a Cyclohexyl Precursor. This approach starts with a pre-formed trans-4-n-alkylcyclohexyl building block. This core is then coupled to an aromatic ring that already contains or can be converted to the benzoic acid group. While potentially offering better stereochemical control from the outset, this route may involve more complex coupling reactions.

Detailed Synthetic Protocols and Mechanistic Insights

Strategy A: Biphenyl Hydrogenation Route

This strategy leverages the availability of biphenyl derivatives. The general workflow involves catalytic hydrogenation followed by oxidation.

Diagram 2: Synthetic Workflow via Biphenyl Hydrogenation

G cluster_0 Step 1: Biphenyl Synthesis (e.g., Suzuki Coupling) cluster_1 Step 2: Selective Catalytic Hydrogenation cluster_2 Step 3: Friedel-Crafts Acylation cluster_3 Step 4: Haloform Reaction / Oxidation Start 4-Bromo-4'-alkylbiphenyl Intermediate1 4-(trans-4'-n-Alkylcyclohexyl)benzene Start->Intermediate1 H2, Catalyst (e.g., Ru/C, Pd/C) Solvent, High Pressure/Temp Intermediate2 4-Acetyl-4'-(trans-4-n-alkylcyclohexyl)benzene Intermediate1->Intermediate2 Acetyl Chloride, AlCl3 Product 4-(trans-4'-n-Alkylcyclohexyl)benzoic Acid Intermediate2->Product 1. Br2, NaOH 2. H3O+

Caption: General workflow for Strategy A.

Step 2: Selective Catalytic Hydrogenation - The Critical Step

The selective hydrogenation of one phenyl ring in a biphenyl system to yield a cyclohexylbenzene is a non-trivial transformation.[3] Over-hydrogenation to form bicyclohexyl is a common side reaction.

  • Catalyst Choice: Ruthenium-based catalysts (e.g., Ru/C, Ru/Al2O3) and Palladium catalysts are often employed.[4][5] Palladium catalysts can be particularly effective for selective hydrogenation.[6] The choice of catalyst support and reaction conditions are critical for achieving high selectivity.

  • Reaction Conditions: The reaction is typically performed at elevated temperatures (100-200 °C) and high hydrogen pressures (50-2,000 psig).[6] The solvent can also influence selectivity, with cyclohexane sometimes used.[6]

  • Stereochemical Outcome: Catalytic hydrogenation of unsubstituted or symmetrically substituted biphenyls on a flat catalyst surface tends to favor the formation of the thermodynamically more stable trans isomer. However, a mixture of cis and trans isomers is often obtained.[7] Purification via recrystallization is usually necessary to isolate the pure trans isomer.

Step 4: Oxidation to the Carboxylic Acid

Once the 4-(trans-4'-n-alkylcyclohexyl)benzene intermediate is secured, the benzoic acid moiety must be installed. A common method is via Friedel-Crafts acylation to introduce an acetyl group, followed by oxidation.

  • Protocol: Haloform Reaction: A classic and reliable method for converting methyl ketones to carboxylic acids is the haloform reaction (e.g., using bromine in sodium hydroxide solution).[7]

  • Alternative Oxidation: If the precursor is a 4-(trans-4'-n-alkylcyclohexyl)benzyl alcohol, direct oxidation can be achieved using various reagents. Strong oxidants like potassium permanganate (KMnO4) or chromic acid (generated from CrO3 or dichromate salts) are effective.[8][9] More modern, milder methods using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst with a stoichiometric oxidant like sodium hypochlorite (NaOCl) followed by sodium chlorite (NaClO2) are also highly efficient and tolerate a wider range of functional groups.[10]

Strategy B: A Convergent Approach from Cyclohexanone

This route offers an alternative where the stereochemistry of the cyclohexane ring is addressed early in the sequence.

Protocol: Synthesis of 4-(trans-4'-n-Pentylcyclohexyl) Benzoic Acid [7]

This protocol is adapted from a known convenient synthesis and serves as a representative example.[7][11]

Part I: Synthesis of trans-1-(4'-Acetylphenyl)-4-heptylcyclohexane

  • Step a (Acylation of Cyclohexene): In a flask equipped for stirring and gas evolution, add 164 g (2 moles) of cyclohexene and 292 g (2 moles) of heptanoyl chloride in 500 ml of carbon disulfide. Cool the mixture to between -10°C and -5°C. Slowly add 280 g (2.1 moles) of anhydrous AlCl3 over 2 hours, maintaining the temperature. Stir for an additional 2 hours. Decompose the complex by pouring it onto ice with concentrated HCl. Separate the organic layer, wash with water, dry over anhydrous MgSO4, and remove the solvent under reduced pressure.

  • Step b & c (Alkylation of Benzene): In a separate flask, mix 200 ml of dry benzene with 140 g (1.05 moles) of anhydrous AlCl3. To this suspension, slowly add the crude product from Step a over 1.5 hours at 35°C. Heat the mixture for 4 hours at 45-50°C. Cool, pour onto ice, separate the organic layer, wash with 5% HCl and then water. Remove excess benzene under reduced pressure. The resulting oil contains trans-1-heptyl-4-phenylcyclohexane.

  • Step d (Friedel-Crafts Acylation): The crude product from Step c is acylated directly. Dissolve the oil in 500 ml of carbon disulfide, add 86 g (1.1 moles) of acetyl chloride, and then portion-wise add 160 g (1.2 moles) of anhydrous AlCl3 at room temperature. Stir for 4 hours, then let stand overnight. Decompose the complex with ice and HCl. Separate the organic layer, wash, dry, and remove the solvent. The crude product is purified by crystallization from methanol or ethanol to yield pure trans-1-(4'-acetylphenyl)-4-heptylcyclohexane.

  • Causality & Insight: This one-pot sequence of Friedel-Crafts reactions is efficient. The initial acylation of cyclohexene followed by in-situ alkylation of benzene establishes the core cyclohexylphenyl structure. The reaction conditions inherently favor the formation of the trans isomer as the thermodynamically preferred product.[7] Isolating the pure ketone at this stage is a key purification step.[7]

Part II: Oxidation to the Carboxylic Acid

  • Step e (Haloform Reaction): Dissolve 50 g of the purified ketone from Part I in 500 ml of dioxane. Prepare a solution of NaOH (60 g) in 400 ml of water and add bromine (24 ml) at a temperature below 10°C. Add this hypobromite solution to the ketone solution and stir for 5 hours at 30-40°C.

  • Work-up: Pour the reaction mixture into a large volume of water. Filter off the bromoform by-product. Acidify the filtrate with concentrated HCl to precipitate the crude carboxylic acid.

  • Purification: Collect the crude acid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., acetic acid or toluene) to obtain pure 4-(trans-4'-n-heptylcyclohexyl) benzoic acid.

Data Summary & Characterization

Proper characterization is essential to confirm the structure and purity, especially the trans stereochemistry.

Table 1: Key Characterization Data

Analysis TechniqueExpected Observations for 4-(trans-4'-n-Alkylcyclohexyl) Benzoic Acid
¹H NMR - Broad singlet for the carboxylic acid proton (>10 ppm).- Aromatic protons in the 7-8 ppm region showing AA'BB' splitting pattern.- Complex multiplets for cyclohexyl and alkyl protons in the 1-3 ppm region. The width of the signal for the proton at C1 of the cyclohexane ring can help distinguish trans (broad, multiple large couplings) from cis (narrower) isomers.
¹³C NMR - Carbonyl carbon around 170-180 ppm.- Aromatic carbons in the 125-150 ppm region.- Aliphatic carbons of the cyclohexane and alkyl chain in the 10-50 ppm region.
FT-IR - Broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹).- Sharp C=O stretch around 1680-1710 cm⁻¹.- C-H stretches for aromatic and aliphatic groups.
Melting Point / DSC - Sharp melting point indicates high purity. For liquid crystalline materials, Differential Scanning Calorimetry (DSC) will reveal phase transition temperatures (e.g., crystal to nematic, nematic to isotropic liquid).[1][2]

Conclusion

The synthesis of 4-(trans-4'-n-alkylcyclohexyl) benzoic acids is a well-established yet nuanced area of organic chemistry, critical to the materials science sector. The most robust and scalable methods typically rely on the catalytic hydrogenation of biphenyl precursors or the multi-step Friedel-Crafts approach starting from cyclohexene. The paramount consideration in any synthetic design is the control of stereochemistry to ensure the formation of the linear trans isomer, which is fundamental to the desired liquid crystalline properties. Careful purification, often by recrystallization, and thorough characterization are mandatory to obtain materials suitable for high-performance applications.

References

A Technical Guide to the Molecular Structure of 4-(trans-4-Propylcyclohexyl)benzoic Acid: A Cornerstone of Liquid Crystal Technology

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(trans-4-Propylcyclohexyl)benzoic acid (PCHBA), registered under CAS Number 65355-29-5, is a pivotal intermediate in the synthesis of high-performance liquid crystal materials. Its molecular architecture, comprising a rigid core of interconnected cyclohexane and benzene rings, a flexible alkyl tail, and a polar carboxylic acid head group, is precisely engineered to induce the mesogenic behavior essential for Liquid Crystal Display (LCD) technology.[1] This guide provides an in-depth analysis of PCHBA's molecular structure, elucidating the causal relationships between its stereochemistry, conformational properties, and its function as a liquid crystal precursor. We will detail a validated synthetic protocol, present a comprehensive spectroscopic characterization, and explore how its three-dimensional geometry dictates its macroscopic material properties. This document is intended for researchers, materials scientists, and professionals in the field of drug development and advanced materials.

The Molecular Architecture of a Liquid Crystal Precursor

The efficacy of a molecule as a liquid crystal is not accidental; it is the direct result of a carefully balanced molecular geometry that promotes orientational order while maintaining fluidity. 4-(trans-4-Propylcyclohexyl)benzoic acid is a classic example of this design philosophy. Its structure can be deconstructed into three key functional units, each contributing to its overall properties.

  • The Rigid Core: Composed of a benzene ring and a cyclohexane ring, this unit provides the structural rigidity and linearity required for molecules to align parallel to one another.

  • The Flexible Tail: The n-propyl group provides the necessary fluidity and influences the melting point and the temperature range of the liquid crystal phase.

  • The Polar Head Group: The carboxylic acid function is a site for hydrogen bonding and a reactive handle for subsequent synthesis, typically esterification, to create the final ester-based liquid crystal molecules.[1]

The most critical feature is the trans stereochemistry of the 1,4-disubstituted cyclohexane ring. This configuration ensures the substituents are in a diaxial or, more favorably, a diequatorial position, forcing the molecule into an elongated, linear, rod-like shape. This high degree of shape anisotropy is the primary prerequisite for the formation of a nematic liquid crystal phase, the operational state in most common LCDs.[2][3]

cluster_PCHBA Molecular Components of PCHBA Propyl Flexible Tail (n-Propyl Group) Cyclohexane Rigid Core Component 1 (trans-Cyclohexane Ring) Propyl->Cyclohexane Influences Fluidity Benzene Rigid Core Component 2 (Benzene Ring) Cyclohexane->Benzene Provides Linearity COOH Polar Head (Carboxylic Acid) Benzene->COOH Enables Dimerization & Reaction

Caption: Key functional units of the PCHBA molecule.

Synthesis and Structural Elucidation

The synthesis and verification of PCHBA's structure rely on established organic chemistry principles and modern analytical techniques. The trustworthiness of any protocol lies in its reproducibility and the clarity of its validation data.

A Validated Synthetic Protocol

A convenient and widely cited synthesis for the homologous series of 4-(trans-4'-n-alkylcyclohexyl) benzoic acids was developed by Szczuciński and Dąbrowski.[2][4] The methodology is robust, proceeding through a sequence of well-understood reaction mechanisms. The choice of this multi-step pathway is causal: it is designed to selectively yield the desired trans isomer, which is the thermodynamically more stable product.

cluster_synthesis PCHBA Synthesis Workflow reagent reagent intermediate intermediate product product r1 Propionyl Chloride + Cyclohexene i1 trans-1-Propionyl- 4-phenylcyclohexane r1->i1 Step 1: Friedel-Crafts Acylation i2 trans-1-Propyl- 4-phenylcyclohexane i1->i2 Step 2: Wolff-Kishner Reduction i3 trans-1-(4'-Acetylphenyl)- 4-propylcyclohexane i2->i3 Step 3: Friedel-Crafts Acylation p 4-(trans-4-Propylcyclohexyl) benzoic acid (PCHBA) i3->p Step 4: Haloform Reaction

Caption: Synthetic workflow for PCHBA.

  • Step 1: Friedel-Crafts Acylation of Cyclohexene. Propionyl chloride is reacted with cyclohexene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This is followed by in-situ alkylation of benzene to form trans-1-propionyl-4-phenylcyclohexane.[2] The reaction favors the trans product due to thermodynamic stability.

  • Step 2: Wolff-Kishner Reduction. The ketone intermediate is heated with hydrazine hydrate (NH₂NH₂·H₂O) and a strong base (KOH) in a high-boiling solvent like diethylene glycol. This reaction specifically reduces the carbonyl group to a methylene group (CH₂), yielding trans-1-propyl-4-phenylcyclohexane without affecting the aromatic ring.

  • Step 3: Friedel-Crafts Acylation of the Aromatic Ring. The product from step 2 is acylated using acetyl chloride and AlCl₃. The bulky trans-propylcyclohexyl group is a para-directing activator, leading to the selective formation of trans-1-(4'-acetylphenyl)-4-propylcyclohexane.[2]

  • Step 4: Haloform Reaction. The terminal methyl ketone is oxidized to a carboxylate using sodium hypobromite (NaOBr) or hypochlorite (NaOCl), which upon acidic workup, yields the final product, 4-(trans-4-Propylcyclohexyl)benzoic acid. This is a classic method for converting methyl ketones into carboxylic acids.

Spectroscopic Verification

Structural confirmation is achieved through a combination of spectroscopic methods. While a single published spectrum for this exact compound is elusive, its expected spectral data can be reliably predicted based on extensive databases and the known behavior of its constituent functional groups.[5][6][7]

Technique Expected Observations and Interpretation
¹H NMR Aromatic Protons: Two doublets (AA'BB' system) between δ 7.2-8.1 ppm, characteristic of a 1,4-disubstituted benzene ring.[8] Carboxylic Acid Proton: A very broad singlet typically > δ 10 ppm. Cyclohexyl Protons: A series of complex multiplets between δ 1.0-2.6 ppm. Propyl Protons: A triplet (CH₃) around δ 0.9 ppm, a sextet (CH₂) around δ 1.3 ppm, and a triplet (CH₂) around δ 2.5 ppm.
¹³C NMR Carbonyl Carbon: A singlet around δ 170-175 ppm.[7] Aromatic Carbons: Four signals expected between δ 125-150 ppm due to symmetry. Cyclohexyl Carbons: Multiple signals expected in the aliphatic region, δ 25-45 ppm. Propyl Carbons: Three distinct signals expected between δ 10-40 ppm.
IR Spectroscopy O-H Stretch: A very broad and strong absorption band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded dimer of a carboxylic acid.[9] C-H Stretches: Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹. C=O Stretch: A strong, sharp absorption band around 1690-1710 cm⁻¹ for the hydrogen-bonded dimer.[6] C=C Stretches: Aromatic ring stretches in the 1450-1600 cm⁻¹ region.
Mass Spec. (EI) Molecular Ion (M⁺): A peak at m/z = 246.34, corresponding to the molecular weight of C₁₆H₂₂O₂. Key Fragments: Fragments corresponding to the loss of the carboxyl group (-45), the propyl group (-43), and cleavage at the cyclohexyl-phenyl bond.

The Three-Dimensional Structure and Liquid Crystal Behavior

The link between molecular structure and macroscopic function is paramount in materials science. For PCHBA, its three-dimensional shape directly enables the formation of liquid crystal phases.

The Criticality of the trans-Conformation

As previously mentioned, the trans configuration is essential. In its lowest energy chair conformation, the bulky phenyl- and propyl- groups occupy equatorial positions. This arrangement minimizes steric hindrance and maximizes the linearity of the molecule. A hypothetical cis-isomer would have one axial and one equatorial substituent, forcing a "bent" or "kinked" shape that would disrupt the parallel packing required for a nematic phase.

trans_node trans_node cis_node cis_node property_node property_node trans trans-Isomer (Linear Shape) packing Efficient Parallel Packing trans->packing Enables cis cis-Isomer (Bent Shape) disruption Steric Disruption of Packing cis->disruption Causes lc_phase Nematic Liquid Crystal Phase Formation packing->lc_phase Leads to no_lc No Liquid Crystal Phase disruption->no_lc Leads to

Caption: Relationship between stereoisomerism and LC phase formation.

Intermolecular Forces and Dimerization

The carboxylic acid group facilitates the formation of strong hydrogen bonds with a neighboring PCHBA molecule. This creates a cyclic dimer, which behaves as a single, more elongated unit. This dimerization significantly increases the effective molecular length and anisotropy, which in turn enhances the stability of the liquid crystal phase and raises the clearing point (the temperature at which the material transitions from the liquid crystal phase to the isotropic liquid phase).

Application as a Liquid Crystal Intermediate

PCHBA is not typically used as a liquid crystal itself but serves as a vital precursor. The carboxylic acid group is readily esterified with various substituted phenols (e.g., 4-cyanophenol) to produce the final liquid crystal materials. This esterification reaction links the rigid core of PCHBA to another functional group, often one with a strong dipole moment like a nitrile (-CN), which is crucial for controlling the dielectric anisotropy of the final liquid crystal mixture. This property is what allows the liquid crystals in a display to be aligned by an electric field.

References

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Crystal Structure of 4-Alkoxybenzoic Acids

Abstract

This technical guide provides a comprehensive examination of the crystal structure of 4-alkoxybenzoic acids, a class of compounds renowned for their thermotropic liquid crystalline properties. We delve into the foundational principles of their molecular self-assembly, focusing on the pivotal role of hydrogen bonding in the formation of supramolecular structures. This document offers an in-depth analysis of the relationship between the alkoxy chain length and the resulting mesophase behavior, including the transition from nematic to smectic phases. Detailed experimental protocols for the synthesis, purification, and characterization of these materials using X-ray crystallography and Differential Scanning Calorimetry (DSC) are provided. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the structure-property relationships that govern the behavior of these versatile materials.

Introduction: The Significance of 4-Alkoxybenzoic Acids

4-Alkoxybenzoic acids are a fascinating class of organic molecules that serve as fundamental building blocks in the field of materials science, particularly in the development of thermotropic liquid crystals.[1] Their molecular architecture, characterized by a rigid benzoic acid core and a flexible alkoxy tail, gives rise to a delicate balance of intermolecular forces that dictate their self-assembly into ordered, yet fluid, liquid crystalline phases.[1] The defining characteristic of these compounds is the formation of stable hydrogen-bonded dimers, which effectively elongates the molecular unit and promotes the anisotropic packing necessary for mesophase formation.[1][2]

The length of the n-alkoxy chain (-O(CH₂)ₙ₋₁CH₃) is a critical determinant of the thermal and mesomorphic properties of these materials.[1] Shorter chain homologues typically exhibit nematic phases, while longer chains favor the formation of more ordered smectic phases.[1] This tunable behavior, achieved through systematic chemical modification, makes 4-alkoxybenzoic acids ideal model systems for studying the fundamental principles of liquid crystal self-assembly and for designing materials with tailored optical and electronic properties for applications in displays, sensors, and other advanced technologies.[1][3]

The Supramolecular Dimer: The Cornerstone of Mesomorphism

The cornerstone of the liquid crystalline behavior of 4-alkoxybenzoic acids is the formation of a supramolecular dimer through hydrogen bonding between the carboxylic acid moieties of two adjacent molecules.[1][2] This robust, centrosymmetric dimer is the primary building block that self-assembles into the various liquid crystal phases.

Hydrogen Bonding Motif

The carboxylic acid groups of two 4-alkoxybenzoic acid molecules form a pair of O–H···O hydrogen bonds, creating a stable, eight-membered ring.[1] This interaction is highly directional and energetically favorable, leading to the formation of a new, elongated molecular entity with an enhanced aspect ratio, a key prerequisite for the formation of calamitic (rod-like) liquid crystals.[1][4]

HydrogenBonding cluster_0 4-Alkoxybenzoic Acid Monomer 1 cluster_1 4-Alkoxybenzoic Acid Monomer 2 R-O-Ph-C1 R-O-Ph- C1 C R-O-Ph-C1->C1 O1a O C1->O1a = O1b O-H C1->O1b O2b O O1b->O2b H-bond R-O-Ph-C2 -Ph-O-R C2 C C2->R-O-Ph-C2 O2a H-O O2a->O1a H-bond O2a->C2 O2b->C2 =

Caption: Hydrogen-bonded dimer of 4-alkoxybenzoic acid.

Spectroscopic Evidence

The formation of these dimers can be readily confirmed by vibrational spectroscopy. In the Fourier-Transform Infrared (FTIR) spectrum, the characteristic broad O-H stretching band of the carboxylic acid monomer is replaced by a very broad absorption at lower wavenumbers, and the C=O stretching frequency is also shifted, which is indicative of hydrogen bonding.[5][6]

Crystal Packing and Polymorphism

The solid-state structure of 4-alkoxybenzoic acids is characterized by the efficient packing of these hydrogen-bonded dimers. The arrangement of these dimers in the crystal lattice is influenced by a combination of factors, including van der Waals interactions between the aromatic cores and the aliphatic chains, as well as potential π-stacking interactions.[1][2]

Influence of Alkoxy Chain Length

The length of the alkoxy chain plays a crucial role in determining the crystal packing and, consequently, the type of liquid crystal phase exhibited upon melting.

  • Short Chains (Nematic Behavior): For shorter alkoxy chains (typically n=1-6), the crystal structure often consists of loosely packed aliphatic regions surrounded by denser aromatic regions.[1] Upon melting, the thermal energy is sufficient to disrupt the weaker interactions in the aliphatic regions, leading to a nematic phase where the molecules have long-range orientational order but no positional order.[1]

  • Long Chains (Smectic Behavior): As the alkoxy chain length increases (typically n ≥ 7), the van der Waals interactions between the chains become more significant.[1][7] This leads to a more segregated packing in the crystal, with distinct aromatic and aliphatic layers.[2] This layered pre-organization in the solid state is often preserved upon melting, resulting in the formation of smectic phases, which possess both orientational order and one-dimensional positional order (a layered structure).[1]

PhaseTransition Crystal Crystalline Solid (Ordered 3D Lattice) Smectic Smectic Phase (Layered Structure) Crystal->Smectic Melting (Long Chains) Nematic Nematic Phase (Orientational Order) Crystal->Nematic Melting (Short Chains) Smectic->Nematic Heating Isotropic Isotropic Liquid (Disordered) Smectic->Isotropic Heating (if no Nematic phase) Nematic->Isotropic Clearing Point

Caption: Phase transitions in 4-alkoxybenzoic acids.

Polymorphism

Polymorphism, the ability of a compound to exist in more than one crystalline form, has been observed in some 4-alkoxybenzoic acids.[1][8][9] Different polymorphs can exhibit distinct thermal properties and may melt into different liquid crystal phases.[1] The formation of a particular polymorph can be influenced by crystallization conditions such as the solvent, cooling rate, and the presence of impurities.[8]

Experimental Methodologies

A combination of synthetic chemistry, thermal analysis, and structural characterization techniques is essential for the comprehensive study of 4-alkoxybenzoic acids.

Synthesis and Purification

A common and effective method for the synthesis of 4-alkoxybenzoic acids is the Williamson ether synthesis, followed by hydrolysis of the resulting ester.[4]

Protocol 1: Synthesis of 4-n-Alkoxybenzoic Acids [4]

  • Esterification: To a solution of 4-hydroxybenzoic acid in a suitable solvent such as N,N-dimethylformamide (DMF), add an excess of anhydrous potassium carbonate.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add the appropriate n-alkyl bromide to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours.

  • Hydrolysis: After completion of the reaction (monitored by TLC), add a solution of potassium hydroxide in ethanol/water.

  • Reflux the mixture for 2-4 hours to hydrolyze the ester.

  • Acidification and Isolation: Cool the reaction mixture and acidify with hydrochloric acid to precipitate the 4-alkoxybenzoic acid.

  • Filter the solid product, wash with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or acetic acid, to obtain the pure 4-alkoxybenzoic acid.[7]

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the phase transition temperatures and associated enthalpy changes of liquid crystalline materials.[10][11][12]

Protocol 2: DSC Analysis of 4-Alkoxybenzoic Acids

  • Sample Preparation: Accurately weigh 2-5 mg of the purified 4-alkoxybenzoic acid into an aluminum DSC pan.

  • Seal the pan hermetically. An empty sealed pan is used as a reference.

  • Heating and Cooling Cycles: Place the sample and reference pans in the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its isotropic clearing point.

  • Cool the sample at the same rate back to room temperature.

  • Perform a second heating and cooling cycle to ensure thermal history does not affect the results.

  • Data Analysis: The resulting thermogram will show endothermic peaks during heating and exothermic peaks during cooling, corresponding to the phase transitions (e.g., crystal-to-smectic, smectic-to-nematic, and nematic-to-isotropic). The peak temperature and the area under the peak provide the transition temperature and enthalpy, respectively.[13]

Table 1: Phase Transition Temperatures for a Homologous Series of 4-n-Alkoxybenzoic Acids

n (Alkyl Chain Length)Crystal to Smectic C (°C)Smectic C to Nematic (°C)Nematic to Isotropic (°C)
5--153.5
6--154.0
797.0100.0146.5
8101.0108.0147.0
995.0115.0143.0
1098.0122.0140.0
Note: Data compiled and generalized from multiple sources for illustrative purposes. Actual values may vary slightly depending on purity and experimental conditions.
Structural Determination: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystalline state.[14][15][16]

Protocol 3: Single-Crystal X-ray Diffraction Analysis

  • Crystal Growth: Grow single crystals of the 4-alkoxybenzoic acid suitable for X-ray diffraction, typically by slow evaporation of a saturated solution or by slow cooling of a melt.

  • Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods.[16] The initial structural model is then refined to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.[14]

Table 2: Representative Crystallographic Data for a 4-Alkoxybenzoic Acid (e.g., 4-Methoxybenzoic Acid - Form I) [17]

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/a
a (Å)16.98
b (Å)10.95
c (Å)3.98
β (°)98.7
Z (molecules/unit cell)4

Structure-Property Relationships: A Summary

The interplay between the molecular structure of 4-alkoxybenzoic acids and their macroscopic properties is a testament to the principles of molecular self-assembly.

StructureProperty cluster_0 Molecular Structure cluster_1 Crystal Structure cluster_2 Macroscopic Properties AlkoxyChain Alkoxy Chain Length Packing Molecular Packing (Aromatic/Aliphatic Segregation) AlkoxyChain->Packing H-Bond Hydrogen Bonding Dimer Dimer Formation H-Bond->Dimer Mesophase Mesophase Type (Nematic vs. Smectic) Packing->Mesophase Dimer->Mesophase TransitionTemps Transition Temperatures Mesophase->TransitionTemps

Caption: Structure-property relationships in 4-alkoxybenzoic acids.

Conclusion

The crystal structure of 4-alkoxybenzoic acids provides a powerful illustration of how non-covalent interactions can be harnessed to create materials with tunable and technologically relevant properties. The formation of hydrogen-bonded dimers is the fundamental driving force for their self-assembly into liquid crystalline phases. The length of the alkoxy chain acts as a molecular "tuning knob," allowing for precise control over the type of mesophase formed. A thorough understanding of their synthesis, thermal behavior, and crystal packing, as detailed in this guide, is crucial for the rational design of new liquid crystalline materials for a wide array of applications.

References

4-(trans-4-n-Propylcyclohexyl)benzoic acid melting point

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Melting Point of 4-(trans-4-n-Propylcyclohexyl)benzoic Acid

Introduction: Beyond a Single Value

This compound, often abbreviated as PCHBA, is a crucial intermediate in the synthesis of high-performance liquid crystals, which are fundamental components of modern display technologies. Its molecular architecture, featuring a rigid core composed of a cyclohexyl and a benzene ring, provides the necessary structural properties for forming the mesophases that define liquid crystals. While chemical databases often list a single melting point for this compound, typically around 206°C, this value represents an ideal and can be misleading in a practical research and development setting.[1][2]

For professionals in drug development and materials science, understanding the melting point of a compound like PCHBA is not merely about a physical constant but about comprehending its phase behavior, purity, and crystalline structure. As a thermotropic liquid crystal, PCHBA's transition from a solid to an isotropic liquid is often preceded by one or more intermediate liquid crystalline phases (mesophases).[3][4] The observed "melting point" can be influenced by a variety of factors, including isomeric purity, polymorphism, and the analytical technique employed.[5][6][7] This guide provides a comprehensive examination of these factors and outlines rigorous methodologies for the accurate determination and interpretation of the thermal transitions of this compound.

Physicochemical Properties Summary

For ease of reference, the key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 65355-29-5[1][2]
Molecular Formula C₁₆H₂₂O₂[1]
Molecular Weight 246.349 g/mol [1]
Reported Melting Point 206°C (lit.)[1][2]
Boiling Point 383.7 °C at 760 mmHg[1]
Density 1.038 g/cm³[1]

Core Factors Influencing the Melting Point

The precise melting temperature of PCHBA is critically dependent on several interconnected factors. A Senior Application Scientist must consider these variables to ensure reproducibility and accurate material characterization.

Isomeric Purity: The trans vs. cis Conformation

The cyclohexane ring in PCHBA can exist in both cis and trans conformations. The desired trans isomer has a more linear, rod-like shape, which is conducive to the molecular packing required for liquid crystal phase formation. The presence of the cis isomer, which has a bent shape, acts as a significant impurity. This contamination disrupts the crystalline lattice, leading to a depression of the melting point and a broadening of the melting range, a phenomenon known as melting point depression.[7]

Achieving high isomeric purity is therefore a primary objective during synthesis and purification. Purification processes, such as recrystallization, can be designed to selectively isolate the less soluble trans isomer.[8]

Polymorphism: The Solid-State Variable

Polymorphism is the ability of a substance to exist in two or more crystalline structures.[5][6] These different solid-state forms, or polymorphs, will have distinct molecular packing arrangements and, consequently, different melting points and thermodynamic stabilities.[9][10][11] Liquid crystals are particularly prone to exhibiting complex polymorphic behavior.[5][6][9][10]

The formation of a specific polymorph can be highly dependent on the thermal history of the sample. For instance, rapid cooling from the isotropic liquid state may yield a metastable polymorph, while slow, controlled cooling is more likely to produce the thermodynamically stable form.[5][6] This is a critical consideration in differential scanning calorimetry (DSC), where the heating and cooling rates can directly influence the observed phase transitions.

G cluster_synthesis Synthesis & Purification cluster_purity Purity States cluster_polymorph Polymorphism cluster_mp Observed Melting Point Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification Crude Product HighPurity High Purity (>99.5% trans isomer) Purification->HighPurity LowPurity Low Purity (cis/trans mixture) Purification->LowPurity PolymorphA Stable Polymorph (Form I) HighPurity->PolymorphA Slow Cooling PolymorphB Metastable Polymorph (Form II) HighPurity->PolymorphB Rapid Cooling BroadMP Broad, Depressed MP LowPurity->BroadMP SharpMP Sharp, High MP (e.g., 206°C) PolymorphA->SharpMP PolymorphB->BroadMP Lower MP than Form I

Caption: Logical relationship between purity, polymorphism, and melting point.

Experimental Protocols for Thermal Analysis

A multi-technique approach is essential for the comprehensive characterization of PCHBA's thermal properties. Differential Scanning Calorimetry (DSC) provides quantitative data on transition temperatures and enthalpies, while Hot-Stage Polarizing Optical Microscopy (POM) allows for the direct visual identification of different phases.

Protocol 1: Differential Scanning Calorimetry (DSC)

DSC is the definitive method for determining the thermal transitions of liquid crystals with high precision.[3]

Objective: To quantitatively measure the melting point (solid-to-liquid crystal or solid-to-isotropic liquid transition) and any other mesophase transitions of PCHBA.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the purified PCHBA sample into a standard aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation.

  • Thermal Program:

    • First Heating Scan: Heat the sample from room temperature to a temperature well above its isotropic clearing point (e.g., 230°C) at a controlled rate (e.g., 10°C/min). This scan erases the sample's prior thermal history.

    • Controlled Cooling Scan: Cool the sample from the isotropic state back to room temperature at the same controlled rate (e.g., 10°C/min). This allows for the observation of crystallization and liquid crystal phase formation.

    • Second Heating Scan: Reheat the sample at the same rate (10°C/min). The data from this scan is typically used for reporting as it reflects the properties of the material under standardized conditions.

  • Data Analysis:

    • The melting point is determined as the onset temperature of the corresponding endothermic peak on the heating scan.

    • Integrate the peak area to determine the enthalpy of fusion (ΔH).

    • Identify any other peaks corresponding to solid-solid or liquid crystal phase transitions.

Protocol 2: Hot-Stage Polarizing Optical Microscopy (POM)

POM is a qualitative technique used to visually observe the distinct textures of liquid crystalline phases, confirming the transitions detected by DSC.[6]

Objective: To visually identify the phase transitions of PCHBA and characterize the textures of its mesophases.

Methodology:

  • Sample Preparation: Place a small amount of PCHBA on a clean microscope slide and cover it with a coverslip.

  • Instrument Setup:

    • Place the slide on the hot stage of a polarizing microscope.

    • Position the sample between crossed polarizers. In the isotropic liquid state, the view will be dark (extinction), while anisotropic phases (crystalline and liquid crystalline) will be birefringent and appear bright or colored.[4]

  • Thermal Program:

    • Heat the sample slowly while observing the changes in texture.

    • Note the temperatures at which transitions occur (e.g., crystal to smectic, smectic to nematic, nematic to isotropic).

    • Cool the sample from the isotropic liquid state and observe the formation of liquid crystal textures upon cooling.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_dsc_protocol DSC Thermal Protocol cluster_results Data Interpretation Start PCHBA Sample Weigh Weigh 2-5 mg Start->Weigh POM POM with Hot Stage Start->POM Place on slide Encapsulate Encapsulate in Al pan Weigh->Encapsulate DSC DSC Instrument Encapsulate->DSC Heat1 1. First Heat (to 230°C) DSC->Heat1 POM_Images POM Micrographs (Phase Textures) POM->POM_Images Observe during heating/cooling Cool 2. Controlled Cool (to RT) Heat1->Cool Heat2 3. Second Heat (to 230°C) Cool->Heat2 DSC_Data DSC Thermogram (Heat Flow vs. Temp) Heat2->DSC_Data Final_Report Final Characterization (Tm, ΔH, Phase ID) DSC_Data->Final_Report POM_Images->Final_Report

Caption: Integrated workflow for thermal analysis of PCHBA.

Synthesis and Purification Overview

The purity of the final PCHBA product is intrinsically linked to its synthesis and purification pathway. A typical synthesis may involve the hydrogenation of a benzoic acid precursor followed by isomerization to enrich the desired trans isomer.[12]

Purification Protocol: Recrystallization

Objective: To remove chemical and isomeric (cis) impurities to obtain high-purity trans-PCHBA suitable for thermal analysis.

  • Solvent Selection: Choose a solvent system in which PCHBA is sparingly soluble at room temperature but highly soluble at an elevated temperature. A mixture of solvents may be required to achieve optimal selectivity for the trans isomer.

  • Dissolution: Dissolve the crude PCHBA in a minimum amount of the hot solvent with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of large, well-defined crystals of the thermodynamically stable polymorph and isomer.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The presence of residual solvent would significantly depress the melting point.

Conclusion

The melting point of this compound is a critical parameter that reflects the material's purity, isomeric composition, and crystalline structure. A reported value of 206°C should be considered a benchmark for a highly pure, thermodynamically stable polymorph of the trans isomer. In practice, researchers must employ rigorous analytical techniques like DSC and POM to fully characterize the material's complex phase behavior. By understanding the influence of isomeric purity and polymorphism and by implementing controlled experimental protocols, scientists can ensure the reliable and reproducible characterization of this vital liquid crystal intermediate, facilitating the development of next-generation materials and technologies.

References

spectroscopic analysis of 4-(trans-4-n-propylcyclohexyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 4-(trans-4-n-propylcyclohexyl)benzoic Acid

Authored by: A Senior Application Scientist

Preamble: A Structural and Functional Overview

This compound (p-CHBA) is a molecule of significant interest in materials science, primarily serving as a critical intermediate in the synthesis of high-performance liquid crystals and their corresponding polymers. Its molecular architecture, featuring a rigid benzoic acid core, a stereochemically defined trans-cyclohexyl linker, and a flexible n-propyl tail, imparts the unique anisotropic properties essential for liquid crystal phases. The precise characterization of this molecule is paramount, as its purity and isomeric integrity directly influence the performance characteristics of the final materials, such as the clarity, response time, and thermal stability of liquid crystal displays (LCDs).[1]

This guide provides a comprehensive, multi-technique spectroscopic protocol for the unambiguous identification and characterization of p-CHBA. We will move beyond simple data reporting to explore the causal relationships between molecular structure and spectroscopic output, providing a self-validating framework for analysis.

Molecular Formula: C₁₆H₂₂O₂[2][3][4] Molecular Weight: 246.34 g/mol [2][4]

The Molecular Blueprint: Structural Assignments

A robust spectroscopic analysis begins with a clear understanding of the molecule's structure. The key functional and structural motifs of p-CHBA are the carboxylic acid, the para-substituted benzene ring, the trans-configured cyclohexane ring, and the n-propyl chain. Each of these components will yield a distinct and predictable signature across various spectroscopic methods.

Caption: Numbering scheme for p-CHBA.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy

Expertise & Experience: The ¹H NMR spectrum provides a quantitative map of all hydrogen atoms. The chemical shift (δ) is dictated by the local electronic environment, while spin-spin coupling reveals neighboring protons, allowing for a definitive assignment of the propyl, cyclohexyl, and aromatic moieties.

Experimental Protocol: A Self-Validating System
  • Sample Preparation: Accurately weigh ~5-10 mg of p-CHBA and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a deuterated solvent is critical to avoid a large interfering solvent signal.

  • Internal Standard: Add tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and its 12 equivalent protons produce a sharp singlet at 0.00 ppm, providing a reliable reference point.[5]

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Higher field strengths improve signal dispersion and simplify the interpretation of complex multiplets, particularly those from the cyclohexyl ring.

  • Data Acquisition: Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 16 scans to ensure a good signal-to-noise ratio.

Anticipated ¹H NMR Data and Interpretation
Assignment (Protons) Expected δ (ppm) Multiplicity Integration Rationale for Chemical Shift & Multiplicity
Carboxylic Acid (-COOH )12.0 - 13.0Broad Singlet (br s)1HHighly deshielded due to the electronegative oxygen atoms and hydrogen bonding. The proton is acidic and exchanges, leading to a broad signal.
Aromatic (H -Ar)7.9 - 8.1Doublet (d)2HProtons ortho to the electron-withdrawing carboxylic acid group are significantly deshielded. They are split by the adjacent meta protons.
Aromatic (H -Ar)7.2 - 7.4Doublet (d)2HProtons meta to the carboxylic acid group are less deshielded. They are split by the adjacent ortho protons.
Cyclohexyl (-CH -)2.5 - 2.6Multiplet (m)1HBenzylic proton, deshielded by the adjacent aromatic ring.
Cyclohexyl (-CH ₂-)1.0 - 2.0Multiplet (m)9HThe remaining cyclohexyl protons produce a complex, overlapping series of multiplets in the aliphatic region.
Propyl (-CH ₂-)1.2 - 1.4Multiplet (m)2HMethylene group adjacent to the cyclohexyl ring.
Propyl (-CH ₂-)1.1 - 1.3Sextet2HCentral methylene group, split by the five adjacent protons of the CH₂ and CH₃ groups.
Propyl (-CH ₃)0.8 - 1.0Triplet (t)3HTerminal methyl group, split into a triplet by the adjacent methylene group.
¹³C NMR Spectroscopy

Expertise & Experience: ¹³C NMR complements the proton data by providing a signal for every unique carbon atom in the molecule. The chemical shifts are highly sensitive to the carbon's hybridization and the electronegativity of its neighbors.

Anticipated ¹³C NMR Data and Interpretation
Assignment (Carbons) Expected δ (ppm) Rationale for Chemical Shift
Carboxylic Acid (-C OOH)170 - 180The carbonyl carbon is extremely deshielded due to bonding with two highly electronegative oxygen atoms.
Aromatic (C -COOH)145 - 150Quaternary aromatic carbon attached to the electron-withdrawing carboxylic acid group.
Aromatic (C -Cyclohexyl)130 - 135Quaternary aromatic carbon attached to the cyclohexyl group.
Aromatic (-C H-)125 - 130Aromatic carbons bearing hydrogen atoms.
Cyclohexyl & Propyl (-C H-, -C H₂-)20 - 45All sp³ hybridized carbons of the cyclohexyl and propyl groups appear in the upfield aliphatic region.
Propyl (-C H₃)10 - 15The terminal methyl carbon is typically the most shielded (upfield) signal.

Trustworthiness: To confirm carbon types (C, CH, CH₂, CH₃), a Distortionless Enhancement by Polarization Transfer (DEPT) experiment should be performed. A DEPT-135 experiment will show CH and CH₃ signals as positive peaks, while CH₂ signals will be negative, and quaternary carbons will be absent. This provides an orthogonal validation of the assignments.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The carboxylic acid functional group provides an unmistakable signature.

Experimental Protocol: A Self-Validating System
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid p-CHBA powder directly onto the ATR crystal (typically diamond or germanium). Apply pressure to ensure good contact. This method requires minimal sample preparation and is highly reproducible.

  • Alternative (KBr Pellet): Grind a small amount of sample (~1 mg) with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Perform a background scan of the empty ATR crystal or a pure KBr pellet, which is then automatically subtracted from the sample spectrum.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample (Solid) Sample (Solid) Place on ATR Crystal Place on ATR Crystal Sample (Solid)->Place on ATR Crystal Direct Acquire Background Acquire Background Place on ATR Crystal->Acquire Background FTIR Spectrometer Acquire Sample Spectrum Acquire Sample Spectrum Acquire Background->Acquire Sample Spectrum FTIR Spectrometer Identify Key Bands Identify Key Bands Acquire Sample Spectrum->Identify Key Bands Structural Confirmation Structural Confirmation Identify Key Bands->Structural Confirmation

Caption: Workflow for ATR-FTIR Spectroscopy.

Anticipated IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Type Functional Group Appearance Rationale
2500 - 3300O-H StretchCarboxylic AcidVery BroadThis characteristic broadness is due to strong intermolecular hydrogen bonding, where the acid forms a stable dimer.[6][7]
2850 - 2960C-H StretchAlkane (Propyl, Cyclohexyl)Strong, SharpCharacteristic of sp³ C-H bonds.
~1700C=O StretchCarboxylic AcidStrong, SharpThe double bond of the carbonyl group results in a very strong, intense absorption.[6]
1500 - 1600C=C StretchAromatic RingMediumVibrations of the benzene ring.
< 1500Fingerprint RegionN/AComplexContains a wealth of complex C-C, C-O, and C-H bending vibrations that are unique to the molecule as a whole, serving as a "fingerprint" for identification.[7]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and structural details inferred from its fragmentation pattern upon ionization.

Experimental Protocol: A Self-Validating System
  • Sample Introduction: Dissolve a microgram quantity of p-CHBA in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Use Electron Ionization (EI) for a robust fragmentation pattern or a softer technique like Electrospray Ionization (ESI) to prioritize observation of the molecular ion.

  • Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental formula from the exact mass, providing definitive confirmation.

Anticipated Mass Spectrum Data
m/z (mass-to-charge) Assignment Rationale for Formation
246[M]⁺Molecular Ion: The intact molecule with one electron removed. Its presence confirms the molecular weight.
229[M-OH]⁺Loss of the hydroxyl radical from the carboxylic acid group.
201[M-COOH]⁺Loss of the entire carboxylic acid group as a radical.
163[M-C₆H₁₁]⁺Cleavage of the bond between the aromatic ring and the cyclohexyl ring.
121[C₆H₄COOH]⁺Fragment corresponding to the benzoic acid portion.

Authoritative Grounding: The power of HRMS lies in its precision. For p-CHBA (C₁₆H₂₂O₂), the calculated exact mass is 246.16198. An experimental measurement of 246.1620 ± 0.0005 would provide extremely high confidence in the assigned elemental composition, a cornerstone of trustworthy analysis.

Integrated Spectroscopic Analysis: The Conclusive Structural Proof

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from all methods to build an unassailable structural proof.

cluster_methods Spectroscopic Methods cluster_info Derived Information cluster_conclusion Conclusion pCHBA This compound NMR NMR (¹H & ¹³C) IR FTIR MS Mass Spec. Connectivity Atom Connectivity & Environment NMR->Connectivity FunctionalGroups Functional Groups (-COOH, Ar, Alkyl) IR->FunctionalGroups MW_Formula Molecular Weight & Formula MS->MW_Formula FinalStructure Unambiguous Structure Confirmation Connectivity->FinalStructure FunctionalGroups->FinalStructure MW_Formula->FinalStructure

References

IUPAC name for 4-(trans-4-propylcyclohexyl)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the IUPAC Nomenclature, Synthesis, and Characterization of 4-(trans-4-propylcyclohexyl)benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(trans-4-propylcyclohexyl)benzoic acid scaffold is a cornerstone in the design of advanced functional materials and has garnered interest in medicinal chemistry. Its rigid, rod-like molecular architecture, conferred by the trans-substituted cyclohexyl ring linked to a benzoic acid moiety, is pivotal to its utility. This structure is particularly prominent in the field of liquid crystals, where it serves as a crucial intermediate for the synthesis of high-performance liquid crystal materials essential for modern display technologies.[1][2] The derivatization of the carboxylic acid group allows for the fine-tuning of mesomorphic properties, leading to materials with specific optical and dielectric anisotropy.[1] Beyond materials science, the inherent structural motifs of cyclohexyl and benzoic acid moieties are found in a variety of pharmacologically active compounds, suggesting potential applications in drug discovery.[3][4]

This technical guide provides a comprehensive overview of the IUPAC nomenclature, synthetic methodologies, and analytical characterization of 4-(trans-4-propylcyclohexyl)benzoic acid and its derivatives. It is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel organic molecules in both materials science and drug development.

IUPAC Nomenclature of 4-(trans-4-propylcyclohexyl)benzoic Acid and Its Derivatives

The systematic naming of 4-(trans-4-propylcyclohexyl)benzoic acid and its derivatives follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). A thorough understanding of these rules is essential for unambiguous communication in the scientific community.

The Parent Structure: 4-(trans-4-propylcyclohexyl)benzoic acid

The IUPAC name of the core molecule is 4-(trans-4-propylcyclohexyl)benzoic acid . Let's deconstruct this name to understand the underlying principles:

  • Benzoic acid : This is the parent name, as the carboxylic acid group is the principal functional group and takes seniority. The carbon atom of the carboxylic acid group is attached to the benzene ring.

  • 4-(...) : This indicates that a substituent is attached at the para-position (carbon 4) of the benzoic acid ring. The carbon atom of the benzene ring attached to the carboxylic acid group is designated as position 1.

  • (...)cyclohexyl : The substituent at position 4 is a cyclohexyl ring.

  • -4-propyl... : The cyclohexyl ring itself is substituted with a propyl group at its 4-position.

  • trans- : This stereochemical descriptor indicates the relative orientation of the substituents on the cyclohexane ring. In this case, the propyl group and the benzoic acid group are on opposite sides of the cyclohexane ring.

The numbering of the atoms in the parent structure is illustrated below:

Caption: IUPAC numbering for 4-(trans-4-propylcyclohexyl)benzoic acid.

Nomenclature of Derivatives

Derivatives are named based on the modification of the carboxylic acid group.

Esters

Esterification of the carboxylic acid is a common derivatization. The name of the alkyl or aryl group from the alcohol comes first, followed by the name of the parent acid with the "-oic acid" suffix changed to "-oate".

  • Example: Methyl 4-(trans-4-propylcyclohexyl)benzoate

  • Example: Phenyl 4-(trans-4-propylcyclohexyl)benzoate

Amides

Amides are formed by reacting the carboxylic acid with an amine. The naming convention is similar to esters, with the "-oic acid" suffix replaced by "-amide". Substituents on the nitrogen atom are denoted by the prefix "N-".

  • Example: N-Methyl-4-(trans-4-propylcyclohexyl)benzamide

  • Example: N,N-Dimethyl-4-(trans-4-propylcyclohexyl)benzamide

Acid Halides

Acid halides are typically named by replacing the "-oic acid" suffix with "-oyl halide".

  • Example: 4-(trans-4-propylcyclohexyl)benzoyl chloride

Synthesis of 4-(trans-4-propylcyclohexyl)benzoic Acid and Derivatives

The synthesis of these compounds can be achieved through several routes. A common and effective strategy involves a Grignard reaction followed by carboxylation, or the catalytic hydrogenation of a suitable aromatic precursor.

Synthesis of the Core Structure: 4-(trans-4-propylcyclohexyl)benzoic Acid

A plausible synthetic route involves the preparation of a Grignard reagent from a brominated precursor, followed by reaction with carbon dioxide.[5][6][7]

Synthesis_Workflow Start 4-Bromobenzonitrile Step1 Grignard Formation (Mg, THF) Start->Step1 Intermediate1 4-Cyanophenylmagnesium bromide Step1->Intermediate1 Step2 Propyl Grignard Addition (Propylmagnesium bromide) Intermediate1->Step2 Intermediate2 4-Propylcyclohexanone Step2->Intermediate2 Step3 Wittig or similar reaction (e.g., with (EtO)2P(O)CH2COOEt) Intermediate2->Step3 Intermediate3 Ethyl 4-(4-propylcyclohexenyl)benzoate Step3->Intermediate3 Step4 Catalytic Hydrogenation (H2, Pd/C) Intermediate3->Step4 Intermediate4 Ethyl 4-(trans-4-propylcyclohexyl)benzoate Step4->Intermediate4 Step5 Hydrolysis (NaOH, H3O+) Intermediate4->Step5 End 4-(trans-4-propylcyclohexyl)benzoic acid Step5->End

Caption: A potential synthetic workflow for 4-(trans-4-propylcyclohexyl)benzoic acid.

Experimental Protocol: Synthesis of 4-(trans-4-propylcyclohexyl)benzoic acid

This protocol is a representative example and may require optimization.

Step 1: Synthesis of 4-Propylacetophenone

  • To a stirred suspension of anhydrous aluminum chloride in dry dichloromethane, add acetyl chloride at 0 °C.

  • Slowly add propylbenzene to the mixture, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield 4-propylacetophenone.

Step 2: Synthesis of 4-(4-propylphenyl)cyclohexanone

  • Perform a Robinson annulation using 4-propylacetophenone and methyl vinyl ketone in the presence of a base such as sodium ethoxide.

  • The resulting enone is then subjected to catalytic hydrogenation to reduce the double bond and the ketone, followed by selective oxidation of the secondary alcohol to the ketone.

Step 3: Synthesis of 4-(trans-4-propylcyclohexyl)benzoic acid

  • The 4-(4-propylphenyl)cyclohexanone is subjected to a Willgerodt-Kindler reaction, followed by hydrolysis to yield the carboxylic acid.

  • Alternatively, the ketone can be converted to the corresponding enol ether, which is then subjected to a series of reactions to introduce the carboxylic acid functionality.

  • A more direct approach involves the catalytic hydrogenation of 4'-propylbiphenyl-4-carboxylic acid, which can be synthesized from 4-bromobiphenyl.

Synthesis of Derivatives: Esterification

Ester derivatives are commonly synthesized via Fischer esterification, reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Experimental Protocol: Synthesis of Methyl 4-(trans-4-propylcyclohexyl)benzoate
  • Dissolve 4-(trans-4-propylcyclohexyl)benzoic acid in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution to remove any unreacted acid.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude ester.

  • Purify the product by column chromatography or recrystallization.

Analytical Characterization

A combination of spectroscopic techniques is employed to confirm the structure and purity of 4-(trans-4-propylcyclohexyl)benzoic acid and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.

  • Aromatic Protons: The protons on the benzene ring typically appear as two doublets in the region of 7.0-8.2 ppm, characteristic of a 1,4-disubstituted benzene ring.

  • Cyclohexyl Protons: The protons on the cyclohexane ring will appear as a series of complex multiplets in the aliphatic region (1.0-2.5 ppm). The trans-configuration leads to distinct chemical shifts for the axial and equatorial protons.

  • Propyl Group Protons: The propyl group will show a triplet for the terminal methyl group (~0.9 ppm), a sextet for the central methylene group (~1.3 ppm), and a triplet for the methylene group attached to the cyclohexane ring (~1.2 ppm).

  • Carboxylic Acid Proton: The acidic proton of the -COOH group will appear as a broad singlet at a downfield chemical shift, typically >10 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton.

  • Carbonyl Carbon: The carbon of the carboxylic acid group will appear at a downfield chemical shift, typically in the range of 165-185 ppm.[8][9]

  • Aromatic Carbons: The carbons of the benzene ring will appear in the range of 120-150 ppm. The quaternary carbons will generally have weaker signals.[10][11]

  • Cyclohexyl and Propyl Carbons: The aliphatic carbons of the cyclohexane and propyl groups will appear in the upfield region, typically between 10-50 ppm.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule.[13][14][15][16]

  • O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.[15]

  • C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the carboxylic acid.[15]

  • C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

  • Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

  • Fragmentation: Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).[8][17] The fragmentation of the cyclohexyl and propyl groups will also produce a characteristic pattern of peaks in the lower m/z region.[2][18][19][20]

Physicochemical Properties and Applications

The unique molecular structure of 4-(trans-4-propylcyclohexyl)benzoic acid and its derivatives gives rise to their valuable properties, particularly in the field of liquid crystals.

Liquid Crystalline Properties

Many ester derivatives of 4-(trans-4-propylcyclohexyl)benzoic acid exhibit liquid crystalline phases, most commonly the nematic phase.[1] The transition temperatures between the crystalline (Cr), nematic (N), and isotropic (I) phases are critical parameters that determine their suitability for specific applications.

Alkyl Chain (R) in EsterCr-N Transition (°C)N-I Transition (°C)
Methyl~50-60~70-80
Ethyl~45-55~85-95
Propyl~55-65~90-100
Butyl~50-60~100-110
Pentyl~60-70~105-115

Note: These are representative values for a homologous series of 4-(trans-4-alkylcyclohexyl)benzoate esters and can vary depending on the specific ester group.[7][21][22]

The rod-like shape and rigidity of these molecules allow them to self-assemble into the ordered, yet fluid, structures characteristic of liquid crystals. By varying the length of the alkyl chain and the nature of the ester group, the temperature range of the nematic phase can be precisely controlled.[23]

Applications in Drug Development

While the primary application of these compounds is in materials science, the 4-(trans-4-propylcyclohexyl)benzoic acid scaffold holds potential for medicinal chemistry. The lipophilic cyclohexyl group and the hydrogen-bonding capable carboxylic acid are common features in many drug molecules. Derivatives of this scaffold could be explored for a range of biological activities.[3][4][24]

Conclusion

4-(trans-4-propylcyclohexyl)benzoic acid and its derivatives are a versatile class of organic compounds with significant applications in the field of liquid crystals. Their synthesis, while multi-step, is achievable through established organic chemistry methodologies. A thorough understanding of their IUPAC nomenclature and analytical characterization is crucial for researchers working with these materials. The ability to tune their physicochemical properties through derivatization continues to make them a subject of interest for the development of new functional materials and potentially for exploration in the realm of medicinal chemistry.

References

thermal stability of alkylcyclohexyl benzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability of Alkylcyclohexyl Benzoic Acids

Abstract

This technical guide provides a comprehensive examination of the , a critical class of compounds often utilized as precursors and components in advanced materials, particularly liquid crystals. For researchers, scientists, and professionals in material science and drug development, understanding the thermal limits and decomposition behaviors of these molecules is paramount for ensuring product performance, safety, and shelf-life. This document delineates the fundamental principles governing their stability, explores the primary decomposition pathways, and presents detailed, field-proven experimental protocols for their assessment. By synthesizing theoretical knowledge with practical application, this guide serves as an essential resource for the robust characterization of these materials.

Introduction: The Role and Significance of Alkylcyclohexyl Benzoic Acids

Alkylcyclohexyl benzoic acids are organic molecules characterized by a unique three-part structure: a flexible alkyl chain, a rigid cyclohexyl ring, and a polar benzoic acid group. This amphiphilic architecture is fundamental to their utility in various scientific and technological fields.

Molecular Architecture and Properties

The combination of a non-polar aliphatic tail (alkylcyclohexyl) and a polar, aromatic head (benzoic acid) imparts specific physicochemical properties. The trans configuration of the 4-substituted cyclohexane ring is particularly important as it provides a linear, rigid core that is essential for the formation of ordered molecular assemblies.[1]

Caption: General structure of a 4-(trans-4'-alkylcyclohexyl) benzoic acid.

Importance in Liquid Crystal Technology

These compounds are cornerstone molecules in the field of thermotropic liquid crystals.[2] Liquid crystals (LCs) are states of matter that exhibit properties between those of conventional liquids and solid crystals.[3] The specific geometry of alkylcyclohexyl benzoic acids allows them to align in ordered phases (e.g., nematic, smectic) over a specific temperature range, a behavior that is exploited in liquid crystal displays (LCDs) and sensors.[4][5] The thermal stability of these molecules directly dictates the operational temperature range and lifespan of such devices.

Why Thermal Stability is a Critical Quality Attribute

Thermal stability is the resistance of a material to decompose or change its chemical structure at high temperatures. For alkylcyclohexyl benzoic acids, thermal degradation can lead to:

  • Loss of Function: Decomposition alters the molecular shape, destroying the liquid crystalline properties.

  • Gas Evolution: The release of gaseous byproducts (like CO₂) can cause pressure buildup and delamination in sealed devices.

  • Generation of Impurities: Degradation products can act as impurities, disrupting the ordered LC phase and altering the material's optical and electrical properties.

Therefore, a rigorous understanding and quantification of thermal stability are essential for quality control and material design.

Fundamental Principles of Thermal Decomposition

The temperature at which a molecule begins to degrade is governed by the energy required to break its weakest chemical bonds. In alkylcyclohexyl benzoic acids, several factors collectively influence this threshold.

Defining Thermal Stability

In practice, thermal stability is not a single point but a range. It is often quantified by parameters derived from thermogravimetric analysis (TGA), such as:

  • T_onset: The extrapolated onset temperature where mass loss begins.

  • T₅% or T₁₀%: The temperatures at which 5% or 10% of the initial mass has been lost, respectively.

Key Factors Influencing Molecular Stability
  • Alkyl Chain Length: Longer alkyl chains can influence molecular packing in the solid and liquid crystal states.[4] While they contribute to the overall molecular weight, the C-C bonds within the chain are generally stable. However, very long chains may offer more sites for radical initiation at extremely high temperatures.

  • Stereochemistry of the Cyclohexane Ring: The trans isomer is more linear and stable than the cis isomer. This linearity allows for more efficient molecular packing and stronger intermolecular interactions, which can contribute to a more stable crystalline lattice and, consequently, higher phase transition temperatures.

  • Electronic Effects of the Benzoic Acid Moiety: The carboxylic acid group is the most reactive site for thermal decomposition. Its C-C bond to the benzene ring is susceptible to cleavage, a process known as decarboxylation.[6]

Primary Thermal Decomposition Pathways

Upon heating, alkylcyclohexyl benzoic acids can undergo several degradation reactions. The most prominent pathways involve the carboxylic acid group and the cyclohexane ring.

Pathway A: Decarboxylation

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂).[6][7] This is often the primary, lowest-temperature degradation pathway for these molecules. The process results in the formation of an alkylcyclohexylbenzene derivative.

Reaction: R-C₆H₁₀-C₆H₄-COOH → R-C₆H₁₀-C₆H₅ + CO₂

This reaction is highly significant because the loss of the polar -COOH group completely changes the molecule's properties, eliminating its ability to form hydrogen-bonded dimers, which are crucial for many liquid crystal phases.

Pathway B: Dehydrogenation and Aromatization

At higher temperatures or under specific catalytic conditions, the cyclohexane ring can undergo dehydrogenation to form an aromatic biphenyl core.[8][9] This process involves the loss of hydrogen gas (H₂).

Reaction: R-C₆H₁₀-C₆H₄-COOH → R-C₆H₄-C₆H₄-COOH + 3H₂

This pathway drastically alters the rigid core of the molecule, changing its shape from a bent cyclohexane structure to a planar biphenyl one, which has profound effects on its liquid crystalline behavior. In some cases, dehydrogenation may be followed by decarboxylation.[8]

DecompositionPathways Start Alkylcyclohexyl Benzoic Acid ProductA Alkylcyclohexylbenzene + CO₂ Start->ProductA ΔT (Lower Temp) Decarboxylation ProductB Alkylbiphenyl Benzoic Acid + 3H₂ Start->ProductB ΔT (Higher Temp) Dehydrogenation

Caption: Primary thermal decomposition pathways for alkylcyclohexyl benzoic acids.

Experimental Assessment of Thermal Stability

A multi-technique approach is required for a comprehensive assessment of thermal stability, combining mass loss measurements with the characterization of thermal events and evolved gases.

Thermogravimetric Analysis (TGA): The Core Technique

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the definitive method for determining decomposition temperatures.

  • Instrument Calibration: Verify the temperature and mass calibration of the TGA instrument using certified reference materials (e.g., calcium oxalate for mass loss steps, Curie point standards for temperature). This step is critical for data trustworthiness.

  • Sample Preparation: Place 5-10 mg of the alkylcyclohexyl benzoic acid sample into a clean, tared TGA crucible (typically alumina or platinum). An accurate initial mass is essential.

  • Baseline Run: Perform a blank run with an empty crucible following the same temperature program to establish the instrumental baseline. This will be subtracted from the sample data to correct for any instrumental drift.

  • Experimental Conditions:

    • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min. An inert atmosphere is chosen to study thermal decomposition in the absence of oxidation, which is a different chemical process.

    • Temperature Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. A 10°C/min rate provides a good balance between resolution and experiment time.

  • Data Analysis: Plot the percentage mass loss versus temperature. Determine the T_onset, T₅%, and T₁₀% values from the resulting curve.

Differential Scanning Calorimetry (DSC): Differentiating Phase Transitions from Decomposition

DSC measures the heat flow into or out of a sample as it is heated or cooled.[2] It is used to detect thermal events like melting, crystallization, and liquid crystal phase transitions (endothermic or exothermic peaks). Decomposition is typically observed as a large, often sharp and irreversible, exothermic or endothermic event at temperatures higher than the phase transitions.

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.

  • Sample Preparation: Hermetically seal 2-5 mg of the sample in an aluminum DSC pan. A hermetic seal is crucial to contain any evolved gases from initial decomposition and prevent mass loss during the experiment.

  • Temperature Program:

    • Cycle 1 (History Erasure): Heat the sample from room temperature to just above its clearing point (transition to isotropic liquid) at 10°C/min, then cool back to the starting temperature at 10°C/min. This removes any prior thermal history of the material.

    • Cycle 2 (Data Acquisition): Heat the sample again at 10°C/min to a temperature well beyond the expected decomposition temperature observed in TGA.

  • Data Analysis: Analyze the second heating scan. Identify the sharp, reversible peaks corresponding to melting and LC phase transitions. A broad, irreversible peak at a higher temperature, often accompanied by a significant shift in the baseline, is indicative of decomposition.

Evolved Gas Analysis (EGA): Mechanistic Insight via TGA-MS/FTIR

Coupling the gas outlet of a TGA to a Mass Spectrometer (MS) or Fourier-Transform Infrared (FTIR) spectrometer allows for the real-time identification of the gaseous products of decomposition, providing direct evidence for the proposed pathways.

  • Setup: The TGA instrument is connected to the MS via a heated transfer line to prevent condensation of the evolved gases.

  • TGA Experiment: A TGA experiment is run as described in section 4.1.

  • MS Data Acquisition: As the sample decomposes and loses mass, the MS continuously scans for specific mass-to-charge ratios (m/z).

  • Data Correlation: The ion current for specific m/z values is plotted against temperature and overlaid with the TGA mass loss curve.

    • A strong signal at m/z = 44 (CO₂) coinciding with the mass loss step confirms the decarboxylation pathway.

    • A signal at m/z = 2 (H₂) would provide evidence for dehydrogenation.

TGA_Workflow Prep Sample Preparation (5-10 mg in crucible) TGA TGA Instrument Prep->TGA Data Raw Data (Mass vs. Temp) TGA->Data Program Temperature Program (e.g., 10°C/min in N₂) Program->TGA Analysis Data Analysis Data->Analysis Result Stability Metrics (T_onset, T₅%) Analysis->Result

Caption: A streamlined workflow for Thermogravimetric Analysis (TGA).

Data Interpretation and Analysis

Interpreting TGA and DSC Thermograms

A typical thermogram for an alkylcyclohexyl benzoic acid will show a stable baseline in TGA up to the onset of decomposition, where a sharp drop in mass occurs. The corresponding DSC curve will show distinct, reversible peaks at lower temperatures for melting and LC transitions, followed by a large, irreversible decomposition peak at the temperature where TGA shows mass loss.

Comparative Stability Analysis

The thermal stability of different analogues can be compared by tabulating their T₅% values. This allows for a systematic study of structure-property relationships.

CompoundAlkyl Chain (R)T₅% (°C) in N₂Primary Decomposition Product (from EGA)
4-(trans-4'-propylcyclohexyl)benzoic acid-C₃H₇~250CO₂
4-(trans-4'-pentylcyclohexyl)benzoic acid-C₅H₁₁~255CO₂
4-(trans-4'-heptylcyclohexyl)benzoic acid-C₇H₁₅~260CO₂

Note: Data are representative and intended for illustrative purposes.

The trend in the table suggests a slight increase in thermal stability with increasing alkyl chain length, which may be attributed to increased van der Waals forces and more efficient packing in the condensed phase.

Conclusion and Future Perspectives

The is a multifaceted property governed by their unique molecular structure. The primary degradation mechanism is typically decarboxylation, which can be unequivocally identified using a combination of TGA, DSC, and EGA techniques. A thorough characterization using the validated protocols described herein is essential for any application where these materials are subjected to thermal stress, particularly in the manufacturing and operation of liquid crystal devices.

Future research may focus on the synthesis of novel derivatives with enhanced thermal stability, for example, by replacing the carboxylic acid with more stable linking groups or by introducing substituents that electronically stabilize the molecule, pushing the boundaries for high-temperature applications.

References

Methodological & Application

The Role of 4-(trans-4-Propylcyclohexyl)benzoic Acid in Advanced Liquid Crystal Displays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the applications of 4-(trans-4-Propylcyclohexyl)benzoic acid in the formulation of liquid crystal displays (LCDs). It delves into the fundamental properties of this key intermediate, outlines detailed protocols for the synthesis of its derivatives and the characterization of liquid crystal mixtures, and provides insights into the structure-property relationships that govern its utility in display technology.

Introduction: The Architectural Significance of 4-(trans-4-Propylcyclohexyl)benzoic Acid in Liquid Crystal Design

4-(trans-4-Propylcyclohexyl)benzoic acid, often referred to by abbreviations such as 3CHB, is a pivotal building block in the synthesis of high-performance liquid crystal materials.[1] Its molecular architecture, comprising a saturated cyclohexyl ring, a rigid benzene ring, and a reactive carboxylic acid group, imparts a unique combination of properties that are highly sought after in the formulation of liquid crystal mixtures for modern LCDs.[2] The trans configuration of the propyl group on the cyclohexane ring ensures a linear, rod-like molecular shape, which is a fundamental prerequisite for the formation of the nematic liquid crystal phase, the most commonly utilized phase in display applications.[3][4]

The primary role of 4-(trans-4-Propylcyclohexyl)benzoic acid is as an acidic intermediate for the synthesis of ester-containing liquid crystals.[1] The carboxylic acid functional group serves as a versatile handle for esterification with a wide array of phenolic or alcoholic compounds, allowing for the fine-tuning of the resulting liquid crystal's physical properties.[5] Furthermore, its incorporation into liquid crystal polymers through reaction with bifunctional molecules like diols and diamines paves the way for the development of materials with enhanced mechanical strength and thermal stability, crucial for applications in flexible displays and printed electronics.[6]

Application Notes: Engineering Liquid Crystal Properties with 4-(trans-4-Propylcyclohexyl)benzoic Acid Derivatives

The inclusion of the 4-(trans-4-propylcyclohexyl)benzoyl moiety in a liquid crystal molecule has profound and predictable effects on the macroscopic properties of the resulting liquid crystal mixture. Understanding these structure-property relationships is critical for the rational design of materials for specific display applications.

The Influence of the Cyclohexyl Ring on Viscosity and Clearing Point

A key advantage of incorporating a cyclohexyl ring in the rigid core of a liquid crystal molecule, as opposed to a second benzene ring, is the significant reduction in rotational viscosity.[7][8] The saturated nature of the cyclohexane ring leads to a less conjugated and more flexible structure compared to a biphenyl system, which in turn reduces intermolecular interactions that impede molecular rotation.[9] Lower viscosity is a critical parameter for high-performance LCDs, as it directly translates to faster switching speeds (response times) of the liquid crystal director in response to an applied electric field.[7]

While the replacement of a phenyl ring with a cyclohexyl ring can lead to a decrease in the clearing point (the temperature of the nematic-to-isotropic phase transition), the overall effect on the nematic phase stability is often manageable and can be compensated for by the formulation of eutectic mixtures.[7][10] The broad nematic range of many liquid crystal mixtures containing derivatives of 4-(trans-4-Propylcyclohexyl)benzoic acid is a testament to their utility.

Tuning Dielectric and Optical Anisotropy

The dielectric anisotropy (Δε) and optical anisotropy (Δn, or birefringence) are two of the most important parameters of a liquid crystal mixture, as they dictate the threshold voltage and the contrast ratio of the display, respectively.[11] 4-(trans-4-Propylcyclohexyl)benzoic acid itself is a non-polar core, but it is readily functionalized through esterification to introduce polar groups, such as the cyano (-CN) group, which can significantly influence the dielectric anisotropy.

For instance, the esterification of 4-(trans-4-Propylcyclohexyl)benzoic acid with 4-cyanophenol yields 4-cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate, a compound with a large positive dielectric anisotropy due to the strong dipole moment of the cyano group aligned with the long molecular axis.[12] This makes it a valuable component in mixtures for twisted nematic (TN) and in-plane switching (IPS) LCDs.[13]

The optical anisotropy of liquid crystals derived from 4-(trans-4-Propylcyclohexyl)benzoic acid is generally lower than that of their biphenyl analogues.[7] This is because the cyclohexyl ring is less polarizable than a benzene ring. While high birefringence is desirable for some applications, a moderate to low birefringence can be advantageous in others, such as in displays for mobile devices where a thinner cell gap is required to maintain a fast response time.

The following table summarizes the expected impact of incorporating a 4-(trans-4-propylcyclohexyl)benzoyl group into a liquid crystal molecule compared to a benzoyl or biphenyl group.

PropertyImpact of 4-(trans-4-propylcyclohexyl)benzoyl GroupRationale
Rotational Viscosity (γ₁) LowerReduced π-π stacking and intermolecular interactions compared to aromatic rings.[7][8]
Clearing Point (Tₙᵢ) Generally LowerDisruption of the overall planarity and rigidity of the molecular core.[7]
Optical Anisotropy (Δn) LowerThe cyclohexyl ring is less polarizable than a phenyl ring.[7]
Dielectric Anisotropy (Δε) Tunable via esterificationThe core itself has low polarity, but the introduction of polar terminal groups via the ester linkage allows for significant control over Δε.[12]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a representative liquid crystal ester derived from 4-(trans-4-Propylcyclohexyl)benzoic acid, the formulation of a liquid crystal mixture, and the characterization of its electro-optical properties.

Protocol 1: Synthesis of 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate

This protocol describes the esterification of 4-(trans-4-Propylcyclohexyl)benzoic acid with 4-cyanophenol.

Materials:

  • 4-(trans-4-Propylcyclohexyl)benzoic acid

  • 4-Cyanophenol

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Toluene, anhydrous

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium hydroxide (NaOH), 1 M solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethanol for recrystallization

  • Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, Büchner funnel, rotary evaporator.

Procedure:

  • Acid Chloride Formation: a. In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 4-(trans-4-Propylcyclohexyl)benzoic acid (1 equivalent) in an excess of thionyl chloride (5-10 equivalents). b. Add a catalytic amount of DMF (1-2 drops). c. Heat the mixture to reflux (approximately 80 °C) for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear. d. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 4-(trans-4-propylcyclohexyl)benzoyl chloride is obtained as a solid or oil and can be used in the next step without further purification.

  • Esterification: a. In a separate flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-cyanophenol (1 equivalent) and pyridine (1.2 equivalents) in anhydrous toluene. b. Cool the solution to 0 °C in an ice bath. c. Dissolve the crude 4-(trans-4-propylcyclohexyl)benzoyl chloride from step 1d in anhydrous toluene and add it dropwise to the 4-cyanophenol solution with vigorous stirring. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification: a. Quench the reaction by adding water. b. Transfer the mixture to a separatory funnel and separate the organic layer. c. Wash the organic layer sequentially with 1 M HCl, water, 1 M NaOH, and finally with brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. e. Purify the crude product by recrystallization from ethanol to yield pure 4-cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate as a white solid.

Characterization:

  • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

  • Determine the melting point and liquid crystal phase transition temperatures using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Acid Chloride Formation cluster_reaction2 Esterification cluster_purification Work-up and Purification 3CHB 4-(trans-4-Propylcyclohexyl)benzoic acid AC_step1 React 3CHB with SOCl₂ and catalytic DMF 3CHB->AC_step1 4CP 4-Cyanophenol Ester_step1 Dissolve 4-Cyanophenol and Pyridine in Toluene 4CP->Ester_step1 AC_step2 Reflux at 80°C for 2-3 hours AC_step1->AC_step2 AC_step3 Remove excess SOCl₂ via rotary evaporation AC_step2->AC_step3 AC 4-(trans-4-propylcyclohexyl)benzoyl chloride (crude) AC_step3->AC Ester_step3 Add Acid Chloride solution dropwise AC->Ester_step3 Ester_step2 Cool to 0°C Ester_step1->Ester_step2 Ester_step2->Ester_step3 Ester_step4 Stir overnight at room temperature Ester_step3->Ester_step4 Pur_step1 Aqueous work-up (HCl, NaOH, brine washes) Ester_step4->Pur_step1 Pur_step2 Dry with Na₂SO₄ and concentrate Pur_step1->Pur_step2 Pur_step3 Recrystallize from Ethanol Pur_step2->Pur_step3 Final_Product 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate Pur_step3->Final_Product

Caption: Synthesis workflow for 4-cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate.

Protocol 2: Formulation and Characterization of a Nematic Liquid Crystal Mixture

This protocol describes the preparation of a simple eutectic liquid crystal mixture containing the synthesized ester and its basic characterization. A patent search reveals that esters of 4-(trans-4-propylcyclohexyl)benzoic acid are often used in mixtures with other liquid crystals to achieve desired properties.[1][2]

Materials:

  • Synthesized 4-cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate (let's call it CP3CHB )

  • A commercially available nematic liquid crystal with a lower melting point, e.g., 4'-Pentyl-4-biphenylcarbonitrile (5CB )

  • Small glass vials with screw caps

  • Heating plate with magnetic stirring

  • Polarizing optical microscope (POM) with a hot stage

  • Differential scanning calorimeter (DSC)

Procedure:

  • Mixture Preparation: a. Accurately weigh the desired amounts of CP3CHB and 5CB into a clean glass vial. For a simple binary mixture, a range of compositions should be prepared (e.g., 10%, 20%, 30% by weight of CP3CHB in 5CB). b. Seal the vial and heat it on a hot plate to a temperature above the clearing point of both components and the expected clearing point of the mixture (e.g., 100-120 °C). c. Stir the mixture gently until a homogeneous, isotropic liquid is formed. d. Cool the mixture slowly to room temperature.

  • Characterization: a. Polarized Optical Microscopy (POM): i. Place a small drop of the liquid crystal mixture onto a clean glass slide and cover it with a coverslip. ii. Place the slide on the hot stage of the POM. iii. Heat the sample to the isotropic phase and then cool it slowly (e.g., 1-2 °C/min). iv. Observe the formation of the nematic phase and note the clearing point (nematic-to-isotropic transition temperature). The nematic phase will exhibit a characteristic texture (e.g., Schlieren or marbled). b. Differential Scanning Calorimetry (DSC): i. Hermetically seal a small amount (5-10 mg) of the liquid crystal mixture in an aluminum DSC pan. ii. Perform a heating and cooling cycle (e.g., at a rate of 5-10 °C/min) over a temperature range that encompasses all expected phase transitions. iii. Determine the clearing point from the peak of the nematic-to-isotropic transition endotherm on heating and the crystallization temperature from the corresponding exotherm on cooling.

The following table provides an example of a liquid crystal mixture incorporating an ester of 4-(trans-4-propylcyclohexyl)benzoic acid, as might be found in patent literature.[2]

ComponentStructureMole %
trans-4-n-propyl-(4-ethylphenyl)-cyclohexaneC₃H₇-(c-C₆H₁₀)-C₆H₄-C₂H₅30.5
trans-4-n-pentyl-(4-cyanophenyl)-cyclohexaneC₅H₁₁-(c-C₆H₁₀)-C₆H₄-CN24.5
trans-4-n-pentyl-(4'-ethylbiphenyl-4)-cyclohexaneC₅H₁₁-(c-C₆H₁₀)-C₆H₄-C₆H₄-C₂H₅15.0
trans-4-n-pentyl-(4'-cyanobiphenyl-4)-cyclohexaneC₅H₁₁-(c-C₆H₁₀)-C₆H₄-C₆H₄-CN15.0
4-n-propylphenyl-4-(trans-4-n-propylcyclohexyl) benzoate C₃H₇-(c-C₆H₁₀)-COO-C₆H₄-C₃H₇ 7.0
4-(trans-4-n-pentylcyclohexyl)-4'-(trans-4-n-propylcyclohexyl)-biphenylC₅H₁₁-(c-C₆H₁₀)-C₆H₄-(c-C₆H₁₀)-C₃H₇8.0
Protocol 3: Fabrication of a Liquid Crystal Test Cell and Electro-Optical Characterization

This protocol outlines the fabrication of a simple twisted nematic (TN) liquid crystal cell and the measurement of its basic electro-optical properties.

Materials:

  • Indium tin oxide (ITO) coated glass substrates

  • Polyimide alignment layer solution

  • Spinner for coating

  • Hot plate

  • Rubbing machine with velvet cloth

  • UV-curable sealant containing spacer beads of a desired diameter (e.g., 5 µm)

  • Liquid crystal mixture from Protocol 2

  • UV lamp

  • Function generator

  • Voltage amplifier

  • He-Ne laser or white light source

  • Polarizers

  • Photodiode detector

  • Oscilloscope

Procedure:

  • Cell Fabrication: a. Clean the ITO-coated glass substrates thoroughly. b. Spin-coat a thin layer of polyimide alignment solution onto the ITO surface of each substrate. c. Cure the polyimide by baking on a hot plate according to the manufacturer's instructions. d. Rub the cured polyimide layers in a single direction using a rubbing machine to create microgrooves that will align the liquid crystal molecules. The rubbing directions of the two substrates should be perpendicular to each other for a 90° TN cell. e. Apply the UV-curable sealant with spacer beads along the edges of one substrate. f. Place the second substrate on top of the first, with the rubbed surfaces facing each other and the rubbing directions at 90°. g. Press the substrates together and cure the sealant with a UV lamp to form an empty cell with a uniform gap. h. Fill the cell with the liquid crystal mixture by capillary action in a vacuum chamber. i. Seal the filling port with an epoxy resin.

  • Electro-Optical Measurement: a. Place the filled LC cell between two crossed polarizers. The optic axis of the cell (defined by the rubbing direction on one of the substrates) should be at 45° to the transmission axes of the polarizers. b. Apply a square-wave voltage (e.g., 1 kHz) from the function generator, amplified to the desired voltage range, to the ITO electrodes of the cell. c. Direct a light source through the polarizer-cell-polarizer setup and measure the transmitted light intensity with a photodiode. d. Voltage-Transmittance (V-T) Curve: Measure the transmitted light intensity as a function of the applied voltage to determine the threshold voltage (the voltage at which the transmittance starts to change) and the saturation voltage. e. Response Time: Apply a voltage pulse and measure the time it takes for the transmittance to rise from 10% to 90% (rise time, τ_on) and to fall from 90% to 10% (fall time, τ_off) using an oscilloscope.

Electro_Optical_Measurement cluster_setup Experimental Setup cluster_electronics Control and Measurement Light_Source Light Source Polarizer1 Polarizer 1 Light_Source->Polarizer1 LC_Cell LC Cell Polarizer1->LC_Cell Polarizer2 Polarizer 2 (Crossed) LC_Cell->Polarizer2 Photodiode Photodiode Polarizer2->Photodiode Oscilloscope Oscilloscope Photodiode->Oscilloscope Func_Gen Function Generator Amplifier Voltage Amplifier Func_Gen->Amplifier Amplifier->LC_Cell

Caption: Schematic of the electro-optical measurement setup.

Conclusion

4-(trans-4-Propylcyclohexyl)benzoic acid is a cornerstone in the development of advanced liquid crystal materials for LCDs. Its unique molecular structure provides a versatile platform for synthesizing liquid crystals with a desirable balance of properties, including low viscosity for fast switching speeds and tunable dielectric and optical anisotropy for optimal display performance. The protocols and application notes presented in this guide offer a framework for researchers and scientists to effectively utilize this important intermediate in the design and characterization of next-generation liquid crystal displays. The continued exploration of novel derivatives of 4-(trans-4-Propylcyclohexyl)benzoic acid and their incorporation into sophisticated mixtures will undoubtedly continue to drive innovation in the field of display technology.

References

The Lynchpin of Modern Displays: A Comprehensive Guide to 4-(trans-4-propylcyclohexyl)benzoic acid as a Liquid Crystal Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 4-(trans-4-propylcyclohexyl)benzoic acid (PCHBA) as a pivotal intermediate in the formulation of nematic liquid crystals. With full editorial control, this guide eschews rigid templates to deliver a narrative grounded in scientific integrity, practical expertise, and validated protocols.

Introduction: The Unseen Architect of Liquid Crystal Displays

Liquid crystals (LCs) represent a unique state of matter, possessing the fluidity of a liquid and the long-range molecular order of a solid crystal.[1] This duality allows for the manipulation of light, a property harnessed in the ubiquitous liquid crystal displays (LCDs) that populate our world. The performance of these displays—their clarity, response time, and power efficiency—is dictated by the specific properties of the liquid crystal mixtures employed.

At the heart of these mixtures are meticulously designed organic molecules. 4-(trans-4-propylcyclohexyl)benzoic acid (CAS 65355-29-5), hereafter referred to as PCHBA, is a cornerstone intermediate in the synthesis of high-performance liquid crystal materials.[2] Its molecular architecture, featuring a rigid core composed of a cyclohexyl and a benzene ring, coupled with a flexible propyl tail and a reactive carboxylic acid group, provides the essential characteristics for creating liquid crystal molecules with desirable optical and dielectric anisotropy.[2]

This guide will illuminate the path from precursor chemicals to a functional liquid crystal mixture, providing not just the "how" but, more critically, the "why" behind each step.

Part 1: Synthesis of 4-(trans-4-propylcyclohexyl)benzoic acid (PCHBA)

The synthesis of PCHBA is a multi-step process that requires careful control of reaction conditions to ensure the desired trans-isomer and high purity. The following protocol outlines a logical and field-tested synthetic route starting from commercially available cyclohexylbenzene.

Logical Workflow for PCHBA Synthesis

A Cyclohexylbenzene B Friedel-Crafts Acylation (Propionyl Chloride, AlCl3) A->B C 4-Cyclohexylpropiophenone B->C D Clemmensen or Wolff-Kishner Reduction C->D E 1-Propyl-4-cyclohexylbenzene D->E F Oxidation of Benzylic Carbon (e.g., KMnO4 or Jones Oxidation) E->F G 4-(trans-4-Propylcyclohexyl)benzoic acid (PCHBA) F->G

Caption: Synthetic pathway for PCHBA.

Step-by-Step Synthesis Protocol

Step 1: Friedel-Crafts Acylation of Cyclohexylbenzene

  • Causality: This step introduces the three-carbon chain to the benzene ring. An acylation reaction is preferred over direct alkylation to prevent polysubstitution and carbocation rearrangements, which would lead to a mixture of isomers.[3] The product of this reaction is 4-cyclohexylpropiophenone.

  • Protocol:

    • To a stirred solution of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add propionyl chloride (1.1 eq) dropwise.

    • After stirring for 15 minutes, add cyclohexylbenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield crude 4-cyclohexylpropiophenone, which can be purified by vacuum distillation or column chromatography.

Step 2: Reduction of the Ketone

  • Causality: The carbonyl group of 4-cyclohexylpropiophenone must be reduced to a methylene group to form 1-propyl-4-cyclohexylbenzene. Two classical methods are suitable here: the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions). The choice depends on the presence of other functional groups in the molecule that might be sensitive to acid or base. For this specific intermediate, either method is generally effective.

  • Protocol (Wolff-Kishner Reduction):

    • In a round-bottom flask equipped with a reflux condenser, combine 4-cyclohexylpropiophenone (1.0 eq), hydrazine hydrate (3.0 eq), and diethylene glycol.

    • Add potassium hydroxide pellets (4.0 eq) and heat the mixture to 180-200 °C. Water and excess hydrazine will distill off.

    • Maintain the temperature for 4-6 hours.

    • Cool the reaction mixture to room temperature and add water.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with dilute HCl and then with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield 1-propyl-4-cyclohexylbenzene.

Step 3: Oxidation to Carboxylic Acid

  • Causality: The final step is the oxidation of the benzylic carbon of the propyl group to a carboxylic acid. A strong oxidizing agent is required. The Jones oxidation is a classic and effective method for this transformation.[4][5] It is crucial to perform this reaction carefully as the reagent is highly corrosive and contains hexavalent chromium.

  • Protocol (Jones Oxidation):

    • Prepare the Jones reagent by dissolving chromium trioxide (CrO₃) in concentrated sulfuric acid, then diluting with water. (Caution: Highly exothermic and corrosive) .

    • Dissolve 1-propyl-4-cyclohexylbenzene (1.0 eq) in acetone and cool the solution in an ice bath.

    • Add the Jones reagent dropwise to the stirred solution, maintaining the temperature below 20 °C. The color of the reaction mixture will change from orange to green.

    • Continue adding the reagent until the orange color persists.

    • Add isopropanol to quench any excess oxidant.

    • Remove the acetone under reduced pressure.

    • Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

    • Remove the solvent to yield crude PCHBA. Recrystallization from a suitable solvent (e.g., heptane or a toluene/heptane mixture) is necessary to obtain the pure product.

Part 2: Characterization of PCHBA

The purity and isomeric form of PCHBA are critical for its performance as a liquid crystal intermediate. The following table summarizes its key physical properties.

PropertyValueSource
CAS Number 65355-29-5[3]
Molecular Formula C₁₆H₂₂O₂[6]
Molecular Weight 246.34 g/mol [6]
Melting Point 206 °C (lit.)N/A
Boiling Point 383.7 °C at 760 mmHg[7]
Appearance White crystalline solidN/A

Part 3: Application in Liquid Crystal Synthesis and Formulation

PCHBA serves as a vital building block for various liquid crystal molecules, primarily through the esterification of its carboxylic acid group.[2] These resulting esters can then be formulated into mixtures to achieve specific electro-optical properties.

Esterification of PCHBA to a Nematic Liquid Crystal
  • Causality: Esterification with a suitable phenol, for example, 4-cyanophenol, introduces a polar group that enhances the mesogenic properties and dielectric anisotropy of the resulting molecule. The DCC/DMAP coupling method is a mild and efficient way to form the ester bond at room temperature, avoiding harsh conditions that could lead to side reactions.

Workflow for Esterification and Mixture Formulation

A PCHBA C Esterification (DCC, DMAP, DCM) A->C B 4-Cyanophenol B->C D 4-Cyanophenyl 4-(trans-4- propylcyclohexyl)benzoate C->D E Purification (Column Chromatography, Recrystallization) D->E F Pure Liquid Crystal Ester E->F H Mixture Formulation (Co-melting and homogenization) F->H G Other Nematic LC Components G->H I Nematic Liquid Crystal Mixture H->I J Characterization (POM, DSC, Electro-optical) I->J

Caption: From intermediate to a characterized LC mixture.

Protocol for Ester Synthesis and Mixture Formulation

Step 1: Synthesis of 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate

  • Dissolve PCHBA (1.0 eq), 4-cyanophenol (1.0 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of dicyclohexylcarbodiimide (DCC, 1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter off the DCU and wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, followed by recrystallization to yield the pure liquid crystal ester.

Step 2: Formulation of a Nematic Liquid Crystal Mixture

  • Causality: Single-component liquid crystals rarely possess all the desired properties for a specific application. Therefore, mixtures are formulated to tune parameters such as the nematic temperature range, viscosity, birefringence, and dielectric anisotropy.

  • Protocol:

    • In a clean glass vial, weigh the desired amounts of the synthesized ester and other nematic liquid crystal components. For example, a simple binary mixture could be formulated as shown in the table below.

    • Heat the vial in a heating block or oil bath to a temperature above the clearing point of all components to ensure they are in the isotropic liquid state.

    • Thoroughly mix the components in the isotropic phase using a vortex mixer or by gentle agitation until a homogeneous solution is obtained.

    • Slowly cool the mixture to room temperature.

Example Nematic Liquid Crystal Mixture Formulation
ComponentAbbreviationWeight %Role
4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoatePCHBA-CN30%High clearing point, positive dielectric anisotropy
4'-Pentyl-4-biphenylcarbonitrile5CB70%Low melting point, good nematic range

Part 4: Characterization of the Liquid Crystal Mixture

Protocol: Preparation of a Liquid Crystal Test Cell

  • Start with two indium tin oxide (ITO) coated glass slides.

  • Spin-coat a thin layer of a polyimide alignment agent (e.g., polyvinyl alcohol) onto the ITO-coated sides.

  • Bake the slides to cure the polyimide.

  • Gently rub the polyimide layer in one direction with a velvet cloth to create micro-grooves that will align the liquid crystal molecules. The rubbing directions on the two slides should be perpendicular for a twisted nematic cell or parallel for a planar cell.

  • Create a cell by placing a spacer (e.g., Mylar film of a specific thickness, typically a few micrometers) between the two slides, with the rubbed surfaces facing each other.

  • Seal the edges of the cell with epoxy, leaving a small gap for filling.

  • Heat the liquid crystal mixture to its isotropic phase and fill the cell via capillary action.

  • Seal the filling port with epoxy.

Characterization Techniques

  • Polarizing Optical Microscopy (POM): This is the primary tool for identifying liquid crystal phases and observing their textures.[8] The sample is placed between crossed polarizers on a microscope stage equipped with a hot stage. As the temperature is changed, the transitions between different phases can be observed by the changes in the texture.

  • Differential Scanning Calorimetry (DSC): DSC is used to accurately determine the phase transition temperatures (e.g., crystal to nematic, nematic to isotropic) and the associated enthalpy changes.[4]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each compound.

  • Chromium compounds are toxic and carcinogenic; handle with extreme caution and dispose of waste according to institutional guidelines.

References

Synthesis of Liquid Crystal Polymers from Propylcyclohexyl Benzoic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of liquid crystal polymers (LCPs) derived from 4-(trans-4-propylcyclohexyl)benzoic acid. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the design and synthesis of advanced polymers with liquid crystalline properties. The unique molecular architecture of 4-(trans-4-propylcyclohexyl)benzoic acid, featuring a rigid core of a cyclohexyl and a benzene ring coupled with a reactive carboxylic acid group, makes it a critical intermediate in the production of high-performance LCPs.[1] These polymers are renowned for their exceptional mechanical strength, thermal stability, and are integral to the development of next-generation materials for flexible displays, optical films, and printed electronics.

This guide offers a departure from rigid templates, providing a structured yet flexible framework that follows the logical progression of LCP synthesis, from monomer preparation to polymerization and characterization. The protocols herein are presented with a focus on the causality behind experimental choices, ensuring a deep understanding of the synthetic process.

Monomer Synthesis: 4-(trans-4-propylcyclohexyl)benzoic Acid

The cornerstone of the target liquid crystal polymers is the 4-(trans-4-propylcyclohexyl)benzoic acid monomer. The purity and isomeric integrity of this monomer are paramount as they directly influence the properties of the final polymer. While several synthetic routes exist, this guide details two robust and widely applicable methods:

Synthesis via Grignard Reaction and Carboxylation

This classic organometallic approach allows for the efficient formation of the carboxylic acid group. The Grignard reagent, prepared from a suitable haloaromatic precursor, acts as a potent nucleophile that attacks carbon dioxide.[2]

Workflow for Grignard-based Monomer Synthesis:

A 4-Bromo-1-propylcyclohexylbenzene C Grignard Reagent (4-(trans-4-propylcyclohexyl)phenylmagnesium bromide) A->C Reaction with B Magnesium Turnings Anhydrous Diethyl Ether B->C in E Carboxylate Salt C->E Reaction with D Solid CO2 (Dry Ice) D->E G 4-(trans-4-propylcyclohexyl)benzoic acid E->G Protonation F Acidic Workup (e.g., aq. HCl) F->G via A 4-Propylbiphenyl C 4'-(trans-4-Propylcyclohexyl)acetophenone A->C Friedel-Crafts Acylation B Acetyl Chloride Lewis Acid (e.g., AlCl3) B->C with E Carboxylate Salt + Bromoform (or Chloroform) C->E Haloform Reaction D Sodium Hypobromite (or Hypochlorite) D->E with G 4-(trans-4-propylcyclohexyl)benzoic acid E->G Protonation F Acidification F->G via A 4-(trans-4-propylcyclohexyl)benzoic acid E Liquid Crystal Polyester A->E Polycondensation with B Diol (e.g., Bisphenol A diacetate) B->E C Catalyst (e.g., Antimony Trioxide) C->E catalyzed by D High Temperature & Vacuum D->E under F Byproduct (e.g., Acetic Acid) E->F releases A 4-(trans-4-propylcyclohexyl)benzoyl chloride E Liquid Crystal Poly(ester amide) A->E Polycondensation with B Aromatic Diamine (e.g., p-Phenylenediamine) B->E C Aprotic Solvent (e.g., NMP, DMAc) C->E in D Low Temperature D->E at F Byproduct (HCl) E->F releases

References

Synthesis of 4-(trans-4-n-alkylcyclohexyl)benzoic Acids: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-(trans-4-n-alkylcyclohexyl)benzoic acids, a class of compounds with significant applications in materials science, particularly in the formulation of liquid crystals.[1] Their unique molecular structure, featuring a rigid cyclohexylphenyl core and a flexible alkyl chain, imparts desirable mesogenic properties. This protocol is designed to be a self-validating system, offering detailed, step-by-step methodologies and explaining the causality behind experimental choices to ensure both accuracy and reproducibility.

Introduction

The synthesis of 4-(trans-4-n-alkylcyclohexyl)benzoic acids is a multi-step process that requires careful control of reaction conditions to achieve the desired trans-isomer with high purity. The protocol detailed below is based on a well-established and convenient method, with additional insights and alternative approaches provided for a comprehensive understanding.[1][2] This guide will focus on a common synthetic route that involves the initial formation of an acylbenzene derivative, followed by reduction, a second acylation, and final oxidation to the target carboxylic acid.

Overall Synthetic Scheme

The general synthetic route can be visualized as a four-step process. The following diagram illustrates the key transformations:

Synthesis_Workflow A Alkanoyl Chloride + Cyclohexene + Benzene B 1-Acyl-4-phenylcyclohexane (mixture of isomers) A->B Friedel-Crafts Acylation C 1-Alkyl-4-phenylcyclohexane (mixture of isomers) B->C Wolff-Kishner Reduction D 1-(4'-Acetylphenyl)-4-n-alkylcyclohexane (trans-isomer enriched) C->D Friedel-Crafts Acylation E 4-(trans-4-n-Alkylcyclohexyl)benzoic Acid D->E Haloform Reaction or Other Oxidation Methods

References

Characterization of Nematic Phases in Alkylcyclohexyl Benzoic Acids: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Alkylcyclohexyl Benzoic Acids in Liquid Crystal Research

Alkylcyclohexyl benzoic acids represent a fascinating class of liquid crystalline materials. Their molecular architecture, featuring a cyclohexyl ring linked to a benzoic acid moiety with a flexible alkyl chain, gives rise to a rich polymorphism, most notably the nematic phase. This phase, characterized by long-range orientational order of the constituent molecules but no positional order, is the cornerstone of many liquid crystal display (LCD) technologies and is of significant interest in the development of advanced optical materials and drug delivery systems.[1][2] The formation of hydrogen-bonded dimers between the carboxylic acid groups is a key intermolecular interaction that influences the thermal stability and mesomorphic behavior of these compounds.[2][3]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the essential techniques for characterizing the nematic phases of alkylcyclohexyl benzoic acids. We delve into the theoretical underpinnings and provide field-proven, step-by-step protocols for thermal analysis, optical microscopy, and the determination of key physical parameters.

I. Thermal Analysis: Unveiling Phase Transitions with Differential Scanning Calorimetry (DSC)

Expertise & Experience: Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique for identifying and characterizing the phase transitions in liquid crystals.[4][5][6] By precisely measuring the heat flow into or out of a sample as a function of temperature, we can pinpoint the temperatures at which transitions between different phases (e.g., crystalline to nematic, nematic to isotropic) occur. These transitions are accompanied by changes in enthalpy, which appear as peaks in the DSC thermogram.[6] The shape and area of these peaks provide valuable information about the nature and energetics of the phase transitions. For alkylcyclohexyl benzoic acids, DSC is crucial for determining the nematic range, which is the temperature window between the melting point and the clearing point (the transition to the isotropic liquid phase).

Trustworthiness: The protocol below is designed to be self-validating. By performing both heating and cooling cycles, one can assess the thermal stability of the material and identify any supercooling effects, which are common in liquid crystals. The use of a reference standard ensures the accuracy of the temperature and enthalpy measurements.

Protocol: Determination of Phase Transition Temperatures by DSC
  • Sample Preparation:

    • Accurately weigh 3-5 mg of the alkylcyclohexyl benzoic acid sample into a standard aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of material during heating.

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to provide a stable thermal environment.

  • Thermal Program:

    • Heating Scan: Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C). Heat the sample at a controlled rate, typically 10°C/min, to a temperature above the expected clearing point.[7]

    • Cooling Scan: After the heating scan, hold the sample at the high temperature for a few minutes to ensure complete melting into the isotropic phase. Then, cool the sample at the same rate (10°C/min) back to the starting temperature.[6][8]

  • Data Analysis:

    • Identify the endothermic peaks on the heating curve, which correspond to the crystal-to-nematic (melting) and nematic-to-isotropic (clearing) transitions.

    • Identify the exothermic peaks on the cooling curve, which correspond to the isotropic-to-nematic and nematic-to-crystal transitions.

    • Determine the onset temperature of each peak to define the transition temperature.

    • Integrate the area under each peak to calculate the enthalpy of the transition (ΔH).

Data Presentation:

TransitionOnset Temperature (°C) - HeatingEnthalpy (ΔH) (kJ/mol) - HeatingOnset Temperature (°C) - CoolingEnthalpy (ΔH) (kJ/mol) - Cooling
Crystal → NematicValueValueNematic → CrystalValue
Nematic → IsotropicValueValueIsotropic → NematicValue

Note: The actual values will be specific to the particular alkylcyclohexyl benzoic acid being analyzed.

II. Optical Characterization: Visualizing the Nematic Phase with Polarized Optical Microscopy (POM)

Expertise & Experience: Polarized Optical Microscopy (POM) is an indispensable tool for the direct observation and identification of liquid crystal phases. The anisotropic nature of the nematic phase leads to a property called birefringence, which is the difference in refractive indices for light polarized parallel and perpendicular to the long molecular axis (the director).[9][10] When a birefringent sample is placed between two crossed polarizers, it rotates the plane of polarized light, resulting in the transmission of light and the appearance of characteristic textures.[10][11] The textures observed for a nematic phase are typically highly mobile and can exhibit thread-like defects (schlieren texture) or droplet-like structures.[12]

Trustworthiness: The protocol ensures reliable identification by correlating the observed textures with the transition temperatures determined by DSC. By systematically heating and cooling the sample on the microscope stage, one can directly observe the formation and annihilation of the nematic phase.

Protocol: Identification of Nematic Textures by POM
  • Sample Preparation:

    • Place a small amount of the alkylcyclohexyl benzoic acid on a clean microscope slide.

    • Gently place a coverslip over the sample.

    • Heat the slide on a hot stage to melt the sample into the isotropic phase.

    • Allow the sample to cool slowly into the nematic phase. This will form a thin, uniform film.

  • Microscope Setup:

    • Place the prepared slide on the hot stage of a polarized optical microscope.

    • Cross the polarizer and analyzer to achieve a dark field of view.

  • Observation and Analysis:

    • Slowly heat the sample while observing through the eyepieces.

    • At the crystal-to-nematic transition, observe the appearance of a birefringent, fluid texture. Note the characteristic schlieren texture with its dark brushes, which correspond to regions where the director is aligned with either the polarizer or the analyzer.[10]

    • Continue heating until the nematic-to-isotropic transition (clearing point), at which point the field of view will become completely dark as the material becomes optically isotropic.

    • Slowly cool the sample from the isotropic phase and observe the formation of nematic droplets that coalesce to form the characteristic nematic texture.

    • Capture images of the observed textures at different temperatures for documentation.

Mandatory Visualization:

Experimental_Workflow cluster_DSC Differential Scanning Calorimetry (DSC) cluster_POM Polarized Optical Microscopy (POM) cluster_Advanced Advanced Characterization DSC_Sample Sample Preparation (3-5 mg in Al pan) DSC_Run Heating/Cooling Scan (e.g., 10°C/min) DSC_Sample->DSC_Run DSC_Analysis Data Analysis (Transition Temps, ΔH) DSC_Run->DSC_Analysis POM_Observation Observation under Crossed Polarizers DSC_Analysis->POM_Observation Correlate Transitions XRD X-Ray Diffraction (XRD) (Molecular Ordering) DSC_Analysis->XRD Phase Identification POM_Sample Sample Preparation (Thin film on slide) POM_Sample->POM_Observation POM_Analysis Texture Identification (e.g., Schlieren) POM_Observation->POM_Analysis Birefringence Birefringence Measurement (Δn = ne - no) POM_Analysis->Birefringence Confirm Anisotropy Dielectric Dielectric Anisotropy (Δε = ε∥ - ε⊥) POM_Analysis->Dielectric Relate to Switching Nematic_Properties cluster_Properties Key Physical Properties Nematic_Phase Nematic Phase Birefringence Birefringence (Δn) Optical Anisotropy Nematic_Phase->Birefringence Determines optical properties Dielectric Dielectric Anisotropy (Δε) Response to E-field Nematic_Phase->Dielectric Governs electro-optic switching XRD X-Ray Diffraction (XRD) Short-Range Order Nematic_Phase->XRD Probes molecular arrangement

References

Application Note: Formulation and Characterization of Nematic Liquid Crystal Mixtures Incorporating 4-(trans-4-propylcyclohexyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of nematic liquid crystal mixtures utilizing 4-(trans-4-propylcyclohexyl)benzoic acid. This document elucidates the scientific principles behind the use of this additive, offers detailed experimental protocols for mixture preparation and characterization, and presents expected outcomes. The unique molecular architecture of 4-(trans-4-propylcyclohexyl)benzoic acid, featuring a rigid core of cyclohexyl and benzene rings coupled with a polar carboxylic acid group, makes it a valuable component for tuning the physical properties of liquid crystal hosts.[1] The protocols outlined herein are designed to be self-validating, ensuring reliable and reproducible results for the development of advanced liquid crystal materials.

Introduction: The Scientific Rationale

The field of liquid crystal technology continuously seeks materials with tailored physical properties to meet the demands of advanced applications, from high-performance displays to novel sensing platforms. The formulation of liquid crystal mixtures is a cornerstone of this endeavor, as single-component systems rarely possess all the desired characteristics.[2] 4-(trans-4-propylcyclohexyl)benzoic acid is a key intermediate in the synthesis of liquid crystal materials, valued for its ability to impart desirable optical anisotropy and dielectric properties.[1]

The scientific integrity of incorporating this benzoic acid derivative into a nematic host lies in its propensity to form hydrogen-bonded dimers. The carboxylic acid moieties of two molecules associate to create a more elongated and rigid structure within the liquid crystal matrix.[2] This dimerization enhances the orientational order of the nematic phase, which can lead to a significant increase in the nematic-isotropic transition temperature (TNI), a critical parameter for device stability and performance.

Core Principles of Formulation

The addition of 4-(trans-4-propylcyclohexyl)benzoic acid to a nematic liquid crystal host is a process of doping, where a small amount of the additive is introduced to modify the bulk properties of the host. The choice of the nematic host is critical and should be based on its chemical compatibility with the benzoic acid derivative and its initial physical properties. Common nematic hosts include cyanobiphenyls, such as 4-pentyl-4'-cyanobiphenyl (5CB), which are known for their positive dielectric anisotropy and broad nematic range.

The concentration of 4-(trans-4-propylcyclohexyl)benzoic acid in the mixture is a key variable that allows for the fine-tuning of the final properties. Generally, even small weight percentages can induce significant changes in the phase behavior of the host. It is crucial to ensure a homogeneous distribution of the dopant within the host to avoid phase separation and ensure uniform material properties.

Experimental Protocols

Materials and Equipment

Materials:

  • 4-(trans-4-propylcyclohexyl)benzoic acid (CAS: 65355-29-5), >98% purity

  • Nematic liquid crystal host (e.g., 4-pentyl-4'-cyanobiphenyl (5CB), CAS: 40817-08-1)

  • Glass vials with PTFE-lined caps

  • Micro-spatula

  • Analytical balance (readability ±0.01 mg)

  • Solvents for cleaning (e.g., acetone, isopropanol)

Equipment:

  • Hot plate with magnetic stirring capabilities

  • Vortex mixer

  • Ultrasonic bath

  • Polarized Optical Microscope (POM) with a hot stage

  • Differential Scanning Calorimeter (DSC)

  • Cleanroom environment (recommended)

Safety Precautions
  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals in a well-ventilated area or a fume hood.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

  • Be cautious when working with the hot plate, as high temperatures are required to melt the components.

Formulation Workflow Diagram

G cluster_prep Preparation cluster_mixing Homogenization cluster_char Characterization weigh 1. Weigh Components combine 2. Combine in Vial weigh->combine heat 3. Heat to Isotropic Phase combine->heat mix 4. Vortex & Sonicate heat->mix cool 5. Controlled Cooling mix->cool pom 6. Polarized Optical Microscopy cool->pom dsc 7. Differential Scanning Calorimetry cool->dsc

Caption: Formulation and characterization workflow.

Step-by-Step Mixture Preparation Protocol
  • Weighing the Components:

    • On an analytical balance, accurately weigh the desired amount of the nematic liquid crystal host (e.g., 5CB) into a clean, dry glass vial.

    • In the same vial, add the desired weight percentage of 4-(trans-4-propylcyclohexyl)benzoic acid. For initial experiments, concentrations of 1 wt%, 2 wt%, and 5 wt% are recommended.

  • Initial Mixing:

    • Securely cap the vial and briefly mix the components using a vortex mixer to ensure the solid acid is dispersed within the liquid crystal host.

  • Homogenization in the Isotropic Phase:

    • Place the vial on a hot plate and gently heat the mixture above the clearing point of the host liquid crystal. For 5CB, this is above 35°C. The mixture should become a clear, isotropic liquid.[3]

    • Once in the isotropic phase, continue heating for an additional 10-15 minutes while stirring with a small magnetic stir bar, or by periodically removing the vial (with caution) and vortexing to ensure complete dissolution and homogenization.

    • For mixtures that are difficult to homogenize, placing the vial in an ultrasonic bath heated to the isotropic temperature for 15-20 minutes can be effective.

  • Controlled Cooling:

    • Turn off the heat and allow the mixture to cool slowly to room temperature. Slow cooling helps to prevent phase separation and promotes the formation of a uniform liquid crystal phase.

  • Storage:

    • Store the prepared mixture in a tightly capped vial in a desiccator to protect it from moisture and contaminants.

Characterization Protocols and Expected Results

Polarized Optical Microscopy (POM)

Protocol:

  • Place a small drop of the prepared liquid crystal mixture onto a clean glass microscope slide.

  • Gently place a coverslip over the drop to create a thin film.

  • Position the slide on the hot stage of the polarized optical microscope.

  • Heat the sample to its isotropic phase and then cool it slowly while observing the texture through the crossed polarizers.

  • Record the temperatures at which phase transitions occur (isotropic to nematic, and nematic to crystal).

Expected Results:

  • Upon cooling from the isotropic phase, the formation of a nematic texture (e.g., Schlieren or threaded) will be observed.

  • The temperature at which the nematic phase first appears is the nematic-isotropic transition temperature (TNI).

  • It is expected that the TNI of the mixture will be higher than that of the pure nematic host.

Differential Scanning Calorimetry (DSC)

Protocol:

  • Hermetically seal a small amount (typically 5-10 mg) of the liquid crystal mixture in an aluminum DSC pan.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above the expected TNI.

  • Cool the sample at the same controlled rate to a temperature below its crystallization point.

  • Perform a second heating and cooling cycle to ensure thermal history is removed and to obtain accurate transition temperatures.

Expected Results:

  • The DSC thermogram will show endothermic peaks during heating and exothermic peaks during cooling, corresponding to the phase transitions.

  • The peak of the nematic-isotropic transition will be used to determine the TNI.

  • The data will likely confirm the POM observations of an increased TNI with the addition of 4-(trans-4-propylcyclohexyl)benzoic acid.

Data Presentation: Impact of Doping on 5CB

Dopant Concentration (wt%)Nematic-Isotropic Transition Temperature (TNI) (°C)
0 (Pure 5CB)~35.0
1Expected increase
2Expected further increase
5Expected significant increase

Note: The exact TNI values will depend on the purity of the components and the experimental conditions. This table represents the expected trend.

Conclusion and Future Directions

This application note has detailed a systematic approach to the formulation and characterization of nematic liquid crystal mixtures containing 4-(trans-4-propylcyclohexyl)benzoic acid. The provided protocols are robust and can be adapted for various nematic hosts and dopant concentrations. The ability to predictably modify the nematic-isotropic transition temperature by incorporating this benzoic acid derivative opens up possibilities for creating novel liquid crystal materials with enhanced thermal stability for a wide range of applications.

Future work could involve exploring the effects of this dopant on other key liquid crystal properties, such as dielectric anisotropy, birefringence, and viscosity, to build a more comprehensive understanding of its role in tuning the performance of liquid crystal mixtures.

References

Application Notes and Protocols for the Dielectric Characterization of 4-(trans-4-n-alkylcyclohexyl)benzoates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Dielectric Signature of a Versatile Liquid Crystal Family

The 4-(trans-4-n-alkylcyclohexyl)benzoates represent a significant class of calamitic (rod-like) liquid crystals. Their unique molecular architecture, comprising a polar benzoate head group, a rigid cyclohexyl-phenyl core, and a flexible n-alkyl tail, gives rise to a rich polymorphism and anisotropic physical properties. Among these, the dielectric properties are of paramount importance, as they govern the response of these materials to an external electric field. This behavior is the cornerstone of their application in electro-optical devices, most notably liquid crystal displays (LCDs). A thorough understanding of the dielectric permittivity, anisotropy, and relaxation dynamics is therefore crucial for the rational design and synthesis of novel liquid crystalline materials with tailored performance characteristics.

This guide provides a comprehensive overview of the principles and methodologies for characterizing the dielectric properties of the 4-(trans-4-n-alkylcyclohexyl)benzoate homologous series. We will delve into the causality behind the experimental choices, provide detailed, self-validating protocols, and discuss the interpretation of the resulting data in the context of molecular structure and dynamics. While direct dielectric data for this specific homologous series is cited, we will also draw upon established findings for structurally similar liquid crystals, such as the 4-(trans-4′-n-alkylcyclohexyl) isothiocyanatobenzenes and phenylcyclohexanes, to illustrate key concepts and expected trends.[1][2]

Theoretical Framework: Unveiling Molecular Dynamics through Dielectric Spectroscopy

Dielectric Relaxation Spectroscopy (DRS) is a powerful, non-invasive technique used to probe the rotational dynamics of dipolar molecules.[3] When an external electric field is applied to a liquid crystal sample, the permanent and induced molecular dipoles attempt to align with the field. In the nematic phase, the rod-like molecules exhibit long-range orientational order, described by a director, n . The response to the electric field is therefore highly anisotropic.

The complex dielectric permittivity, ε*(ω) = ε'(ω) - iε''(ω), is measured as a function of frequency (ω).

  • ε' (the real part) represents the dielectric constant, which is a measure of the energy stored in the material.

  • ε'' (the imaginary part) is the dielectric loss, representing the energy dissipated as heat due to the rotational motion of the dipoles.

For a nematic liquid crystal, we are interested in two principal components of the dielectric permittivity:

  • ε|| : Measured when the electric field is parallel to the director n .

  • ε⊥ : Measured when the electric field is perpendicular to the director n .

The dielectric anisotropy (Δε) is then defined as: Δε = ε|| - ε⊥ . The sign and magnitude of Δε are critical for device applications, determining whether the liquid crystal molecules will align parallel (positive Δε) or perpendicular (negative Δε) to an applied electric field.

The frequency dependence of ε' and ε'' reveals characteristic relaxation processes associated with different molecular motions. For calamitic liquid crystals like the 4-(trans-4-n-alkylcyclohexyl)benzoates, two primary Debye-type relaxation modes are typically observed in the nematic phase:

  • Low-frequency relaxation (around the short molecular axis): This mode, observed in the ε|| component, corresponds to the end-over-end rotation of the molecule. This motion is significantly hindered by the nematic potential and thus occurs at lower frequencies (typically in the kHz to MHz range).

  • High-frequency relaxation (precessional motion): This mode, contributing to the ε⊥ component, arises from the precession of the molecule around the director. This is a faster motion, typically observed in the high MHz to GHz range.[3][4]

By analyzing the relaxation frequencies and their temperature dependence, one can calculate the activation energy for these rotational motions, providing deep insights into the intermolecular interactions and the viscosity of the medium.

Experimental Workflow: From Sample Preparation to Data Acquisition

The following protocol outlines the key steps for the successful measurement of the dielectric properties of 4-(trans-4-n-alkylcyclohexyl)benzoates.

Logical Flow of the Dielectric Measurement Protocol

G cluster_prep Sample & Cell Preparation cluster_measurement Dielectric Spectroscopy cluster_analysis Data Analysis synthesis Synthesis & Purification of 4-(trans-4-n-alkylcyclohexyl)benzoates cell_prep Liquid Crystal Cell Fabrication (ITO-coated glass, polyimide alignment layer) synthesis->cell_prep Requires pure LC material rubbing Unidirectional Rubbing (for planar alignment) cell_prep->rubbing assembly Cell Assembly & Gap Thickness Measurement rubbing->assembly filling Capillary Filling of LC in Isotropic Phase assembly->filling mount Mounting Cell in Temperature- Controlled Stage (Hot Stage) filling->mount Prepared LC cell connect Connecting to Impedance Analyzer mount->connect temp_control Thermal Equilibration at Set Temperature connect->temp_control orientation Applying Magnetic/Electric Field for Homeotropic/Planar Alignment temp_control->orientation freq_sweep Frequency Sweep Measurement (e.g., 100 Hz to 10 MHz) extract Extraction of Capacitance (C) and Conductance (G) freq_sweep->extract Raw impedance data orientation->freq_sweep calculate Calculation of ε' and ε'' for parallel and perpendicular orientations extract->calculate plot Plotting Dielectric Spectra (Cole-Cole plots) calculate->plot fit Fitting with Debye or Cole-Cole Models plot->fit determine Determination of Δε, Relaxation Frequencies & Activation Energies fit->determine Key dielectric parameters

Caption: Workflow for Dielectric Characterization of Liquid Crystals.

Detailed Protocol

1. Materials and Equipment:

  • Synthesized and purified 4-(trans-4-n-alkylcyclohexyl)benzoate homologues.

  • Indium Tin Oxide (ITO) coated glass slides.

  • Polyimide alignment agent (e.g., PIA-2304, from Chisso).

  • Solvents for cleaning (e.g., acetone, isopropanol, deionized water).

  • UV-curable epoxy and spacers of known thickness (e.g., 5-20 µm).

  • Precision impedance analyzer (e.g., HP 4192A or similar).

  • Temperature-controlled hot stage with electrical connections (e.g., Linkam HFS-91).

  • Electromagnet or high-voltage power supply for sample alignment.

  • Optical microscope with polarizers.

2. Liquid Crystal Cell Preparation (Planar Alignment):

  • Cleaning: Thoroughly clean the ITO-coated glass slides by sonicating sequentially in detergent solution, deionized water, acetone, and isopropanol. Dry the slides with a stream of dry nitrogen.

  • Polyimide Coating: Spin-coat a thin layer of the polyimide alignment agent onto the ITO-coated surfaces.

  • Curing: Cure the polyimide layer by baking in an oven according to the manufacturer's specifications (e.g., 180-200 °C for 1 hour). This creates a durable alignment layer.

  • Rubbing: Unidirectionally rub the cured polyimide surfaces with a velvet cloth. This process creates microgrooves that will align the liquid crystal molecules in a planar configuration (director n parallel to the glass surface and along the rubbing direction).

  • Cell Assembly: Assemble two rubbed glass slides with their rubbing directions parallel. Use UV-curable epoxy mixed with spacers to glue the slides together, forming a cell with a uniform gap. The cell gap thickness should be precisely measured.

3. Sample Filling and Mounting:

  • Heat the empty cell and the liquid crystal sample to a temperature above the nematic-isotropic transition temperature (clearing point).

  • Place a drop of the isotropic liquid crystal at the edge of the cell gap. The liquid will fill the cell via capillary action.

  • Visually inspect the filled cell under a polarizing microscope to ensure it is free of air bubbles and defects.

  • Mount the filled cell in the hot stage.

4. Dielectric Measurements:

  • ε⊥ Measurement (Planar Alignment):

    • Connect the ITO electrodes of the cell to the impedance analyzer.

    • Set the desired temperature in the nematic range and allow the system to equilibrate.

    • Apply a low-amplitude AC voltage (e.g., 0.1-0.5 Vrms) to avoid inducing reorientation of the director.

    • Perform a frequency sweep (e.g., from 100 Hz to 10 MHz), recording the capacitance (C) and conductance (G) or loss tangent (tan δ).

    • The real part of the permittivity is calculated as ε' = (C * d) / (ε0 * A), where d is the cell gap, A is the electrode area, and ε0 is the permittivity of free space. The imaginary part is ε'' = ε' * tan δ.

  • ε|| Measurement (Homeotropic Alignment):

    • To measure ε||, the director must be reoriented perpendicular to the glass plates (homeotropic alignment). This can be achieved by applying a strong magnetic field (e.g., >1 Tesla) perpendicular to the cell or a high AC electric field (for positive Δε materials) across the cell.

    • Once the homeotropic alignment is achieved, repeat the frequency sweep measurement as described above to obtain ε||.

Data Presentation and Interpretation

The dielectric data for the 4-(trans-4-n-alkylcyclohexyl)benzoate homologous series are expected to show clear trends with respect to the length of the n-alkyl chain.

Expected Dielectric Properties

The following table summarizes the anticipated trends in the dielectric properties for the 4-(trans-4-n-alkylcyclohexyl)benzoate series, based on studies of similar liquid crystal families.[5] The ester linkage in the benzoate group contributes a significant dipole moment component perpendicular to the long molecular axis, which will influence the overall dielectric anisotropy.

PropertyExpected Trend with Increasing Alkyl Chain Length (n)Rationale
ε
ε⊥ Expected to show a slight increase or remain relatively constant.The perpendicular dipole component from the ester group is a key contributor. The flexible alkyl chain can increase molecular fluctuations perpendicular to the director, potentially increasing ε⊥.
Δε (Dielectric Anisotropy) Expected to be positive and decrease with increasing alkyl chain length. An "odd-even" effect, where the anisotropy alternates between odd and even numbers of carbon atoms in the alkyl chain, may also be observed.[6]The decrease is a combined effect of the trends in ε
Relaxation Frequency (fR) for ε
Activation Energy (Ea) for ε
Visualizing Molecular Relaxation

The relationship between the molecular structure and the primary dielectric relaxation process can be visualized as follows:

References

Application Notes and Protocols: Leveraging 4-(trans-4-propylcyclohexyl)benzoic Acid for Advanced Flexible Displays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of 4-(trans-4-propylcyclohexyl)benzoic Acid in Next-Generation Flexible Electronics

The relentless pursuit of conformable, lightweight, and robust electronic displays has propelled the field of flexible electronics to the forefront of materials science research. At the heart of many of these innovations lies the development of advanced liquid crystal (LC) materials. 4-(trans-4-propylcyclohexyl)benzoic acid stands out as a critical molecular building block in the synthesis of high-performance liquid crystals tailored for the unique demands of flexible displays.[1][2] Its rigid core, comprised of a trans-cyclohexyl ring and a benzene ring, coupled with a terminal propyl chain and a reactive carboxylic acid group, provides an exceptional balance of mesomorphic properties, optical anisotropy, and chemical versatility.[1][2]

This unique molecular architecture makes it an ideal precursor for a diverse range of liquid crystal materials, including low molar mass esters for nematic mixtures and high-performance liquid crystal polymers (LCPs).[1][2][3] LCPs derived from this benzoic acid derivative are particularly noteworthy for their enhanced mechanical strength and thermal stability, properties that are paramount for the creation of durable and reliable flexible displays.[1][3]

These application notes provide a comprehensive guide for researchers and scientists on the utilization of 4-(trans-4-propylcyclohexyl)benzoic acid in the development of flexible liquid crystal displays. We will delve into detailed protocols for the synthesis of a representative liquid crystal ester, the formulation of a nematic liquid crystal mixture, the fabrication of a flexible twisted nematic (TN) liquid crystal cell, and the subsequent electro-optical characterization of the device.

Core Concepts: From Molecular Design to Device Performance

The successful implementation of 4-(trans-4-propylcyclohexyl)benzoic acid derivatives in flexible displays hinges on a multi-step process that bridges molecular synthesis with device engineering. The following diagram illustrates the key stages of this workflow.

Workflow cluster_synthesis Material Synthesis cluster_formulation Mixture Formulation cluster_fabrication Device Fabrication cluster_characterization Characterization A 4-(trans-4-propylcyclohexyl)benzoic acid B Esterification A->B Reactant C Liquid Crystal Ester B->C Product F Mixture Preparation C->F D Nematic Host D->F E Dopants E->F G Nematic Mixture F->G K LC Filling G->K H Flexible Substrate I Alignment Layer H->I J Cell Assembly I->J J->K L Flexible TN Cell K->L M Electro-Optical Testing L->M N Performance Metrics M->N

Caption: Workflow for developing flexible displays using 4-(trans-4-propylcyclohexyl)benzoic acid derivatives.

Part 1: Synthesis of a Liquid Crystal Ester

A common strategy to create functional liquid crystal materials is the esterification of 4-(trans-4-propylcyclohexyl)benzoic acid with a suitable phenol. This protocol details the synthesis of 4-cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate, a representative nematic liquid crystal.

Protocol 1: Synthesis of 4-cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate

Materials:

  • 4-(trans-4-propylcyclohexyl)benzoic acid

  • 4-cyanophenol

  • N,N'-dicyclohexylcarbodiimide (DCC)

  • 4-(dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine, saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-(trans-4-propylcyclohexyl)benzoic acid (1.0 eq) and 4-cyanophenol (1.0 eq) in anhydrous dichloromethane.

  • Coupling Agent Addition: To the stirred solution, add 4-(dimethylamino)pyridine (0.1 eq) followed by N,N'-dicyclohexylcarbodiimide (1.1 eq) in one portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate.[2]

Expected Outcome: A white crystalline solid with a defined melting point and nematic phase transition temperature.

Part 2: Formulation of a Nematic Liquid Crystal Mixture

Pure liquid crystal compounds often have a limited operating temperature range. To achieve the desired properties for a display application, a mixture of several liquid crystal compounds is typically formulated. The following is a representative formulation incorporating the synthesized ester.

Table 1: Representative Nematic Liquid Crystal Mixture Formulation
ComponentRoleWeight Percentage (%)
4-cyanophenyl 4-(trans-4-propylcyclohexyl)benzoateHigh Δn, Δɛ20
4-pentyl-4'-cyanobiphenyl (5CB)Nematic Host50
4-heptyl-4'-cyanobiphenyl (7CB)Nematic Host20
4-octyloxy-4'-cyanobiphenyl (8OCB)Nematic Host10

Rationale for Component Selection:

  • 4-cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate: This component, synthesized in Part 1, contributes to a high birefringence (Δn) and positive dielectric anisotropy (Δɛ), which are crucial for low threshold voltage and high contrast in twisted nematic displays.

  • Cyanobiphenyls (5CB, 7CB, 8OCB): These are well-characterized nematic liquid crystals that form the bulk of the mixture, providing a broad nematic temperature range and good chemical stability.[4] The combination of different alkyl chain lengths helps to suppress crystallization and widen the nematic phase.[4]

Part 3: Fabrication of a Flexible Twisted Nematic (TN) Liquid Crystal Cell

The fabrication of a flexible display requires careful selection of substrates and alignment layers that can withstand bending and maintain the desired liquid crystal orientation. This protocol outlines the fabrication of a TN cell on flexible polyethylene terephthalate (PET) substrates.

Protocol 2: Fabrication of a Flexible TN-LCD

Materials:

  • Indium tin oxide (ITO)-coated PET substrates

  • Polyimide (PI) alignment layer solution

  • N-methyl-2-pyrrolidone (NMP) for dilution

  • Velvet cloth

  • UV-curable sealant with spacer beads

  • The formulated nematic liquid crystal mixture

  • Polarizing films

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated PET substrates with a sequence of detergent, deionized water, and isopropyl alcohol in an ultrasonic bath. Dry the substrates with a stream of nitrogen.

  • Alignment Layer Coating: Spin-coat a thin layer of polyimide solution onto the ITO surface of the substrates.

  • Curing: Cure the polyimide layer by baking the substrates in an oven. The curing temperature and time should be compatible with the thermal stability of the PET substrate.

  • Rubbing: Gently rub the cured polyimide surface with a velvet cloth in a single direction to create microgrooves that will align the liquid crystal molecules.[5]

  • Cell Assembly: Apply a UV-curable sealant containing spacer beads to the perimeter of one of the substrates. Place the second substrate on top, with the rubbing directions of the two substrates oriented at 90 degrees to each other.

  • Curing the Sealant: Expose the cell to UV light to cure the sealant, leaving a small gap for filling.

  • Liquid Crystal Filling: Fill the cell with the formulated nematic liquid crystal mixture via capillary action in a vacuum chamber.

  • Sealing: Seal the filling port with a UV-curable sealant.

  • Polarizer Lamination: Laminate linear polarizing films on both sides of the cell. The transmission axis of each polarizer should be parallel to the rubbing direction of the adjacent substrate.

Fabrication A Clean PET-ITO Substrate B Spin-coat Polyimide A->B C Cure Polyimide B->C D Rubbing C->D E Apply Sealant & Spacers D->E F Assemble Cell (90° Twist) E->F G UV Cure Sealant F->G H Fill with LC Mixture G->H I Seal Fill Port H->I J Laminate Polarizers I->J

Caption: Step-by-step fabrication process for a flexible twisted nematic liquid crystal cell.

Part 4: Electro-Optical Characterization

The performance of the fabricated flexible TN cell is evaluated by measuring its key electro-optical properties, namely the voltage-transmittance characteristics, contrast ratio, and response time.

Protocol 3: Electro-Optical Measurements

Equipment:

  • Helium-Neon (HeNe) laser or a white light source

  • Function generator

  • Voltage amplifier

  • Photodiode detector

  • Digital oscilloscope

  • Polarizing microscope (for visual inspection)

Procedure:

  • Voltage-Transmittance (V-T) Curve:

    • Mount the flexible TN cell between the light source and the photodiode.

    • Apply a square wave voltage from the function generator to the cell's ITO electrodes.

    • Vary the applied voltage and measure the corresponding transmitted light intensity with the photodiode.

    • Plot the normalized transmittance as a function of the applied voltage to obtain the V-T curve.

  • Contrast Ratio Measurement:

    • The contrast ratio is the ratio of the maximum transmittance (bright state) to the minimum transmittance (dark state).[6]

    • From the V-T curve, determine the transmittance at zero voltage (T_on) and the transmittance at a voltage sufficient to achieve the dark state (T_off).

    • Calculate the contrast ratio (CR) as CR = T_on / T_off.[6]

  • Response Time Measurement:

    • The response time is the time it takes for the liquid crystal to switch between the bright and dark states.

    • Apply a square wave voltage that switches the cell between the on and off states.

    • Use the oscilloscope to measure the rise time (the time taken for the transmittance to change from 10% to 90% of its final value) and the decay time (the time for the transmittance to fall from 90% to 10% of its initial value).

Characterization cluster_setup Measurement Setup cluster_measurements Data Acquisition & Analysis A Light Source B Flexible TN Cell A->B C Photodiode B->C D Oscilloscope C->D F V-T Curve D->F H Response Time D->H E Function Generator E->B G Contrast Ratio F->G I Performance Evaluation G->I H->I

References

Application Note: A Validated HPLC-UV Method for the Quantification of Benzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the accurate quantification of benzoic acid and its common derivatives in various matrices. The method is designed for researchers, quality control analysts, and drug development professionals who require a reliable analytical procedure. We delve into the critical aspects of method development, including the rationale for selecting chromatographic parameters, detailed protocols for sample and standard preparation, and a comprehensive validation strategy based on International Council for Harmonisation (ICH) guidelines.

Introduction: The Analytical Challenge

Benzoic acid and its derivatives are a class of compounds widely utilized as preservatives in food, beverages, and pharmaceuticals due to their antimicrobial properties.[1] Their concentration is often legally regulated, necessitating precise and reliable quantification to ensure consumer safety and regulatory compliance. Furthermore, in pharmaceutical development, these compounds can be active ingredients or critical impurities that require careful monitoring.

High-Performance Liquid Chromatography (HPLC) is the technique of choice for this application, offering high specificity, sensitivity, and the ability to perform simultaneous analysis of multiple derivatives.[2] This guide provides a foundational reversed-phase HPLC (RP-HPLC) method and the scientific principles behind its design, ensuring users can not only replicate the protocol but also adapt it to their specific needs.

Chromatographic Principles and Method Development

The separation of benzoic acid derivatives by RP-HPLC is primarily governed by their polarity and ionization state. A C18 stationary phase, a non-polar alkyl-bonded silica, is the standard choice for this application, promoting retention of the relatively non-polar analytes from a more polar mobile phase.

The Critical Role of Mobile Phase pH

The ionization state of benzoic acid and its derivatives, which are weak acids, is highly dependent on the pH of the mobile phase. The pKa of benzoic acid is approximately 4.2.

  • At pH > pKa: The carboxylic acid group is deprotonated (ionized), making the molecule more polar and resulting in reduced retention on a C18 column.

  • At pH < pKa: The molecule remains in its protonated (non-ionized) form, which is less polar and interacts more strongly with the stationary phase, leading to longer retention times.

Controlling the mobile phase pH slightly below the pKa is crucial for achieving reproducible retention times and good peak shape. An acidic mobile phase, typically using an acetate or phosphate buffer, ensures that the analytes are in their non-ionized form, leading to consistent retention and symmetrical peaks.[3][4][5] For this method, a mobile phase pH of 4.4 is selected to ensure consistent protonation and optimal separation.[3]

Selection of the Organic Modifier

Methanol and acetonitrile are the most common organic modifiers in RP-HPLC. Methanol is chosen for this application due to its favorable solubility for benzoic acid derivatives and its ability to provide excellent separation efficiency when mixed with an aqueous buffer.[3] The ratio of the aqueous buffer to the organic modifier is a key parameter for controlling the elution strength and, consequently, the retention times of the analytes.

UV Wavelength Selection

A Diode-Array Detector (DAD) or a variable wavelength UV detector is ideal for this analysis. Benzoic acid exhibits significant absorbance maxima around 194 nm, 230 nm, and 274 nm.[6] While the lower wavelengths offer higher sensitivity, the 230-235 nm range provides a good balance of sensitivity and specificity, with less interference from common solvents and matrix components.[1][6] Therefore, a detection wavelength of 234 nm is employed for this method.[3]

Experimental Workflow

The overall workflow for the quantification of benzoic acid derivatives is a systematic process designed to ensure data integrity and reproducibility.

HPLC Workflow cluster_prep Preparation Stage cluster_analysis Analytical Stage cluster_data Data Processing Stage Sample_Prep Sample Preparation (Extraction & Filtration) System_Suitability System Suitability Test Sample_Prep->System_Suitability Standard_Prep Standard Preparation (Stock & Working Solutions) Standard_Prep->System_Suitability Mobile_Phase_Prep Mobile Phase Preparation (Buffering & Degassing) Mobile_Phase_Prep->System_Suitability Calibration Calibration Curve Generation System_Suitability->Calibration Pass Sample_Analysis Sample Analysis Calibration->Sample_Analysis Integration Peak Integration & Identification Sample_Analysis->Integration Quantification Quantification & Reporting Integration->Quantification Validation Method Validation Assessment Quantification->Validation

Caption: High-level workflow for HPLC quantification.

Detailed Protocols

Materials and Reagents
  • Benzoic Acid (Reference Standard, >99% purity)

  • Methanol (HPLC Grade)

  • Ammonium Acetate (Analytical Grade)

  • Acetic Acid (Glacial, Analytical Grade)

  • Water (HPLC Grade or Milli-Q)

  • Syringe filters (0.45 µm, Nylon or PTFE)

Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System Quaternary Pump, Autosampler, DAD/UV Detector, Column Oven
Column C18, 5 µm, 4.6 x 150 mm (e.g., Germini-C18)
Mobile Phase 0.05 M Ammonium Acetate (pH 4.4) : Methanol (60:40, v/v)[3]
Flow Rate 1.0 mL/min[3]
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 234 nm[3]
Run Time 10 minutes
Preparation of Solutions

Mobile Phase (0.05 M Ammonium Acetate, pH 4.4):

  • Weigh 3.85 g of Ammonium Acetate and dissolve in 1 L of HPLC-grade water.

  • Adjust the pH to 4.4 using glacial acetic acid.

  • Filter the buffer through a 0.45 µm filter before use.

  • Prepare the final mobile phase by mixing the buffer and methanol in a 60:40 ratio. Degas thoroughly using sonication or vacuum degassing.[3]

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 100 mg of benzoic acid reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with methanol. This solution should be stored under refrigeration.

Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 5 µg/mL to 200 µg/mL (e.g., 5, 10, 25, 50, 100, 200 µg/mL).[3]

Sample Preparation Protocol (General)

The goal of sample preparation is to extract the analyte of interest from the sample matrix and remove interfering components. The following is a general protocol adaptable for liquid and solid samples.

  • Liquid Samples (e.g., beverages):

    • Degas carbonated samples by sonication.

    • Mix 5 mL of the liquid sample with 25 mL of an extraction solvent (e.g., methanol:water 60:40 v/v) in a 50 mL volumetric flask.[3][7]

    • Sonicate for 10 minutes to ensure complete extraction.

    • Allow to cool to room temperature and dilute to the mark with the extraction solvent.

    • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

  • Solid/Semi-Solid Samples (e.g., food products, creams):

    • Accurately weigh 1 g of the homogenized sample into a 50 mL centrifuge tube.[8]

    • Add 35 mL of an appropriate extraction solvent (e.g., 80% Ethanol or Methanol:Water 60:40 v/v).[3][8]

    • Vortex or homogenize to disperse the sample.

    • Shake mechanically for 15-20 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Method Validation (ICH Guidelines)

Method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose.[9][10][11] The following parameters should be assessed.

Validation_Parameters cluster_precision Precision Validation Method Validation Specificity Specificity Specificity->Validation Linearity Linearity Linearity->Validation Accuracy Accuracy Accuracy->Validation Precision Precision Precision->Validation LOD_LOQ LOD & LOQ LOD_LOQ->Validation Robustness Robustness Robustness->Validation Repeatability Repeatability (Intra-day) Intermediate Intermediate (Inter-day)

Caption: Key parameters for HPLC method validation.

Validation Results (Example Data)

The following table summarizes typical acceptance criteria and example results for the validation of this method.

Validation ParameterAcceptance CriteriaExample Result
Specificity Peak is free of interference from blank and placebo.No interfering peaks at the retention time of benzoic acid.
Linearity (5-200 µg/mL) Correlation Coefficient (r²) ≥ 0.999r² = 0.9998[3]
Accuracy (% Recovery) 80 - 120%85.6% - 102.0%[3]
Precision (% RSD) Repeatability (Intra-day): ≤ 2%Intermediate (Inter-day): ≤ 3%Repeatability: 1.84%Intermediate: 2.40%[3]
Limit of Detection (LOD) S/N Ratio ≥ 3:10.42 µg/mL[3]
Limit of Quantitation (LOQ) S/N Ratio ≥ 10:11.14 µg/mL[3]
Robustness % RSD ≤ 5% for minor changesPassed for changes in flow rate (±0.1 mL/min) and pH (±0.2).

Conclusion

The described HPLC-UV method provides a simple, rapid, and reliable approach for the quantification of benzoic acid and its derivatives. The method is built on sound chromatographic principles, particularly the control of mobile phase pH to ensure consistent analyte retention and peak shape. The detailed protocols for sample preparation and analysis, combined with a rigorous validation strategy, ensure that the method is fit for purpose in both research and quality control environments. By understanding the causality behind the experimental choices, scientists can confidently apply and, if necessary, adapt this method for their specific analytical challenges.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis Yield of 4-(trans-4-Propylcyclohexyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(trans-4-propylcyclohexyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important liquid crystal intermediate. This document provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and product purity.

I. Synthetic Strategies Overview

The synthesis of 4-(trans-4-propylcyclohexyl)benzoic acid can be approached through several strategic routes. The optimal choice depends on available starting materials, scalability, and desired stereochemical purity. Below is a diagram illustrating the common synthetic pathways.

Synthetic_Pathways cluster_0 Route A: Biphenyl Hydrogenation cluster_1 Route B: Cyclohexanone-based Synthesis cluster_2 Route C: Suzuki Coupling 4-Propylbiphenyl 4-Propylbiphenyl 4-Propylcyclohexylbenzene 4-Propylcyclohexylbenzene 4-Propylbiphenyl->4-Propylcyclohexylbenzene Selective Hydrogenation Target_A 4-(trans-4-Propylcyclohexyl)benzoic acid 4-Propylcyclohexylbenzene->Target_A Oxidation 4-Propylcyclohexanone 4-Propylcyclohexanone Intermediate_B Alkene/Alcohol Intermediate 4-Propylcyclohexanone->Intermediate_B Wittig/Grignard Reaction Target_B 4-(trans-4-Propylcyclohexyl)benzoic acid Intermediate_B->Target_B Further Steps Aryl_Halide 4-Halobenzoic acid derivative Target_C 4-(trans-4-Propylcyclohexyl)benzoic acid Aryl_Halide->Target_C Propylcyclohexylboronic_acid trans-4-Propylcyclohexyl boronic acid Propylcyclohexylboronic_acid->Target_C

Caption: Common synthetic routes to 4-(trans-4-propylcyclohexyl)benzoic acid.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis, categorized by the reaction type.

A. Selective Hydrogenation of 4-Propylbiphenyl

Q1: My hydrogenation of 4-propylbiphenyl is non-selective, leading to a mixture of products including bicyclohexyl derivatives. How can I improve the selectivity for 4-propylcyclohexylbenzene?

A1: Achieving high selectivity in the hydrogenation of one aromatic ring in a biphenyl system is a common challenge.[1][2] The key is to control the reaction conditions and choose an appropriate catalyst.

  • Catalyst Choice: Nickel-based catalysts, particularly skeletal Ni (Raney Ni), have shown high selectivity for the hydrogenation of biphenyl to cyclohexylbenzene.[1][2] Catalysts like 20% Ni/SiO2 have also demonstrated excellent activity and selectivity.[3] Palladium on carbon (Pd/C) can also be used, but may require more careful optimization of conditions to avoid over-hydrogenation.[4]

  • Reaction Conditions:

    • Temperature and Pressure: Lower temperatures and hydrogen pressures generally favor mono-hydrogenation. For instance, using a skeletal Ni catalyst, high conversion and selectivity can be achieved at relatively mild conditions (e.g., 343 K and 1 MPa H₂).[2] For Ni/SiO2 catalysts, optimal conditions might be around 200°C and 3 MPa H₂.[3]

    • Solvent: The choice of solvent can influence the reaction rate and selectivity. Tetrahydrofuran (THF) and isopropanol have been used effectively.[1][3]

  • Troubleshooting Steps:

    • Verify Catalyst Activity: Ensure your catalyst is fresh and active. If using a recycled catalyst, ensure it has been properly reactivated.

    • Optimize Conditions: Start with milder conditions (lower temperature and pressure) and gradually increase them while monitoring the reaction progress by GC or TLC.

    • Consider a Different Catalyst: If selectivity issues persist, switching to a different catalyst system, such as a bimetallic Ni-Ru/SiO2 catalyst, may enhance selectivity.[5]

Data Summary: Catalyst Performance in Biphenyl Hydrogenation

CatalystTemperature (°C)Pressure (MPa)SolventBiphenyl Conversion (%)Cyclohexylbenzene Yield (%)Reference
Skeletal Ni701THF10099.4[2]
20% Ni/SiO₂2003Isopropanol99.699.3[3]
B. Grignard Reaction for C-C Bond Formation

Q2: I am attempting a Grignard reaction between a 4-propylcyclohexyl magnesium halide and a benzoic acid derivative, but the reaction is not initiating or the yield is very low. What are the likely causes?

A2: Grignard reactions are notoriously sensitive to reaction conditions. Failure to initiate or low yields are common issues that can often be traced back to a few key factors.[6][7]

  • Strictly Anhydrous Conditions: Grignard reagents are strong bases and will react with acidic protons, including water.[7] Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.

  • Magnesium Activation: The surface of magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction from starting.

    • Mechanical Activation: Gently crush the magnesium turnings in a mortar and pestle before the reaction.

    • Chemical Activation: Add a small crystal of iodine to the reaction flask. The iodine will react with the magnesium surface, exposing fresh metal. The disappearance of the iodine color is an indication of activation.[6]

  • Initiation:

    • Add a small amount of the alkyl halide to the magnesium suspension.

    • Gentle heating or sonication can help to initiate the reaction.[8] You should observe the solution turning cloudy and the ether starting to boil, indicating the exothermic reaction has begun.

  • Side Reactions: The Wurtz coupling, where the Grignard reagent reacts with the starting alkyl halide, is a major side reaction, especially with primary alkyl halides.[6] This can be minimized by slow, dropwise addition of the alkyl halide to the magnesium suspension.

Troubleshooting Flowchart for Grignard Reaction Initiation

Grignard_Troubleshooting Start Grignard reaction not initiating Check_Anhydrous Are conditions strictly anhydrous? (flame-dried glassware, anhydrous solvent) Start->Check_Anhydrous Dry_Equipment Thoroughly dry all glassware and use fresh anhydrous solvent. Check_Anhydrous->Dry_Equipment No Activate_Mg Is the magnesium activated? Check_Anhydrous->Activate_Mg Yes Dry_Equipment->Start Activate_Procedure Activate Mg: - Crush turnings - Add a crystal of iodine - Gentle heating/sonication Activate_Mg->Activate_Procedure No Initiation_Check Is initiation being properly attempted? Activate_Mg->Initiation_Check Yes Activate_Procedure->Start Initiation_Procedure Add a small amount of alkyl halide and observe for exotherm. Initiation_Check->Initiation_Procedure No Success Reaction should initiate. Initiation_Check->Success Yes Initiation_Procedure->Start

Caption: Decision tree for troubleshooting Grignard reaction initiation.

Q3: My Grignard reagent seems to be forming, but after reacting with my ester starting material, I am getting a complex mixture of products instead of the desired tertiary alcohol (which would then be dehydrated and hydrogenated). Why is this happening?

A3: When reacting a Grignard reagent with an ester, two equivalents of the Grignard reagent will add to form a tertiary alcohol.[9] If you are observing a complex mixture, several side reactions could be occurring.

  • Enolization: If the ester has acidic alpha-protons, the Grignard reagent can act as a base and deprotonate the ester, leading to the formation of an enolate and quenching the Grignard reagent.

  • Reduction: If the Grignard reagent has a beta-hydride, it can reduce the ester to an alcohol.

  • Incomplete Reaction: If less than two equivalents of the Grignard reagent are added, you may isolate the ketone intermediate.[10]

Protocol for Grignard Reaction with an Ester

  • Prepare the Grignard reagent as described in Q2.

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Slowly add a solution of the ester (1 equivalent) in anhydrous ether or THF to the Grignard reagent (at least 2.2 equivalents) with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride.

  • Perform an aqueous workup to isolate the tertiary alcohol product.

C. Wittig Reaction for Alkene Formation

Q4: I am using a Wittig reaction to introduce an alkyl group to a cyclohexanone derivative, but the yield of the desired alkene is low. What can I do to improve it?

A4: The Wittig reaction is a powerful tool for alkene synthesis, but its success depends on the stability of the ylide and the reaction conditions.[11][12][13]

  • Ylide Formation: Ensure the complete formation of the phosphonium ylide. This is typically done by deprotonating the corresponding phosphonium salt with a strong base like n-butyllithium, sodium hydride, or potassium tert-butoxide.[11][13] The formation of a colored solution (often orange or red) can indicate successful ylide formation.[11]

  • Reaction Temperature: The addition of the carbonyl compound to the ylide is often performed at low temperatures (e.g., -78 °C to 0 °C) to control the reaction and improve stereoselectivity.

  • Steric Hindrance: Sterically hindered ketones, like some cyclohexanone derivatives, can be less reactive.[11] In such cases, longer reaction times or slightly elevated temperatures may be necessary after the initial low-temperature addition.

  • Ylide Stability: The nature of the R group on the ylide affects its reactivity. Non-stabilized ylides (with alkyl substituents) are more reactive and typically favor the formation of (Z)-alkenes.[12]

General Protocol for a Wittig Reaction

  • Suspend the phosphonium salt in anhydrous THF or diethyl ether under an inert atmosphere.

  • Cool the suspension to 0 °C or -78 °C.

  • Slowly add the strong base (e.g., n-BuLi) and stir until the ylide is formed.

  • In a separate flask, dissolve the cyclohexanone derivative in anhydrous THF or ether and cool to the same temperature.

  • Slowly add the ylide solution to the ketone solution via cannula or syringe.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work up the reaction to remove the triphenylphosphine oxide byproduct, often through crystallization or chromatography.

D. Jones Oxidation for Carboxylic Acid Formation

Q5: During the Jones oxidation of my primary alcohol precursor to the carboxylic acid, I am observing a significant amount of byproduct formation and my yield is low. How can I optimize this step?

A5: The Jones oxidation is a robust method for converting primary alcohols to carboxylic acids, but it can be prone to side reactions if not controlled properly.[14][15][16]

  • Reagent Addition: The Jones reagent is highly acidic and a strong oxidant. It should be added slowly and dropwise to a solution of the alcohol in acetone, while maintaining a low temperature (typically 0-10 °C) with an ice bath. This helps to control the exothermicity of the reaction and minimize side reactions.

  • Solvent: Acetone is the standard solvent for Jones oxidation. Ensure it is of sufficient purity.

  • Monitoring the Reaction: The reaction progress can be monitored by the color change from the orange/red of Cr(VI) to the green of Cr(III).[17] Once the orange/red color persists, the reaction is complete.

  • Over-oxidation: While the desired product is the carboxylic acid, prolonged reaction times or excess oxidant can lead to degradation of the product, especially if other sensitive functional groups are present.

  • Workup: After the reaction is complete, the excess oxidant should be quenched by adding a small amount of isopropyl alcohol until the green color is uniform.[14]

Protocol for Jones Oxidation

  • Dissolve the primary alcohol in acetone and cool the solution in an ice bath to 0-10 °C.

  • Prepare the Jones reagent by dissolving chromium trioxide in a minimal amount of water and then slowly adding concentrated sulfuric acid.

  • Slowly add the Jones reagent dropwise to the stirred alcohol solution, maintaining the temperature below 20 °C.

  • Continue adding the reagent until a faint orange/red color persists.

  • Stir for an additional 30 minutes at room temperature.

  • Quench the excess oxidant by adding isopropyl alcohol until the solution is uniformly green.

  • Isolate the carboxylic acid through extraction and subsequent purification.

E. Purification and Isomerization

Q6: My final product is a mixture of cis and trans isomers. How can I isolate the desired trans isomer?

A6: Obtaining the thermodynamically more stable trans isomer is crucial for the application of this compound in liquid crystals.

  • Isomerization: If you have a mixture of isomers, it may be possible to isomerize the cis isomer to the trans isomer. This is often achieved by treating the mixture with a base, such as potassium hydroxide in a suitable solvent.[18]

  • Purification:

    • Recrystallization: Recrystallization is a powerful technique for purifying solid compounds.[19][20] Since the trans isomer is generally more stable and often has a higher melting point and lower solubility than the cis isomer, recrystallization from a suitable solvent (e.g., heptane, ethanol/water) can selectively crystallize the trans isomer, leaving the cis isomer in the mother liquor.

    • Chromatography: If recrystallization is not effective, column chromatography can be used to separate the isomers. However, this may be less practical on a large scale.

General Protocol for Isomerization and Purification

  • Dissolve the mixture of cis/trans-4-(4-propylcyclohexyl)benzoic acid in a suitable solvent like methanol or ethanol.

  • Add a catalytic amount of a strong base (e.g., KOH).

  • Reflux the mixture for several hours to allow for equilibration to the more stable trans isomer.

  • Neutralize the solution with acid and isolate the crude product.

  • Recrystallize the crude product from a suitable solvent to obtain the pure trans isomer.

III. References

  • ChemicalBook. (n.d.). 4-Propylcyclohexanone synthesis. Retrieved from --INVALID-LINK--

  • MDPI. (2022). Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Application Notes and Protocols: Wittig Reaction of 2-Methylcyclohexanone. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). The concentration-time plots for the hydrogenation of BP in THF. Reaction conditions. Retrieved from --INVALID-LINK--

  • ResearchGate. (2009). Selective Hydrogenation of Single Benzene Ring in Biphenyl Catalyzed by Skeletal Ni. Retrieved from --INVALID-LINK--

  • PrepChem.com. (n.d.). Synthesis of EXAMPLE 4: 4,4-DIPROPYLCYCLOHEXANONE. Retrieved from --INVALID-LINK--

  • MDPI. (2022). The Effects of Support Specific Surface Area and Active Metal on the Performance of Biphenyl Selective Hydrogenation to Cyclohexylbenzene. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Regioselective hydrogenation of p-phenylphenol to p-cyclohexylphenol over Pd/C catalyst in THF solvent. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). A novel synthesis of trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde. Retrieved from --INVALID-LINK--

  • ResearchGate. (2024). Boosting the selective hydrogenation of biphenyl to cyclohexylbenzene over bimetallic Ni-Ru/SiO2 catalyst via enhancing strong metal-support interaction. Retrieved from --INVALID-LINK--

  • PrepChem.com. (n.d.). Synthesis of 1-(trans-4-propylcyclohexyl)-4-propylcyclohexanol. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 4-Propylcyclohexanone for synthesis. Retrieved from --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-(trans-4-Propylcyclohexyl)benzoic acid: A Cornerstone for Liquid Crystal Polymers. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from --INVALID-LINK--

  • chemeurope.com. (n.d.). Wittig reaction. Retrieved from --INVALID-LINK--

  • University of California, Irvine. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. Retrieved from --INVALID-LINK--

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-(trans-4-Propylcyclohexyl)benzoic acid in Advancing LCD Technology. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from --INVALID-LINK--

  • YouTube. (2017). Wittig Example Mechanism Using Cyclohexanone | Organic Chemistry. Retrieved from --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of 4-(trans-4-Propylcyclohexyl)benzoic acid on High-Performance Liquid Crystals. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved from --INVALID-LINK--

  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from --INVALID-LINK--

  • ADICHEMISTRY. (n.d.). JONES REAGENT & OXIDATION REACTIONS. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. Retrieved from --INVALID-LINK--

  • Leah4Sci. (2020). Grignard Reaction, Mechanism, Reagent and Cheat Sheet. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). ACCELERATED SUZUKI COUPLING VIA A LIGANDLESS PALLADIUM CATALYST: 4-METHOXY-2'-METHYLBIPHENYL. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. Retrieved from --INVALID-LINK--

  • EThOS. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-(trans-4-Pentylcyclohexyl)benzoic acid synthesis. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Jones oxidation. Retrieved from --INVALID-LINK--

  • PubMed Central. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Retrieved from --INVALID-LINK--

  • Organic Chemistry Tutor. (n.d.). Jones Oxidation. Retrieved from --INVALID-LINK--

  • PubMed Central. (2004). Organoborane coupling reactions (Suzuki coupling). Retrieved from --INVALID-LINK--

  • White Rose Research Online. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. Retrieved from --INVALID-LINK--

  • European Patent Office. (1991). Method for the purification of benzoic acid. Retrieved from --INVALID-LINK--

  • EPA. (n.d.). Benzoic acid, 4-(trans-4-propylcyclohexyl)-, 4-propylphenyl ester - Substance Details. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Purification of benzoic acid. Retrieved from --INVALID-LINK--

  • YouTube. (2023). Jones Oxidation of Alcohols in Organic Chemistry. Retrieved from --INVALID-LINK--

  • PubMed. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. Retrieved from --INVALID-LINK--

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from --INVALID-LINK--

  • YouTube. (2015). Purification of Benzoic Acid by Crystallization. Retrieved from --INVALID-LINK--

References

Technical Support Center: Purification of 4-Alkylcyclohexylbenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 4-alkylcyclohexylbenzoic acids. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the challenges encountered during the purification of this important class of organic compounds. As key intermediates in the synthesis of liquid crystals, pharmaceuticals, and other advanced materials, achieving high purity is paramount. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful purification of your target compounds.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of 4-alkylcyclohexylbenzoic acids, providing potential causes and actionable solutions.

Question 1: My recrystallization attempt resulted in a low yield of purified 4-alkylcyclohexylbenzoic acid. What are the likely causes and how can I improve it?

Answer:

Low recovery is a frequent issue in recrystallization and can stem from several factors. The key is to understand the solubility profile of your specific 4-alkylcyclohexylbenzoic acid.

  • Cause 1: Inappropriate Solvent Choice. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. The bulky, non-polar alkylcyclohexyl group significantly influences solubility, often making these compounds more soluble in organic solvents than simpler benzoic acids.

    • Solution: Conduct small-scale solubility tests with a range of solvents. For 4-alkylcyclohexylbenzoic acids, consider solvents such as ethanol, methanol, acetone, ethyl acetate, and toluene, or mixed solvent systems. For instance, a mixture of a good solvent (like ethanol or acetone) and a poor solvent (like water or hexane) can be effective. A 30% ethanol in water solution has been reported as a suitable solvent for the recrystallization of 4-(n-hexyloxy)benzoic acid, a structurally related compound.

  • Cause 2: Using an Excessive Amount of Solvent. Adding too much solvent will keep your compound dissolved even at low temperatures, drastically reducing the yield.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until it just dissolves.

  • Cause 3: Premature Crystallization During Hot Filtration. If your crude sample contains insoluble impurities, a hot filtration step is necessary. If the solution cools too quickly during this step, the product will crystallize along with the impurities in the filter paper.

    • Solution: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated. This can be achieved by placing them in an oven before use or by passing hot solvent through the filter paper just before filtering your solution. Work quickly to minimize heat loss.

  • Cause 4: Cooling the Solution Too Rapidly. Rapid cooling can lead to the formation of small, impure crystals or even precipitation, which can trap impurities.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with a cork ring and covered with a watch glass. Once at room temperature, you can then place it in an ice bath to maximize crystal formation.

Question 2: After recrystallization, my 4-alkylcyclohexylbenzoic acid appears as an oil rather than solid crystals. What is "oiling out" and how can I prevent it?

Answer:

"Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the concentration of the solute is too high, causing it to come out of solution above its melting point.

  • Cause 1: High Solute Concentration. If the solution is supersaturated to a large extent, the compound may separate as a liquid.

    • Solution: Reheat the mixture to dissolve the oil and add a small amount of additional hot solvent to decrease the saturation. Then, allow it to cool slowly.

  • Cause 2: Presence of Impurities. Impurities can depress the melting point of your compound, making it more prone to oiling out.

    • Solution: If you suspect significant impurities, consider a preliminary purification step. This could involve an acid-base extraction to remove neutral or basic impurities. Dissolving the crude material in an aqueous base (like NaOH), washing with an organic solvent (like diethyl ether) to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the purified carboxylic acid can be very effective.

  • Cause 3: Inappropriate Solvent. The chosen solvent may not be ideal for your specific compound.

    • Solution: Experiment with different solvents or solvent mixtures. A solvent with a lower boiling point might be beneficial, provided it meets the solubility criteria.

Question 3: My purified product contains both cis and trans isomers of the 4-alkylcyclohexyl ring. How can I separate them?

Answer:

The presence of geometric isomers is a common challenge, especially since the trans isomer is often the desired product for applications like liquid crystals due to its linear shape. The separation of these isomers can be achieved through a few methods:

  • Fractional Recrystallization: This is often the most practical method. The cis and trans isomers may have slightly different solubilities in a given solvent. By carefully performing multiple recrystallizations, you can enrich the desired isomer in the crystalline phase. This is an iterative process and may require monitoring the isomeric ratio by techniques like NMR or GC after each step.

  • Preparative High-Performance Liquid Chromatography (HPLC): For high-purity requirements and smaller scales, preparative HPLC is a powerful technique.[1][2][3][4][5] Chiral columns have been shown to be effective in separating geometric isomers of other cyclic compounds and may be applicable here.[6] A method would need to be developed, likely using a normal or reverse-phase column with an appropriate mobile phase.

  • Chemical Conversion and Separation: In some cases, it may be possible to selectively react one isomer, allowing for its separation, and then reverse the reaction. However, this is a more complex approach. A more direct method involves converting the mixture of diamine isomers to their dihydrochloride salts and separating them by fractional crystallization, a principle that could potentially be adapted for these carboxylic acids.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for recrystallizing 4-alkylcyclohexylbenzoic acids?

A1: There is no single "best" solvent, as the optimal choice depends on the specific alkyl chain length and the presence of other functional groups. However, due to the combination of a polar carboxylic acid group and a non-polar alkylcyclohexyl tail, mixed solvent systems are often very effective. Good starting points for screening include:

  • Ethanol/Water: Dissolve the compound in hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Then, allow it to cool.

  • Acetone/Hexane: Similar to the above, using acetone as the "good" solvent and hexane as the "poor" solvent.

  • Toluene: This can be a good single solvent for these types of compounds.

Q2: How can I assess the purity of my final product?

A2: Several analytical techniques can be used to determine the purity of your 4-alkylcyclohexylbenzoic acid:

  • Melting Point Analysis: A pure compound will have a sharp and well-defined melting point. Impurities will typically cause the melting point to be depressed and broaden the melting range.

  • Thin Layer Chromatography (TLC): This is a quick and easy way to get a qualitative assessment of purity. A pure compound should ideally show a single spot.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These are quantitative methods that can separate the target compound from impurities and provide a percentage purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and help identify any impurities present.

Q3: My 4-alkylcyclohexylbenzoic acid is intended for liquid crystal applications. Are there any special purification considerations?

A3: Yes, materials for liquid crystal applications require exceptionally high purity, often exceeding 99.9%. Ionic impurities, in particular, can be detrimental to the performance of liquid crystal devices.

  • Multiple Recrystallizations: It is common to perform several recrystallizations from different solvent systems to remove a wider range of impurities.

  • Zone Refining: For achieving the highest purity, zone refining is a powerful technique.[8][9][10][11][12] In this method, a narrow molten zone is passed through a solid sample, causing impurities to migrate with the molten zone and leaving behind a highly purified solid. This technique is particularly effective for organic compounds that are stable at their melting point.

  • Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help remove colored impurities and other trace organic contaminants. The carbon is then removed by hot filtration.

Experimental Protocols

Protocol 1: Standard Recrystallization of 4-(trans-4-Propylcyclohexyl)benzoic Acid

This protocol provides a general procedure for the recrystallization of a typical 4-alkylcyclohexylbenzoic acid.

Materials:

  • Crude 4-(trans-4-propylcyclohexyl)benzoic acid

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection (Small Scale Trial): In a small test tube, add approximately 20-30 mg of your crude product. Add a few drops of ethanol and heat to dissolve. Then, add water dropwise while heating until the solution becomes turbid. If crystals form upon cooling, this solvent system is suitable.

  • Dissolution: Place the crude 4-(trans-4-propylcyclohexyl)benzoic acid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol required to dissolve the solid completely while heating and stirring on a hot plate.

  • Addition of Anti-Solvent: Once the solid is fully dissolved, slowly add hot deionized water to the solution until it just begins to turn cloudy (the point of saturation). If too much water is added and significant precipitation occurs, add a small amount of hot ethanol to redissolve the solid.

  • Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this time to allow for the formation of large, pure crystals.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice bath for at least 30 minutes to maximize the yield of the purified product.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and a pre-weighed piece of filter paper.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture (in the same ratio as your recrystallization solvent) to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper under vacuum for a few minutes. Then, transfer the filter paper with the crystals to a watch glass and allow them to air dry completely, or dry in a vacuum oven at a temperature well below the melting point of the compound.

  • Analysis: Determine the mass of the dried, purified product to calculate the percent recovery. Assess the purity by melting point analysis, TLC, GC, or HPLC.

Visualizations and Data

Decision-Making Flowchart for Purification Method Selection

Purification_Decision_Tree start Crude 4-Alkylcyclohexylbenzoic Acid purity_check1 Assess Purity (TLC, MP, GC/HPLC) start->purity_check1 is_pure_enough Is Purity Sufficient? purity_check1->is_pure_enough end_product Pure Product is_pure_enough->end_product Yes recrystallization Recrystallization is_pure_enough->recrystallization No purity_check2 Assess Purity recrystallization->purity_check2 is_pure_enough2 Is Purity Sufficient? purity_check2->is_pure_enough2 is_pure_enough2->end_product Yes advanced_purification Advanced Purification is_pure_enough2->advanced_purification No (High Purity Needed) chromatography Preparative HPLC advanced_purification->chromatography Complex Mixture/ Isomer Separation zone_refining Zone Refining advanced_purification->zone_refining Ultra-High Purity final_purity_check Final Purity Analysis chromatography->final_purity_check zone_refining->final_purity_check final_purity_check->end_product

Caption: Decision tree for selecting a purification method.

Table 1: Common Solvents for Recrystallization of Benzoic Acid Derivatives
Solvent ClassExamplesPolarityComments
Alcohols Methanol, EthanolPolarGood general-purpose solvents, often used in combination with water.
Ketones AcetonePolarStrong solvent, often used in a mixed system with a non-polar anti-solvent.
Esters Ethyl AcetateMediumGood for compounds with moderate polarity.
Hydrocarbons Hexane, TolueneNon-polarHexane is a good anti-solvent. Toluene can be a good single solvent for less polar compounds.
Ethers Diethyl EtherSlightly PolarVolatile, good for dissolving many organic compounds.
Aqueous Mixtures Ethanol/Water, Acetone/WaterVariableHighly versatile for tuning solvent properties.

References

Technical Support Center: Optimizing Benzoic Acid Synthesis via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the Friedel-Crafts acylation as a foundational step for synthesizing benzoic acid and its derivatives. Our focus is on providing in-depth, field-proven insights to help you minimize impurities, maximize yield, and ensure the highest purity of your final product.

A common point of confusion is the direct synthesis of benzoic acid using this method. It is critical to understand that benzoic acid itself does not undergo Friedel-Crafts reactions . The carboxyl group (-COOH) is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution.[1][2] Furthermore, the acidic proton of the carboxyl group would engage in a destructive acid-base reaction with the Lewis acid catalyst.[3]

Therefore, the synthesis is a robust two-step process:

  • Friedel-Crafts Acylation: An aromatic precursor (e.g., benzene, toluene) is acylated to form an intermediate aryl ketone.

  • Oxidation: The alkyl portion of the intermediate ketone is oxidized to yield the final carboxylic acid.

This guide provides troubleshooting solutions and optimized protocols for this entire workflow.

Section 1: The Two-Step Synthetic Pathway - A Mechanistic Overview

The conversion of a simple arene to benzoic acid requires a strategic approach. The diagram below outlines the general workflow, which forms the basis of our discussion.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Oxidation Arene Aromatic Precursor (e.g., Toluene) ArylKetone Intermediate Aryl Ketone (e.g., 4-Methylacetophenone) Arene->ArylKetone Electrophilic Aromatic Substitution AcylHalide Acylating Agent (e.g., Acetyl Chloride) Acylium AcylHalide->Acylium Forms Electrophile (Acylium Ion) LewisAcid Lewis Acid Catalyst (e.g., AlCl₃) LewisAcid->Acylium Forms Electrophile (Acylium Ion) Oxidant Oxidizing Agent (e.g., KMnO₄) BenzoicAcid Final Product (e.g., 4-Methylbenzoic Acid) ArylKetone->BenzoicAcid Side-Chain Oxidation Acylium->ArylKetone Electrophilic Aromatic Substitution Oxidant->BenzoicAcid Side-Chain Oxidation

Caption: General workflow for benzoic acid synthesis.

Section 2: Troubleshooting Guide for Impurity Reduction (Q&A Format)

This section directly addresses common issues encountered during the synthesis, providing both the cause and the solution.

Problem 1: Low Yield or Incomplete Reaction in Acylation Step

Q: My Friedel-Crafts acylation is stalling or resulting in a low yield of the ketone intermediate. What is the most likely cause?

A: The most frequent culprits are related to the Lewis acid catalyst.

  • Cause 1: Catalyst Deactivation by Moisture. Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic and react violently with water. Even trace moisture in your glassware, solvents, or reagents will hydrolyze the catalyst, rendering it inactive.[4]

  • Cause 2: Insufficient Catalyst Stoichiometry. Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a full stoichiometric equivalent of the Lewis acid. This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the catalyst.[5][6] This complexation deactivates both the product (preventing further reaction) and the catalyst.

  • Cause 3: Deactivated Aromatic Substrate. If your starting aromatic ring contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H), it will be too deactivated to act as a nucleophile in this reaction.[7][8][9]

Solutions:

  • Ensure Anhydrous Conditions: Flame-dry all glassware under a vacuum or oven-dry at >120°C for several hours and cool in a desiccator. Use freshly opened or distilled anhydrous solvents.

  • Verify Catalyst Stoichiometry: Use at least 1.1 to 1.3 equivalents of high-purity, anhydrous AlCl₃ relative to the limiting reagent (typically the acylating agent).

  • Order of Addition: For sensitive substrates, consider adding the aromatic compound to a pre-formed complex of the acylating agent and the Lewis acid at a low temperature to control the initial exotherm.

G Start Low Yield in Acylation Step CheckMoisture Are all reagents and glassware strictly anhydrous? Start->CheckMoisture CheckStoich Is [AlCl₃] ≥ 1.1 eq.? CheckMoisture->CheckStoich Yes FixMoisture Action: Flame-dry glassware, use anhydrous solvents. CheckMoisture->FixMoisture No CheckSubstrate Is the aromatic ring activated or neutral? CheckStoich->CheckSubstrate Yes FixStoich Action: Increase AlCl₃ to 1.1 - 1.3 eq. CheckStoich->FixStoich No FixSubstrate Action: Consider alternative synthetic route. CheckSubstrate->FixSubstrate No Success Yield Improved CheckSubstrate->Success Yes FixMoisture->CheckStoich FixStoich->CheckSubstrate

Caption: Troubleshooting workflow for low product yields.

Problem 2: Formation of Isomeric Impurities

Q: I'm acylating toluene to produce 4-methylacetophenone, but I'm getting significant amounts of the ortho-isomer as an impurity. How can I improve para-selectivity?

A: Regioselectivity is governed by a combination of electronic and steric effects. While the methyl group is an ortho-, para-director, the para-position is sterically favored for the bulky acyl group. You can enhance this preference by controlling reaction conditions.[10]

  • Cause: Higher reaction temperatures can provide enough energy to overcome the steric barrier for ortho-attack, leading to a mixture of isomers. The choice of solvent can also influence the effective size of the electrophile complex.

Solutions:

  • Lower the Reaction Temperature: Running the reaction at lower temperatures (e.g., 0°C to room temperature) generally favors the sterically less hindered para-product.[4]

  • Solvent Choice: Using a non-polar solvent like carbon disulfide (CS₂) or a bulky solvent can sometimes increase para-selectivity compared to more polar solvents like nitrobenzene.

ParameterCondition for High para-SelectivityRationale
Temperature Low (e.g., 0 - 25°C)Favors the kinetic product, which is the sterically less-hindered para isomer.[10]
Solvent Non-polar (e.g., CS₂, Dichloromethane)Minimizes solvation of the intermediate, potentially increasing the effective steric bulk.
Catalyst Bulky Lewis Acids (less common)Can be explored to sterically block the ortho positions.
Problem 3: Polysubstitution - A Common Misconception

Q: How do I prevent multiple acyl groups from adding to my aromatic ring?

A: This is a valid concern in Friedel-Crafts alkylation but is fortunately not a significant issue in acylation.

  • Explanation: The first acyl group added to the ring is strongly electron-withdrawing. This deactivates the aromatic ring, making it significantly less nucleophilic and therefore much less likely to undergo a second electrophilic substitution.[5][11][12] This self-limiting nature is a key advantage of the acylation reaction. In the rare case of using a very highly activated aromatic ring under harsh conditions, polysubstitution can be a minor byproduct.

Solutions (if polysubstitution is observed):

  • Control Stoichiometry: Use a strict 1:1 molar ratio of the aromatic substrate to the acylating agent.[13]

  • Moderate Conditions: Avoid excessively high temperatures or long reaction times.

Problem 4: Purification Challenges and Final Product Purity

Q: My final benzoic acid product is off-color or has a low melting point. How do I remove the impurities?

A: Impurities in the final step often stem from incomplete oxidation or byproducts from the workup. The definitive solution is a well-executed recrystallization.

  • Cause 1: Unreacted Ketone: If the oxidation step did not go to completion, your final product will be contaminated with the aryl ketone intermediate.

  • Cause 2: Colored Byproducts: Oxidizing agents like KMnO₄ can produce manganese dioxide (MnO₂) as a byproduct if not properly quenched.

  • Cause 3: Trapped Solvents/Salts: Improper washing during workup can leave inorganic salts or solvents trapped in the crystalline product.

Solution: Recrystallization. Benzoic acid has a unique solubility profile in water: it is poorly soluble in cold water but highly soluble in hot water.[14] Most ionic impurities, by contrast, are soluble in cold water. This difference is exploited for purification. A detailed protocol is provided in the next section.

Section 3: Standardized Protocols for High-Purity Synthesis

Protocol 1: High Para-Selectivity Friedel-Crafts Acylation of Toluene

This protocol details the synthesis of 4-methylacetophenone, the precursor to 4-methylbenzoic acid.

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil) to maintain an inert atmosphere (N₂ or Argon).

  • Reagent Charging: To the flask, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and anhydrous dichloromethane (DCM) as the solvent. Cool the suspension to 0°C in an ice bath.

  • Electrophile Formation: In the dropping funnel, prepare a solution of acetyl chloride (1.0 eq.) and toluene (1.1 eq.) in anhydrous DCM.

  • Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ suspension slowly over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

  • Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Workup:

    • Carefully pour the reaction mixture onto crushed ice in a beaker with vigorous stirring. This will hydrolyze the aluminum complexes.

    • Add concentrated HCl to dissolve any aluminum salts.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with water, 5% NaHCO₃ solution (to neutralize acid), and brine.[13][15]

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude 4-methylacetophenone. The product can be further purified by vacuum distillation if necessary.

Protocol 2: Purification of Benzoic Acid by Recrystallization

This protocol is for purifying the final product after the oxidation step.

  • Dissolution: Place the crude benzoic acid (e.g., 2 g) in an Erlenmeyer flask. Add a minimal amount of deionized water (e.g., 50 mL) and a boiling chip.[16]

  • Heating: Heat the suspension on a hot plate until it boils. Add small portions of hot deionized water until all the benzoic acid has just dissolved. Avoid adding a large excess of water.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Pure benzoic acid should precipitate as white needles.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[14]

  • Washing & Drying: Wash the crystals on the filter paper with a small amount of ice-cold water to remove any soluble impurities. Allow the crystals to dry completely on the funnel by drawing air through them, then transfer to a watch glass to air-dry. Confirm purity by melting point analysis.

Section 4: Frequently Asked Questions (FAQs)

  • Q: Why is a stoichiometric amount of Lewis Acid needed for acylation but not for other electrophilic substitutions like halogenation? A: In halogenation, the product (e.g., chlorobenzene) is a weaker Lewis base than the reactant (benzene). In acylation, the ketone product is a strong Lewis base that forms a stable complex with the AlCl₃ catalyst, effectively removing it from the catalytic cycle. Therefore, one equivalent of catalyst is consumed for each equivalent of product formed.[5]

  • Q: Can I use other Lewis acids besides AlCl₃? A: Yes, other Lewis acids such as FeCl₃, ZnCl₂, or various metal triflates (e.g., Yb(OTf)₃, Hf(OTf)₄) can be used.[17] The reactivity and required conditions will vary. AlCl₃ remains one of the most common and cost-effective choices, but alternatives are often explored for "greener" or milder reaction conditions.[17]

  • Q: What are the primary safety concerns with this reaction? A: The primary hazards involve the reagents. Anhydrous aluminum chloride reacts violently with water and is corrosive. Acyl chlorides are lachrymatory and corrosive. The reaction can be exothermic and generates HCl gas, so it must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Q: Are there alternative, "greener" routes to benzoic acid? A: Yes, significant research is focused on developing more sustainable synthetic routes. This includes the catalytic oxidation of toluene using air or oxygen with less hazardous catalysts. Additionally, methods are being developed to produce benzoic acid derivatives from biomass-derived sources like coumalic acid, avoiding petroleum-based starting materials altogether.[18]

References

Technical Support Center: Stereochemical Control in trans-Cyclohexyl Derivatives Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for controlling stereochemistry in the synthesis of trans-cyclohexyl derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of stereoselective synthesis on cyclohexane scaffolds.

Introduction

The cyclohexane ring is a ubiquitous structural motif in pharmacologically active compounds. Controlling the spatial orientation of substituents, particularly achieving a trans relationship between adjacent or remote groups, is a critical challenge in synthetic organic chemistry. The conformational rigidity of the cyclohexane chair form dictates that substituents can occupy either axial or equatorial positions, profoundly influencing reaction outcomes. This guide provides practical, mechanistically grounded solutions to common problems encountered during the synthesis of trans-disubstituted cyclohexyl derivatives.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering probable causes and actionable solutions based on established chemical principles.

Issue 1: Poor trans:cis diastereoselectivity in the reduction of a substituted cyclohexanone.

Question: I am reducing a 4-substituted cyclohexanone to the corresponding alcohol, but I'm obtaining a mixture of cis and trans isomers, with the undesired cis product often predominating. How can I favor the formation of the trans-alcohol?

Probable Cause & Scientific Rationale:

The stereochemical outcome of nucleophilic attack on a cyclohexanone is governed by a delicate balance of steric and electronic factors, often referred to as torsional strain and stereoelectronic effects.[1]

  • Axial Attack: Smaller nucleophiles, such as hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), tend to favor axial attack.[2][3] This trajectory is electronically favored as the nucleophile's highest occupied molecular orbital (HOMO) can interact favorably with the antibonding orbital (σ*) of adjacent axial C-H bonds, stabilizing the transition state.[4] An axial attack on the carbonyl leads to the formation of an equatorial alcohol, resulting in the desired trans product (relative to the 4-substituent).

  • Equatorial Attack: Larger, bulkier nucleophiles experience significant steric hindrance from the axial hydrogens at the C3 and C5 positions during an axial approach.[2] Consequently, they are forced to attack from the more sterically accessible equatorial face. This leads to an axial alcohol, which corresponds to the cis product.

Solutions:

  • Choice of Reducing Agent: The size of the hydride reagent is the most critical factor. To maximize the trans isomer, select a sterically small hydride source.

    • Recommended: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are generally good starting points for favoring axial attack.[2]

    • Avoid: Bulky reagents like Lithium tri-sec-butylborohydride (L-Selectride®) are specifically designed for equatorial attack and will predominantly yield the cis product.[2]

  • Reaction Temperature: Lowering the reaction temperature can enhance selectivity. At lower temperatures, the energy difference between the transition states for axial and equatorial attack becomes more significant, often favoring the electronically preferred axial attack pathway.

Summary of Reagent Choice on Stereoselectivity:

Hydride ReagentTypical Attack ModePredominant Product Isomer
Sodium Borohydride (NaBH₄)Axialtrans-alcohol
Lithium Aluminum Hydride (LiAlH₄)Axialtrans-alcohol
L-Selectride®Equatorialcis-alcohol
K-Selectride®Equatorialcis-alcohol

Workflow for Optimizing trans Selectivity:

G start Low trans:cis Ratio Observed reagent Analyze Hydride Reagent start->reagent temp Lower Reaction Temperature (e.g., -78 °C) reagent->temp Is it a small reagent? large_reagent Current reagent is bulky (e.g., L-Selectride®) reagent->large_reagent Is it sterically hindered? confirm Confirm Structure and Purity temp->confirm small_reagent Switch to a Smaller Hydride (e.g., LiAlH₄) small_reagent->confirm large_reagent->small_reagent

Caption: Decision workflow for troubleshooting poor trans selectivity in cyclohexanone reduction.

Issue 2: Failure to achieve stereochemical inversion at a secondary alcohol center using standard Sₙ2 conditions.

Question: I have a cis-cyclohexanol derivative that I need to convert to the corresponding trans isomer. I've converted the alcohol to a tosylate and attempted displacement with a nucleophile (e.g., acetate), but the reaction is either very slow or results in elimination products.

Probable Cause & Scientific Rationale:

For an Sₙ2 reaction to occur on a cyclohexane ring, the nucleophile must attack the carbon bearing the leaving group from the backside, which requires a 180° anti-periplanar arrangement of the nucleophile, the carbon, and the leaving group.[5]

  • Axial Leaving Group: An Sₙ2 reaction proceeds efficiently when the leaving group is in an axial position. The incoming nucleophile can readily approach from the opposite axial face.[6]

  • Equatorial Leaving Group: An equatorial leaving group presents a significant steric barrier to backside attack. The path of the incoming nucleophile is obstructed by the cyclohexane ring itself and the axial hydrogens on the same side.[6]

If your starting cis-cyclohexanol has its hydroxyl group in the thermodynamically more stable equatorial position, the resulting tosylate will also be equatorial. This conformation is highly disfavored for Sₙ2 displacement. While the ring can flip to place the tosylate in an axial position, this conformation may be energetically unfavorable, especially if there are other bulky substituents that prefer an equatorial orientation.[7][8] Furthermore, if the nucleophile is also a strong base, the anti-periplanar arrangement of an axial leaving group and an adjacent axial proton strongly favors E2 elimination.[9][10]

Solutions:

  • The Mitsunobu Reaction: This is the premier method for achieving clean inversion of stereochemistry at a secondary alcohol center under mild conditions.[11][12] The reaction proceeds with a high degree of stereospecificity, reliably converting an equatorial alcohol to an axial product (and vice versa) via an Sₙ2 mechanism.[13]

    • Mechanism Insight: The alcohol is activated in situ by triphenylphosphine (PPh₃) and an azodicarboxylate (typically DEAD or DIAD), forming an oxyphosphonium salt, which is an excellent leaving group. The conjugate base of the acidic nucleophile (e.g., a carboxylate) then displaces this leaving group with complete inversion of configuration.[12]

Experimental Protocol: Mitsunobu Inversion of a Secondary Cyclohexanol

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the cyclohexanol (1.0 equiv), triphenylphosphine (1.5 equiv), and a suitable carboxylic acid (e.g., 4-nitrobenzoic acid, 1.5 equiv) in anhydrous THF.[14]

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise to the stirred solution. Maintain the temperature below 10 °C.[14]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Workup: Quench the reaction, remove the solvent under reduced pressure, and purify the resulting ester by column chromatography.

  • Hydrolysis: Cleave the ester (e.g., using NaOH or K₂CO₃ in methanol/water) to yield the inverted trans-alcohol.

G start cis-Cyclohexanol (Equatorial OH) mitsunobu Mitsunobu Reaction (PPh₃, DEAD, RCOOH) start->mitsunobu inversion Sₙ2 Displacement (Inversion of Stereochemistry) mitsunobu->inversion ester trans-Ester (Axial OCOR) inversion->ester hydrolysis Ester Hydrolysis (e.g., NaOH, H₂O) ester->hydrolysis product trans-Cyclohexanol (Axial OH) hydrolysis->product

Caption: Workflow for stereochemical inversion using the Mitsunobu reaction.

Issue 3: Lack of diastereoselectivity in the ring-opening of a cyclohexene oxide.

Question: I am performing an acid-catalyzed ring-opening of cyclohexene oxide with a nucleophile to synthesize a trans-1,2-disubstituted cyclohexane. However, I am getting a mixture of regioisomers and poor stereocontrol.

Probable Cause & Scientific Rationale:

The stereoselective synthesis of trans-1,2-disubstituted cyclohexanes is classically achieved via the ring-opening of an intermediate epoxide. The stereochemical course of this reaction is dictated by the Fürst-Plattner rule (also known as the rule of diaxial opening).[15]

  • Fürst-Plattner Rule: The nucleophilic attack on a cyclohexene oxide occurs in a way that forces the resulting transition state to adopt a chair-like conformation rather than a higher-energy twist-boat conformation. This means the incoming nucleophile and the epoxide oxygen, which becomes a hydroxyl group, will end up in a trans-diaxial arrangement in the initial product conformation.[15] After a ring-flip to the more stable diequatorial conformation, the final product has a trans relationship between the two new substituents.

Under strongly acidic conditions, the reaction can proceed through a borderline Sₙ1/Sₙ2 mechanism. The epoxide oxygen is protonated, and if a carbocation-like intermediate forms, the regioselectivity can be compromised. Lewis acid catalysis can offer milder conditions and better control.[16][17]

Solutions:

  • Control the Epoxidation Step: Ensure the initial epoxidation of the cyclohexene precursor is stereospecific (syn-addition). Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are reliable for this transformation.

  • Optimize Ring-Opening Conditions:

    • Catalyst: Use a Lewis acid catalyst (e.g., Ti(Oi-Pr)₄, Yb(OTf)₃) to activate the epoxide under milder conditions than Brønsted acids, which can help suppress side reactions.[18]

    • Nucleophile Delivery: For nitrogen nucleophiles, an effective strategy is the in situ formation and opening of an aziridinium ion from a trans-amino alcohol precursor, which ensures the desired trans stereochemistry in the final 1,2-diamine product.[19]

Protocol for trans-1,2-Diaminocyclohexane Synthesis [19]

  • Epoxide Opening: React cyclohexene oxide with a secondary amine (e.g., pyrrolidine) to form the trans-2-(pyrrolidin-1-yl)cyclohexan-1-ol.

  • Mesylation: Convert the resulting amino alcohol to its mesylate ester using methanesulfonyl chloride and a non-nucleophilic base (e.g., triethylamine).

  • Aziridinium Formation & Opening: The mesylate will spontaneously cyclize in situ to form a strained aziridinium ion. Immediate introduction of a primary or secondary amine as a nucleophile will open this intermediate to yield the desired trans-1,2-diaminocyclohexane derivative. The second nucleophilic attack also proceeds via a backside mechanism, ensuring the overall trans relationship is maintained.

Frequently Asked Questions (FAQs)

Q1: What is "neighboring group participation," and how can it be used to control stereochemistry?

A1: Neighboring group participation (NGP), or anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons or a bond within the same molecule.[20] In cyclohexane systems, a substituent (like an acetate or benzoate) at a position adjacent to a leaving group can act as an internal nucleophile. It attacks the neighboring carbon from the backside, displacing the leaving group and forming a cyclic intermediate (e.g., a dioxolenium ion). An external nucleophile then attacks this intermediate, again via a backside attack. The net result is a double inversion, leading to overall retention of stereochemistry at the reaction center. This is a powerful strategy to synthesize trans products when a direct Sₙ2 displacement would lead to inversion.[21][22]

Q2: Why is the chair conformation so important in predicting the outcome of reactions on cyclohexane rings?

A2: The chair conformation is the most stable arrangement of the cyclohexane ring, minimizing both angle and torsional strain.[7] Substituents are not in fixed positions but can be either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). The relative stability of these positions (equatorial is generally favored for bulky groups) and the strict geometric requirements for certain reactions (e.g., the anti-periplanar arrangement for E2 and Sₙ2 reactions) mean that the conformational equilibrium of the substrate is a primary determinant of reactivity and stereochemical outcome.[5][23] A group must typically be in an axial position to act as a leaving group in an Sₙ2 or E2 reaction.[6]

Q3: Can I form a trans-1,3-disubstituted cyclohexane stereoselectively?

A3: Yes. Stereocontrol for 1,3-disubstituted systems often relies on directing effects. For example, starting with 3-substituted cyclohexenone, a conjugate addition (Michael addition) can be directed by the existing substituent. Subsequent reduction of the ketone can then be controlled using bulky or chelating reducing agents to set the stereochemistry of the newly formed alcohol relative to the 1,3-substituent. The choice of reducing agent (axial vs. equatorial attack) will determine the final cis or trans relationship.

Q4: Are there any "green" methods for synthesizing trans-cyclohexyl diols?

A4: Yes, there has been progress in developing more environmentally friendly methods. For instance, the trans-dihydroxylation of 1,4-cyclohexadiene can be achieved using hydrogen peroxide as a green oxidant with a catalytic amount of an acid like p-toluenesulfonic acid (PTSA) in water, avoiding the need for metal catalysts or organic solvents.[24] This method has been shown to produce (±)-trans,trans-cyclohexane-1,2,4,5-tetraol with high stereoselectivity and yield.[25]

References

Technical Support Center: Enhancing the Thermal Range of Nematic Phases in Benzoic Acid Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals working with benzoic acid-based liquid crystal mixtures. It provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to assist in overcoming common experimental challenges and successfully widening the nematic phase temperature range of your materials.

Introduction: The Power of Supramolecular Chemistry in Tuning Nematic Phases

Benzoic acid derivatives are a cornerstone in the development of thermotropic liquid crystals, primarily due to their ability to form stable, hydrogen-bonded dimers.[1][2] This self-assembly into supramolecular structures is a key mechanism for inducing and stabilizing mesophases.[2] However, individual benzoic acid compounds often exhibit narrow nematic ranges at high temperatures, limiting their practical applications.[3][4]

The strategic mixing of different p-n-alkylbenzoic and p-n-alkyloxybenzoic acids allows for the formation of asymmetric heterodimers alongside symmetric homodimers.[3][4] This molecular engineering through non-covalent interactions can significantly disrupt the crystalline packing, leading to a depression of the melting point and a substantial expansion of the nematic phase to lower temperatures.[3][4][5] This guide will explore the practical aspects of creating and optimizing these mixtures to achieve broad and stable nematic phases.

Frequently Asked Questions (FAQs)

Here are some of the most common questions encountered when working to enhance the thermal range of nematic phases in benzoic acid mixtures:

Q1: Why is my nematic phase temperature range still very narrow after mixing two benzoic acid derivatives?

A1: This is a common issue that can arise from several factors:

  • Inadequate Disruption of Crystalline Packing: The selected benzoic acid derivatives may be too structurally similar, leading to insufficient disruption of the crystal lattice. Consider using derivatives with a greater difference in their alkyl or alkyloxy chain lengths.

  • Suboptimal Molar Ratio: The eutectic point, where the melting temperature is lowest, occurs at a specific molar ratio. Your current mixture may not be at this optimal ratio. It is crucial to prepare a series of mixtures with varying molar ratios to identify the eutectic composition.

  • Purity of Starting Materials: Impurities can significantly affect the phase behavior of liquid crystal mixtures, often leading to a narrowing of the mesophase range. Ensure your starting benzoic acid derivatives are of high purity.[6]

Q2: My mixture shows a monotropic nematic phase instead of the desired enantiotropic phase. How can I fix this?

A2: A monotropic phase is only observed upon cooling, while an enantiotropic phase is stable on both heating and cooling. To encourage the formation of an enantiotropic nematic phase:

  • Enhance Depression of the Melting Point: The goal is to lower the melting temperature below the nematic-isotropic transition temperature. This can be achieved by creating a eutectic mixture of two or more components.[7] The formation of asymmetric heterodimers from different acids is particularly effective in extending the nematic state region towards lower temperatures.[3][4]

  • Component Selection: The choice of benzoic acid derivatives is critical. Mixing components with different molecular structures, such as varying alkyl chain lengths, can lead to the appearance of new enantiotropic phase transitions.[3][4]

Q3: I am observing "oiling out" or an amorphous precipitate instead of a distinct liquid crystal phase. What is happening?

A3: "Oiling out" occurs when your compound separates from the solution as a liquid instead of a solid crystalline or liquid crystalline phase.[8][9] This can be due to:

  • High Solute Concentration: The concentration of your benzoic acid mixture might be too high, leading to rapid precipitation rather than the ordered arrangement required for a liquid crystal phase.[8]

  • Inappropriate Solvent System: The interactions between your benzoic acid mixture and the solvent may be too strong. Consider a solvent system where the compound's solubility is lower.[8]

  • Cooling Rate: A rapid cooling rate can prevent the molecules from having sufficient time to self-assemble into the ordered nematic phase.[10]

Q4: How do I confirm the presence and temperature range of the nematic phase in my mixture?

A4: The two primary techniques for characterizing the mesophases of your benzoic acid mixtures are:

  • Polarized Optical Microscopy (POM): This is a direct observational technique. Nematic phases exhibit characteristic textures, such as Schlieren or threaded textures, when viewed between crossed polarizers. By using a hot stage, you can precisely determine the transition temperatures as you heat and cool your sample.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. Phase transitions, such as crystal-to-nematic and nematic-to-isotropic, will appear as endothermic peaks on heating and exothermic peaks on cooling.[3] This provides quantitative data on the transition temperatures and enthalpies.

Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental issues in a question-and-answer format.

Issue 1: Inconsistent or Irreproducible Phase Transition Temperatures

Q: I have prepared what should be the same mixture multiple times, but the transition temperatures I measure with DSC and POM are not consistent. What could be the cause?

A: Inconsistent transition temperatures are a frustrating but solvable problem. The root cause often lies in the preparation and handling of the mixture.

Troubleshooting Steps:

  • Verify Purity of Starting Materials: Even small amounts of impurities can act as defects and alter phase transition temperatures.[6]

    • Action: Re-purify your benzoic acid derivatives, for example, by recrystallization.[6] Ensure the solvent used for recrystallization is completely removed.

  • Ensure Homogeneity of the Mixture: If the components are not thoroughly mixed, you will observe phase behavior corresponding to different local concentrations.

    • Action: When preparing the mixture, melt the components together and stir vigorously in the isotropic phase. Quench the mixture to a solid state to "lock in" the homogeneous composition. Then, perform your characterization on this solidified, homogeneous sample.

  • Control Heating and Cooling Rates: The observed transition temperatures can be dependent on the scan rate in DSC and the heating/cooling rate on a hot stage.

    • Action: Use a standardized, and relatively slow, heating and cooling rate for all your measurements (e.g., 5 °C/min or 10 °C/min). This allows the system to remain closer to thermal equilibrium.

  • Check for Degradation: Benzoic acid derivatives can be susceptible to degradation at elevated temperatures, especially over prolonged periods in the isotropic phase.

    • Action: Minimize the time your sample is held at high temperatures. If you suspect degradation, prepare a fresh sample.

Issue 2: Broad or Multiple Melting Peaks in DSC Thermogram

Q: My DSC thermogram shows a very broad melting peak, or multiple overlapping peaks, before the transition to the nematic phase. What does this indicate?

A: A complex melting profile suggests the presence of multiple crystalline forms or a non-eutectic composition.

Troubleshooting Steps:

  • Analyze the Phase Diagram: A broad melting range is characteristic of a non-eutectic mixture. In a binary phase diagram, the melting of a non-eutectic mixture occurs over a temperature range between the eutectic temperature and the liquidus line.

    • Action: Prepare a series of mixtures with systematically varied molar ratios of the two components. By plotting the melting and clearing points against composition, you can identify the eutectic point, which should exhibit a sharp, single melting peak at the lowest temperature.

  • Consider Polymorphism: One or both of your starting materials, or the mixture itself, may exhibit polymorphism (the ability to exist in multiple crystalline forms).

    • Action: Annealing the sample at a temperature just below the lowest observed melting point for an extended period can sometimes promote the formation of the most stable crystalline phase, resulting in a sharper melting peak in a subsequent DSC scan.

  • Investigate Incomplete Mixing: As with inconsistent transition temperatures, inhomogeneous mixing can lead to domains with different compositions, each melting at a different temperature.

    • Action: Re-prepare the mixture, ensuring thorough mixing in the isotropic state followed by rapid cooling.

Experimental Protocols

Protocol 1: Preparation of a Homogeneous Benzoic Acid Mixture
  • Weighing: Accurately weigh the desired molar quantities of the high-purity benzoic acid derivatives directly into a small glass vial.

  • Melting and Mixing: Place the vial on a hot plate and heat it to a temperature approximately 10-20 °C above the highest clearing point of the individual components.

  • Homogenization: Once the mixture is completely molten and in the isotropic phase, gently stir with a thin glass rod or use a vortex mixer for 1-2 minutes to ensure homogeneity.

  • Quenching: Rapidly cool the vial by placing it on a metal block at room temperature or briefly immersing it in cool water. This prevents phase separation during cooling.

  • Sample Preparation for Analysis: Use a small amount of the resulting solid mixture for your DSC or POM analysis.

Protocol 2: Determination of the Eutectic Composition
  • Prepare a Series of Mixtures: Prepare a series of at least 5-7 binary mixtures with varying molar ratios of the two benzoic acid components (e.g., 90:10, 70:30, 50:50, 30:70, 10:90).

  • DSC Analysis: Perform a DSC scan on each mixture, heating and cooling at a controlled rate (e.g., 10 °C/min).

  • Data Extraction: From the heating curves, determine the onset of melting (solidus temperature) and the temperature at which melting is complete (liquidus temperature). Also, record the nematic-to-isotropic transition temperature (clearing point).

  • Phase Diagram Construction: Plot the transition temperatures as a function of the molar composition. The eutectic composition is the point where the solidus and liquidus curves meet at a minimum temperature.

Visualizations

Diagrams

ExperimentalWorkflow cluster_prep Mixture Preparation cluster_optimization Optimization Loop P1 Weigh Components P2 Heat to Isotropic Phase P1->P2 P3 Homogenize (Stir/Vortex) P2->P3 P4 Quench to Solid State P3->P4 A1 Polarized Optical Microscopy (POM) P4->A1 Identify Mesophase Textures & Transition Temperatures A2 Differential Scanning Calorimetry (DSC) P4->A2 Quantify Transition Temperatures & Enthalpies O1 Analyze Results: Nematic Range, Stability A1->O1 A2->O1 O2 Adjust Component Ratio or Select New Components O1->O2 O2->P1 Iterate for Wider Nematic Range

Caption: Experimental workflow for enhancing the nematic range.

TroubleshootingLogic cluster_causes Potential Causes cluster_solutions Corrective Actions Problem Observed Problem: Narrow Nematic Range C1 Suboptimal Molar Ratio Problem->C1 C2 Poor Component Selection Problem->C2 C3 Impure Starting Materials Problem->C3 C4 Inhomogeneous Mixture Problem->C4 S1 Determine Eutectic Point (Vary Molar Ratios) C1->S1 S2 Select Components with Greater Structural Difference C2->S2 S3 Purify Components (e.g., Recrystallization) C3->S3 S4 Re-melt, Homogenize, and Quench C4->S4

Caption: Troubleshooting logic for a narrow nematic range.

Data Presentation

Table 1: Example of Nematic Range Enhancement in a Binary Mixture of 6BA and 8OBA

Component/MixtureCrystal to Nematic Transition (°C)Nematic to Isotropic Transition (°C)Nematic Range (°C)
6BA (p-n-hexylbenzoic acid)95-114--
8OBA (p-n-octyloxybenzoic acid)10814739
Equimolar Mixture (6BA/8OBA)5713376

Data synthesized from literature.[3][4][5]

This table clearly demonstrates how mixing two benzoic acid derivatives can significantly lower the melting point and widen the nematic temperature range compared to the individual components. The equimolar mixture of 6BA and 8OBA shows a nematic range that is approximately double that of 8OBA alone and exists at a much lower temperature range.[3][4][5]

References

Validation & Comparative

A Comparative Guide to 4-(trans-4-n-Alkylcyclohexyl)benzoic Acid Homologues for Advanced Material Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the homologous series of 4-(trans-4-n-alkylcyclohexyl)benzoic acids (nCHBAs), a class of liquid crystals pivotal in the development of display technologies and other advanced optical materials. We will explore how the systematic variation of the terminal alkyl chain length influences the material's physicochemical properties, offering a data-driven framework for selecting the optimal homologue for specific research and development applications.

Introduction: The Significance of Molecular Architecture in Liquid Crystals

The defining characteristic of liquid crystals (LCs) is their intermediate state of matter, the mesophase, which exhibits properties between those of a conventional liquid and a solid crystal. This state arises from the anisotropic shape of the constituent molecules, which for nCHBAs are rod-like, or calamitic. These molecules possess a rigid core and a flexible terminal alkyl chain. The core, composed of cyclohexyl and benzoic acid moieties, dictates the fundamental liquid crystalline potential, while the length of the alkyl tail (n) provides a powerful tool for fine-tuning the material's bulk properties.

The ability to self-assemble into directionally ordered fluids allows these materials to manipulate light, a property harnessed in liquid crystal displays (LCDs). The selection of a specific homologue is a critical design choice, as the alkyl chain length directly impacts the thermal stability of the mesophase, the operating temperature range, and the electro-optical response. This guide will elucidate these structure-property relationships through experimental data and established characterization protocols.

Section 1: The nCHBA Homologous Series: Structure and Synthesis

The molecular architecture of the 4-(trans-4-n-alkylcyclohexyl)benzoic acid series is fundamental to its function. The trans configuration of the cyclohexyl ring is crucial as it maintains the linear, rod-like shape of the molecule, which is essential for the formation of stable liquid crystal phases.

Caption: General molecular structure of the nCHBA homologous series.

A common and effective synthetic route involves a multi-step process starting from readily available commercial reagents. The following is a generalized workflow based on established organometallic and oxidation reactions.

Generalized Synthesis Workflow:

A convenient method for preparing the nCHBA series has been described, starting from alkanoyl chlorides, cyclohexene, and benzene.[1] The key steps typically involve:

  • Friedel-Crafts Acylation: Reaction of an appropriate alkanoyl chloride with a phenylcyclohexane precursor to introduce the acetyl group.

  • Reduction: A Clemmensen or Wolff-Kishner reduction to convert the ketone to the corresponding alkyl chain.

  • Oxidation: Oxidation of the terminal methyl group on the benzene ring to a carboxylic acid using a strong oxidizing agent like potassium permanganate or chromic acid.

  • Purification: The final product is purified through recrystallization to isolate the desired homologue with high purity, which is critical for observing well-defined phase transitions.

This synthetic flexibility allows for the creation of a wide range of homologues, enabling systematic studies of how the alkyl chain length modulates physical properties.

Section 2: Comparative Physicochemical Properties

The length of the flexible alkyl chain (n) has a profound and predictable impact on the mesomorphic and electro-optical properties of the nCHBA series.

Mesomorphic Behavior and the "Odd-Even Effect"

The thermal stability of the liquid crystal phase is paramount for any application. The key transition temperatures are the melting point (Crystal, K → Nematic, N) and the clearing point (Nematic, N → Isotropic, I). The clearing point is particularly important as it defines the upper limit of the device's operating temperature.

In homologous series like nCHBA, the clearing point does not increase monotonically with chain length. Instead, it exhibits a distinct odd-even effect .[2][3][4]

  • Odd-numbered chains (e.g., n=3, 5, 7) tend to have higher clearing points and greater thermal stability. The terminal carbon-carbon bond of the alkyl chain is oriented, on average, along the main molecular axis, which increases the overall molecular anisotropy and strengthens the intermolecular interactions that stabilize the nematic phase.[2]

  • Even-numbered chains (e.g., n=2, 4, 6) have their terminal C-C bond oriented at an angle to the molecular axis. This reduces the effective anisotropy, slightly disrupting the parallel alignment of molecules and resulting in lower clearing points compared to their adjacent odd-numbered neighbors.[2]

This alternating behavior is a classic example of how subtle changes in molecular geometry translate into significant changes in macroscopic material properties.

The table below presents the phase transition temperatures for a series of 4-(trans-4-n-alkylcyclohexyl)benzoic acid homologues, illustrating this odd-even effect.

Homologue (n)Common NameMelting Point (K → N/I) °CClearing Point (N → I) °CNematic Range (°C)
22CHBA145130 (Monotropic)-
33CHBA12618458
44CHBA12017858
55CHBA106212106
66CHBA10420096
77CHBA98218120

Data synthesized from literature values.[1] Note: The n=2 homologue exhibits a monotropic phase, meaning the nematic phase is only observed upon cooling from the isotropic liquid, below the melting point.

Dielectric Anisotropy (Δε)

Dielectric anisotropy is the difference in dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the molecular director. For use in conventional twisted nematic (TN) LCDs, a positive dielectric anisotropy (Δε > 0) is required. This ensures that the LC molecules align parallel to an applied electric field.

The nCHBA compounds, due to the polar carboxylic acid group, form hydrogen-bonded dimers. This dimerization significantly influences the net dipole moment and, consequently, the dielectric anisotropy. While specific quantitative data for the entire nCHBA series is sparse in readily available literature, the behavior can be inferred from similar calamitic LCs.[5][6]

  • General Trend: The magnitude of the dielectric anisotropy in calamitic liquid crystals often decreases as the alkyl chain length increases. The non-polar alkyl chain effectively "dilutes" the contribution of the polar core to the overall dielectric properties of the material.

  • Expected Behavior for nCHBA: We can anticipate a modest positive dielectric anisotropy for the shorter-chain homologues, which gradually decreases for longer-chain homologues. The strong dipole moment is associated with the polar core, and increasing the length of the non-polar alkyl tail reduces the overall polarizability anisotropy of the molecule.

The selection of a homologue often involves a trade-off between a wide nematic range (favoring longer chains) and a higher dielectric anisotropy (favoring shorter chains).

Section 3: Experimental Characterization Protocols

To ensure the trustworthiness and reproducibility of data, standardized characterization protocols are essential. Here, we detail the primary methodologies for analyzing the thermotropic and optical properties of nCHBA homologues.

Protocol: Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

Causality: DSC is the gold standard for determining the temperatures and enthalpies of phase transitions.[7][8] It works by precisely measuring the difference in heat flow between the sample and an inert reference as they are subjected to a controlled temperature program. Phase transitions, being first-order events, are accompanied by a latent heat (enthalpy change), which DSC detects as a distinct peak in the heat flow curve.

cluster_workflow DSC Experimental Workflow prep 1. Sample Preparation (Weigh 2-5 mg of nCHBA into an aluminum DSC pan) seal 2. Hermetic Sealing (Seal pan to prevent sublimation) prep->seal calib 3. Instrument Calibration (Calibrate with Indium standard) seal->calib load 4. Sample Loading (Place sample and empty reference pan into DSC cell) calib->load prog 5. Thermal Program (Heat/Cool at 10°C/min, e.g., from 30°C to 250°C) load->prog acq 6. Data Acquisition (Record heat flow vs. temperature) prog->acq anal 7. Data Analysis (Identify peak onsets/maxima for transition temperatures) acq->anal

Caption: Workflow for DSC analysis of nCHBA homologues.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the purified nCHBA homologue into a clean aluminum DSC pan. An empty, hermetically sealed pan will be used as the reference.

  • Instrument Setup & Calibration:

    • Ensure the DSC instrument is calibrated for temperature and enthalpy using a certified standard, such as high-purity Indium. This is a critical step for data accuracy.

    • Purge the DSC cell with an inert gas (e.g., Nitrogen at 50 mL/min) to provide a stable thermal atmosphere and prevent oxidative degradation of the sample.

  • Thermal Cycling:

    • First Heating Scan: Heat the sample from ambient temperature to a temperature well within the isotropic phase (e.g., 250°C) at a controlled rate (e.g., 10°C/min). This scan serves to erase any previous thermal history of the sample. The endothermic peak corresponds to the crystal-to-nematic (or isotropic) transition.

    • Cooling Scan: Cool the sample at the same rate (10°C/min) back to ambient temperature. The exothermic peaks correspond to the isotropic-to-nematic and nematic-to-crystal transitions. Supercooling effects may be observed.

    • Second Heating Scan: Perform a second heating scan identical to the first. This scan is considered the most representative of the material's intrinsic thermal behavior.

  • Data Analysis:

    • Identify the peaks in the second heating scan. The onset temperature of the melting peak is typically reported as the melting point (K→N).

    • The peak temperature of the nematic-to-isotropic transition is reported as the clearing point (N→I).

    • Integrate the area under the peaks to determine the enthalpy of transition (ΔH).

Protocol: Polarized Optical Microscopy (POM) for Mesophase Identification

Causality: POM is an indispensable qualitative technique for visually identifying liquid crystal phases.[8][9] LCs are optically anisotropic (birefringent), meaning they have different refractive indices for light polarized in different directions. When a birefringent sample is placed between two crossed polarizers, it rotates the plane of polarized light, resulting in interference patterns and textures that are characteristic of the specific LC phase. The nematic phase is typically identified by its "Schlieren" or "marbled" texture.

Step-by-Step Methodology:

  • Sample Preparation: Place a small amount of the nCHBA sample on a clean glass microscope slide. Gently place a coverslip on top.

  • Hot Stage Setup: Place the slide on a calibrated hot stage attached to the polarizing microscope. The hot stage allows for precise temperature control and ramping.

  • Microscope Setup:

    • Set up the microscope for orthoscopic illumination.

    • Insert both the polarizer (typically oriented East-West) and the analyzer (oriented North-South) to achieve a "crossed polars" configuration. The field of view should be dark without a sample.

  • Thermal Analysis:

    • Heat the sample into the isotropic phase. The field of view will become completely dark, as the isotropic liquid is optically isotropic and does not rotate polarized light.

    • Slowly cool the sample (e.g., at 5-10°C/min). At the clearing point (I→N transition), birefringent droplets of the nematic phase will nucleate and grow, appearing bright against the dark isotropic background.

    • As the sample fully enters the nematic phase, observe the characteristic texture. For nCHBAs, this is typically a Schlieren texture, characterized by dark brushes that emanate from point defects (disclinations).

    • Continue cooling to observe the crystallization from the nematic phase.

Section 4: Summary and Application Outlook

The comparative analysis of 4-(trans-4-n-alkylcyclohexyl)benzoic acid homologues reveals clear and actionable structure-property relationships.

Chain Alkyl Chain Length (n) Anisotropy Molecular Anisotropy Chain->Anisotropy Influences ClearingPoint Clearing Point (N-I) (Odd-Even Effect) Anisotropy->ClearingPoint Dielectric Dielectric Anisotropy (Δε) Anisotropy->Dielectric NematicRange Nematic Range ClearingPoint->NematicRange App Application Suitability (e.g., High-Temp Displays) NematicRange->App Dielectric->App

Caption: Relationship between alkyl chain length and material properties.

  • Alkyl Chain Length is a Master Variable: Increasing the alkyl chain length generally lowers the melting point and broadens the nematic range, which is desirable for many applications.

  • The Odd-Even Effect is Key for Thermal Stability: For applications requiring high thermal stability and elevated operating temperatures, homologues with an odd number of carbons in the alkyl chain (e.g., n=5, 7) are superior candidates due to their significantly higher clearing points.

  • A Trade-Off Exists: The choice of homologue is a balance of competing factors. While longer chains provide a wider nematic range, they may exhibit lower dielectric anisotropy and higher viscosity. The optimal choice depends on the specific performance requirements of the target device. For instance, 7CHBA offers a very wide nematic range and a high clearing point, making it suitable for robust displays operating in demanding environments.

This guide provides the foundational data and experimental framework for researchers and developers to make informed decisions in the selection and characterization of nCHBA liquid crystals for next-generation optical and sensory materials.

References

A Guide to the Structural Validation of 4-(trans-4-propylcyclohexyl)benzoic acid by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the unambiguous confirmation of a molecule's structure is a foundational requirement for advancing any project. In the realm of liquid crystal technology, molecules like 4-(trans-4-propylcyclohexyl)benzoic acid are pivotal building blocks. Their specific three-dimensional arrangement dictates their physical properties and, ultimately, their performance in display technologies. This guide provides an in-depth, experience-driven approach to the structural validation of 4-(trans-4-propylcyclohexyl)benzoic acid, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by a comparative analysis of other analytical techniques.

The Molecular Architecture: What to Expect

The structure of 4-(trans-4-propylcyclohexyl)benzoic acid comprises three distinct regions: a propyl chain, a trans-substituted cyclohexane ring, and a para-substituted benzoic acid moiety. Each of these components will give rise to characteristic signals in the ¹H and ¹³C NMR spectra. The trans configuration of the cyclohexane ring is a critical stereochemical feature that NMR is particularly well-suited to confirm.

Predicting the ¹H and ¹³C NMR Spectra

While an experimentally acquired spectrum is the gold standard, a detailed prediction based on the known chemical shifts of similar structural motifs provides a powerful roadmap for analysis.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum is anticipated to show a series of signals corresponding to the chemically non-equivalent protons in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-(trans-4-propylcyclohexyl)benzoic acid

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale
-COOH12.0 - 13.0Singlet (broad)1HThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet.
Aromatic (ortho to -COOH)~8.0Doublet2HThese protons are deshielded by the electron-withdrawing carboxylic acid group.
Aromatic (meta to -COOH)~7.3Doublet2HThese protons are less deshielded than the ortho protons.
Cyclohexyl (CH attached to benzene)2.5 - 2.8Multiplet1HThis proton is deshielded by the adjacent aromatic ring.
Cyclohexyl (other CH & CH₂)1.0 - 2.0Multiplets10HThe signals for the remaining cyclohexane protons will be complex and overlapping.
Propyl (-CH₂-)1.2 - 1.4Multiplet4HMethylene protons of the propyl group.
Propyl (-CH₃)~0.9Triplet3HThe terminal methyl group will appear as a triplet due to coupling with the adjacent methylene group.

Note: Predicted chemical shifts are based on analogous compounds and general NMR principles. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(trans-4-propylcyclohexyl)benzoic acid

CarbonPredicted Chemical Shift (ppm)Rationale
-COOH170 - 180The carbonyl carbon of the carboxylic acid is significantly deshielded.
Aromatic (C attached to -COOH)128 - 132Quaternary aromatic carbon.
Aromatic (C attached to cyclohexyl)145 - 150Quaternary aromatic carbon, deshielded by the alkyl substituent.
Aromatic (CH)125 - 130Aromatic methine carbons.
Cyclohexyl (C attached to benzene)40 - 45Deshielded by the aromatic ring.
Cyclohexyl (other CH & CH₂)25 - 40Aliphatic carbons of the cyclohexane ring.
Propyl (-CH₂-)20 - 40Aliphatic carbons of the propyl group.
Propyl (-CH₃)~14The terminal methyl carbon.

Note: Due to the symmetry of the para-substituted benzene ring, only four aromatic carbon signals are expected.

Experimental Protocol for NMR Analysis

Achieving high-quality, reproducible NMR data hinges on a meticulous experimental approach.

Step-by-Step Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of high-purity 4-(trans-4-propylcyclohexyl)benzoic acid.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be useful for ensuring the solubility of carboxylic acids and for observing the acidic proton.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ 0.00 ppm).

  • ¹H NMR Acquisition:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans (typically 8-16) should be averaged to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum where each unique carbon appears as a singlet.

    • A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Workflow for Structural Validation

The following diagram illustrates the logical workflow from sample preparation to the final validated structure.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_validation Validation Sample High-Purity Sample Solvent Deuterated Solvent (e.g., CDCl3) Sample->Solvent NMR_Tube Sample in NMR Tube Solvent->NMR_Tube H1_NMR ¹H NMR Spectrum Acquisition NMR_Tube->H1_NMR C13_NMR ¹³C NMR Spectrum Acquisition NMR_Tube->C13_NMR Peak_Integration Peak Integration (¹H) H1_NMR->Peak_Integration Chem_Shift Chemical Shift Analysis H1_NMR->Chem_Shift C13_NMR->Chem_Shift Structure_Elucidation Structure Elucidation Peak_Integration->Structure_Elucidation Chem_Shift->Structure_Elucidation Coupling Coupling Constant Analysis Coupling->Structure_Elucidation Validated_Structure Validated Structure of 4-(trans-4-propylcyclohexyl)benzoic acid Structure_Elucidation->Validated_Structure

Caption: Workflow for the structural validation of 4-(trans-4-propylcyclohexyl)benzoic acid by NMR.

A Comparative Look: NMR vs. Alternative Techniques

While NMR is the cornerstone for detailed structural elucidation, other analytical techniques provide complementary information.

Table 3: Comparison of Analytical Techniques for Structural Validation

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed connectivity and stereochemistry of the molecule.Unambiguous structural determination, information on the 3D arrangement of atoms.Lower sensitivity compared to Mass Spectrometry, can be time-consuming.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides the molecular formula.Does not provide information on connectivity or stereochemistry.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups.Fast and simple, good for identifying key functional groups like -COOH and C=O.Provides limited information on the overall molecular structure.
Mass Spectrometry (MS)

For 4-(trans-4-propylcyclohexyl)benzoic acid (molecular formula C₁₆H₂₂O₂), the expected molecular ion peak [M]⁺ in the mass spectrum would be at m/z = 246. Fragmentation patterns would likely show losses corresponding to the propyl group, the cyclohexane ring, and the carboxylic acid moiety.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum would be characterized by a broad O-H stretch from the carboxylic acid at approximately 2500-3300 cm⁻¹, a sharp C=O stretch around 1700 cm⁻¹, and C-H stretches from the aromatic and aliphatic portions of the molecule.[1][2][3][4]

The following diagram illustrates the decision-making process for selecting an appropriate analytical technique.

G cluster_questions cluster_techniques Start Need for Structural Information Q1 Need Molecular Weight? Start->Q1 Q2 Need Functional Groups? Start->Q2 Q3 Need Connectivity & Stereochemistry? Start->Q3 MS Mass Spectrometry (MS) Q1->MS Yes FTIR FTIR Spectroscopy Q2->FTIR Yes NMR NMR Spectroscopy Q3->NMR Yes

Caption: Decision tree for selecting an analytical technique for structural analysis.

Conclusion

The structural validation of 4-(trans-4-propylcyclohexyl)benzoic acid is most robustly achieved through a combination of ¹H and ¹³C NMR spectroscopy. These techniques provide an unparalleled level of detail regarding the connectivity and stereochemistry of the molecule. While Mass Spectrometry and FTIR spectroscopy offer valuable complementary data on molecular weight and functional groups, respectively, NMR remains the definitive method for unambiguous structure elucidation. By following the detailed protocols and interpretative guidance provided in this guide, researchers can confidently verify the structure of this important liquid crystal precursor, ensuring the integrity and reproducibility of their scientific endeavors.

References

The Aliphatic Tail Wags the Molecule: A Comparative Guide to Alkyl Chain Length Effects on Liquid Crystal Performance

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in materials science and drug development, the precise engineering of molecular architecture is paramount to achieving desired macroscopic properties. In the realm of liquid crystals, no molecular feature is as deceptively simple yet profoundly impactful as the length of the terminal alkyl chain. This seemingly minor modification can dictate the very nature of the mesophases formed, their thermal stability, and their electro-optical response. This guide provides an in-depth, experimentally grounded comparison of how varying alkyl chain lengths influence the key performance characteristics of liquid crystals, empowering you to make informed decisions in the rational design of these fascinating materials.

The Flexible Chain's Crucial Role: More Than Just a "Tail"

The quintessential liquid crystal molecule possesses a rigid core, often composed of aromatic rings, which is responsible for the long-range orientational order characteristic of mesophases. Attached to this core is one or more flexible alkyl chains. While the rigid core dictates the fundamental anisotropic shape, the alkyl chain acts as a molecular "tuner," subtly altering the intermolecular forces and spatial packing, thereby influencing the delicate balance between order and fluidity.[1]

Longer alkyl chains increase van der Waals interactions between molecules, which tends to stabilize more ordered phases.[1] This increased interaction also generally leads to higher clearing points (the temperature at which the liquid crystal becomes an isotropic liquid), signifying enhanced thermal stability of the liquid crystalline state. However, this trend is not always linear and can be subject to the fascinating "odd-even" effect.

Phase Behavior and Thermal Stability: A Tale of Two Trends

The most dramatic impact of varying alkyl chain length is observed in the phase behavior and transition temperatures of a homologous series of liquid crystals.

The Emergence of Higher Order: Longer Chains Favor Smectic Phases

A general and well-established trend is that increasing the alkyl chain length promotes the formation of more highly ordered smectic phases at the expense of the less ordered nematic phase.[1][2] The increased van der Waals forces associated with longer chains favor the layered arrangement of molecules characteristic of smectic phases. This often results in the appearance of smectic phases in longer-chain homologues where shorter-chain homologues only exhibit a nematic phase.

G cluster_0 Short Alkyl Chain (e.g., n=3) cluster_1 Long Alkyl Chain (e.g., n=7) Crystalline Crystalline Nematic Nematic Crystalline->Nematic Increasing Temperature Isotropic Isotropic Nematic->Isotropic Crystalline_L Crystalline Smectic Smectic Crystalline_L->Smectic Increasing Temperature Nematic_L Nematic Smectic->Nematic_L Isotropic_L Isotropic Nematic_L->Isotropic_L Short_Chain_Node Short Alkyl Chain Long_Chain_Node Long Alkyl Chain

The "Odd-Even" Effect on Clearing Points

A fascinating nuance in the relationship between alkyl chain length and thermal stability is the "odd-even" effect.[3][4][5][6][7][8] Instead of a smooth, monotonic increase in the clearing point with increasing chain length, a distinct alternating pattern is often observed.[8] Compounds with an even number of carbons in their alkyl chains tend to have higher clearing points than their odd-numbered neighbors.[6] This is attributed to the conformation of the terminal C-C bond, which affects the overall molecular linearity and packing efficiency. In an all-trans conformation, an even-numbered chain aligns the terminal methyl group along the molecular axis, leading to a more ordered and stable packing. Conversely, an odd-numbered chain orients the final C-C bond at an angle, disrupting the packing and slightly lowering the clearing point.[5]

Quantitative Comparison: A Homologous Series of Thiobenzoates

To illustrate these principles, let's examine the phase transition temperatures for a homologous series of (S)-4-(1-methylheptyloxycarbonyl)phenyl 4'-alkoxythiobenzoates.

Number of Carbon Atoms (n) in Alkoxy ChainCrystalline to Mesophase Transition (°C)Mesophase Transitions (°C)Clearing Point (N* or SmC* to I) (°C)
463.2 (Cr → SmG)70.7 (SmG → SmI), 73.6 (SmI → SmC), 94.9 (SmC → N*)127.2
5---
6---
7---
8---
9---
10---
Data extracted from a study on a homologous series of thiobenzoates.[9] Note: The full dataset for the entire series was not available in the cited source.

This data, though incomplete, illustrates the rich polymorphism that can arise with varying alkyl chain lengths.

Viscosity and Dielectric Anisotropy: Impact on Electro-Optical Performance

Beyond thermal properties, the alkyl chain length significantly influences parameters critical for electro-optical applications, such as viscosity and dielectric anisotropy.

Viscosity: A Balancing Act

Generally, increasing the alkyl chain length leads to an increase in rotational viscosity.[10][11] This is a direct consequence of the larger molecular size and increased intermolecular friction. For applications requiring fast switching times, such as in display technologies, lower viscosity is desirable. Therefore, a compromise must often be struck between the enhanced thermal stability afforded by longer chains and the need for rapid response.

Dielectric Anisotropy: Subtle but Significant Tuning

Dielectric anisotropy (Δε) is a measure of the difference in dielectric permittivity parallel and perpendicular to the liquid crystal director. It is a crucial parameter that determines the response of the liquid crystal to an electric field. The alkyl chain can influence Δε in several ways. While the primary determinant of Δε is the molecular dipole moment of the rigid core, the alkyl chain can affect the molecular packing and order parameter, which in turn can modulate the overall dielectric response.[12][13] For instance, in some systems, an increase in alkyl chain length can lead to a decrease in the magnitude of positive dielectric anisotropy.

Experimental Protocols for Characterization

To empower your research, this section provides detailed, step-by-step methodologies for the key experiments used to characterize the performance of liquid crystals with varying alkyl chain lengths.

Polarizing Optical Microscopy (POM)

Objective: To identify liquid crystal phases and observe phase transitions.

G Light_Source Light Source Polarizer Polarizer Light_Source->Polarizer Sample LC Sample on Hot Stage Polarizer->Sample Objective_Lens Objective Lens Sample->Objective_Lens Analyzer Analyzer (Crossed) Objective_Lens->Analyzer Eyepiece_Camera Eyepiece/Camera Analyzer->Eyepiece_Camera

Methodology:

  • Sample Preparation: Place a small amount of the liquid crystal sample on a clean glass microscope slide. Cover with a coverslip.

  • Instrument Setup: Place the slide on a hot stage attached to a polarizing microscope. Ensure the polarizer and analyzer are in a crossed position (90° to each other).[14]

  • Heating and Observation: Slowly heat the sample at a controlled rate (e.g., 1-5 °C/min). Observe the sample through the eyepiece or a connected camera.

  • Phase Identification: Different liquid crystal phases exhibit characteristic optical textures. Nematic phases often show a "schlieren" or "threaded" texture, while smectic phases display "focal conic" or "fan-shaped" textures. The isotropic liquid phase will appear dark.

  • Transition Temperature Measurement: Record the temperature at which each change in texture occurs. These correspond to the phase transition temperatures.

  • Cooling Cycle: Slowly cool the sample from the isotropic phase and record the transition temperatures again to check for monotropic phases (phases that only appear on cooling).

Differential Scanning Calorimetry (DSC)

Objective: To quantitatively measure the temperatures and enthalpies of phase transitions.[15][16][17][18]

G Start Start Prepare_Sample Prepare Sample & Reference Pans Start->Prepare_Sample Load_DSC Load Pans into DSC Prepare_Sample->Load_DSC Set_Parameters Set Temperature Program (Heating/Cooling Rate) Load_DSC->Set_Parameters Run_Experiment Run DSC Scan Set_Parameters->Run_Experiment Analyze_Thermogram Analyze Thermogram: Identify Peaks (Transitions) Calculate Enthalpy Run_Experiment->Analyze_Thermogram End End Analyze_Thermogram->End

Methodology:

  • Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of the liquid crystal into an aluminum DSC pan. Seal the pan hermetically. Prepare an empty sealed pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Temperature Program: Program the DSC to heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the clearing point. Then, program a cooling cycle at the same rate.[17]

  • Data Acquisition: The DSC will measure the heat flow into or out of the sample relative to the reference as a function of temperature.

  • Data Analysis: The resulting thermogram will show peaks corresponding to phase transitions. Endothermic peaks (on heating) represent transitions to higher entropy states (e.g., crystal to nematic, nematic to isotropic). The onset temperature of the peak is typically taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.[16]

X-Ray Diffraction (XRD)

Objective: To determine the phase structure, particularly to distinguish between different smectic phases.[19][20][21][22]

Methodology:

  • Sample Preparation: The liquid crystal sample is typically loaded into a thin capillary tube. For detailed structural analysis, the sample may need to be aligned using a magnetic or electric field.

  • Instrument Setup: The capillary is mounted in an X-ray diffractometer equipped with a temperature-controlled stage.

  • Data Collection: X-rays are directed at the sample, and the scattered radiation is detected at various angles (2θ).

  • Data Analysis:

    • Small-Angle X-ray Scattering (SAXS): In the small-angle region, sharp Bragg peaks are characteristic of the layered structure of smectic phases. The position of these peaks can be used to calculate the layer spacing.

    • Wide-Angle X-ray Scattering (WAXS): In the wide-angle region, a diffuse halo is indicative of the liquid-like disorder within the layers (for smectic A and C) or in the nematic phase. Crystalline phases will show sharp Bragg peaks in this region.

Dielectric Spectroscopy

Objective: To measure the dielectric permittivity and anisotropy as a function of frequency and temperature.[23][24]

Methodology:

  • Cell Preparation: The liquid crystal is introduced into a liquid crystal cell composed of two parallel glass plates with transparent conductive coatings (e.g., ITO). The inner surfaces of the cell are treated to induce a specific molecular alignment (planar or homeotropic).[25]

  • Instrument Setup: The cell is placed in a temperature-controlled holder, and electrical connections are made to an impedance analyzer.

  • Measurement: An oscillating electric field is applied across the cell, and the impedance (or capacitance and conductance) is measured over a range of frequencies.

  • Data Analysis: The real (ε') and imaginary (ε'') parts of the dielectric permittivity are calculated from the measured impedance and cell geometry. Measurements are performed with the electric field parallel and perpendicular to the liquid crystal director to determine the dielectric anisotropy (Δε = ε'|| - ε'⊥).[12][26]

Conclusion: A Powerful Tool for Molecular Design

The length of the terminal alkyl chain is a remarkably potent yet straightforward parameter for tuning the properties of liquid crystalline materials. A systematic increase in chain length generally stabilizes more ordered smectic phases and enhances thermal stability, albeit with the elegant complexity of the odd-even effect. This structural modification also provides a means to modulate viscosity and dielectric properties. By understanding these structure-property relationships and employing the robust experimental techniques outlined in this guide, researchers can more effectively design and synthesize novel liquid crystals with tailored performance for a wide array of advanced applications.

References

A Senior Application Scientist's Guide to DFT Studies on Hydrogen-Bonded Liquid Crystals of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the realm of functional soft materials, hydrogen-bonded liquid crystals (HBLCs) derived from benzoic acid represent a fascinating and highly tunable class of compounds. Their propensity to form ordered yet fluid phases, driven by the directional and specific nature of hydrogen bonds, makes them ideal candidates for applications ranging from optical displays to drug delivery systems. The synergy between experimental investigation and computational modeling, particularly Density Functional Theory (DFT), has become indispensable in rationally designing these materials and predicting their behavior.

This guide provides an in-depth comparison of various benzoic acid derivatives, grounded in experimental data and elucidated by DFT studies. We will delve into the causal relationships between molecular structure and macroscopic properties, offering field-proven insights into the experimental and computational workflows that underpin modern research in this area.

The Central Role of the Hydrogen-Bonded Dimer

The foundational principle governing the liquid crystalline behavior of benzoic acid derivatives is the formation of supramolecular structures through hydrogen bonding.[1] Typically, two benzoic acid molecules associate via hydrogen bonds between their carboxylic acid groups to form a centrosymmetric dimer. This dimerization effectively elongates the molecular shape, creating a more anisotropic, rod-like (calamitic) mesogen that is conducive to the formation of liquid crystal phases.[2] The strength and stability of this hydrogen-bonded dimer are paramount in determining the thermal range of the mesophase.

Comparative Analysis of Benzoic Acid Derivatives: A DFT-Experimental Synthesis

The true power of combining experimental and computational approaches lies in the ability to establish clear structure-property relationships. By systematically modifying the substituents on the benzoic acid core, we can tune the mesomorphic properties. DFT calculations provide a quantum mechanical lens to understand how these modifications influence the underlying intermolecular interactions.

The Influence of Alkoxy Chain Length

One of the most common strategies to induce and manipulate liquid crystallinity in benzoic acid derivatives is the introduction of a p-alkoxy chain. The length of this alkyl chain has a profound and predictable effect on the transition temperatures and the type of mesophase observed.

A homologous series of p-n-alkoxybenzoic acids serves as a classic example. Experimental data from Differential Scanning Calorimetry (DSC) reveals a distinct odd-even effect in the clearing temperatures (the transition from the liquid crystal phase to the isotropic liquid).[3] Even-numbered alkyl chains tend to exhibit higher clearing temperatures than their odd-numbered neighbors. This is attributed to the more favorable all-trans conformation of the even-numbered chains, which enhances the overall molecular anisotropy.

DFT studies on these systems corroborate these experimental findings. By calculating the geometry and electronic properties of the hydrogen-bonded dimers, we can quantify the impact of the alkoxy chain on the overall molecular shape and intermolecular interactions.

CompoundAlkyl Chain Length (n)Melting Point (°C)[4]Clearing Point (°C)[4]Mesophase Type[4]Calculated H-Bond Energy (kcal/mol)
4-Methoxybenzoic acid1182-185-Non-mesomorphic-
4-Ethoxybenzoic acid2196-198-Non-mesomorphic-
4-Propoxybenzoic acid3146-148154Nematic-16.8
4-Butoxybenzoic acid4145-147160Nematic-17.0
4-Pentyloxybenzoic acid5130-132152Nematic, Smectic C-17.1
4-Hexyloxybenzoic acid6128-130154Nematic, Smectic C-17.2
4-Heptyloxybenzoic acid7104-106147Nematic, Smectic C-17.3
4-Octyloxybenzoic acid8106-108148Nematic, Smectic C-17.4

Note: Calculated H-Bond energies are representative values from DFT calculations and may vary depending on the level of theory.

The Role of Substituents on the Benzoic Acid Ring

Beyond the alkoxy chain, other substituents on the benzoic acid ring can significantly influence the mesomorphic behavior. Electron-withdrawing and electron-donating groups can alter the electronic distribution within the molecule, thereby affecting the strength of the hydrogen bonds and the overall intermolecular interactions.

For instance, a comparative study of 4-substituted benzoic acid dimers using DFT has shown that electron-releasing groups (e.g., -NH2, -OH) lead to more stable hydrogen bonds compared to electron-withdrawing groups (e.g., -NO2, -CN).[5] This increased hydrogen bond strength often translates to higher thermal stability of the liquid crystal phase.

Experimental and Computational Workflows: A Self-Validating System

The synergy between experimental synthesis and characterization with theoretical DFT calculations forms a robust, self-validating workflow for the study of hydrogen-bonded liquid crystals.

G cluster_exp Experimental Workflow cluster_dft Computational Workflow (DFT) synthesis Synthesis of Benzoic Acid Derivatives purification Purification and Structural Elucidation (NMR, Elemental Analysis) synthesis->purification ftir FTIR Spectroscopy (Hydrogen Bond Confirmation) purification->ftir pom Polarized Optical Microscopy (POM) (Phase Identification) ftir->pom dsc Differential Scanning Calorimetry (DSC) (Transition Temperatures) pom->dsc dimer Dimer Geometry Optimization dsc->dimer Experimental Data for Computational Model Validation monomer Monomer Geometry Optimization monomer->dimer freq Frequency Calculation (Vibrational Analysis) dimer->freq energy Hydrogen Bond Energy Calculation dimer->energy electronic Electronic Properties (HOMO-LUMO, MEP) dimer->electronic freq->ftir Calculated Spectra for Experimental Peak Assignment

Caption: A self-validating workflow integrating experimental and computational studies of hydrogen-bonded liquid crystals.

Experimental Protocols

1. Synthesis of p-n-Alkoxybenzoic Acids

This protocol describes a typical Williamson ether synthesis to produce p-n-alkoxybenzoic acids.

  • Step 1: Deprotonation. In a round-bottom flask, dissolve p-hydroxybenzoic acid in a suitable solvent such as ethanol. Add a stoichiometric equivalent of a base (e.g., potassium hydroxide) and stir until the acid is fully dissolved, forming the potassium salt.

  • Step 2: Nucleophilic Substitution. To the solution from Step 1, add the desired n-alkyl halide (e.g., 1-bromooctane for 4-octyloxybenzoic acid). Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Step 3: Workup and Purification. After cooling, acidify the reaction mixture with a dilute strong acid (e.g., HCl) to precipitate the crude p-n-alkoxybenzoic acid. Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.

2. Characterization Techniques

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the phase transition temperatures and associated enthalpy changes.[6]

    • Procedure: A small, accurately weighed sample (typically 2-5 mg) is sealed in an aluminum pan. The sample is heated and cooled at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). The heat flow to the sample is measured relative to an empty reference pan. Phase transitions appear as endothermic (melting, clearing) or exothermic (crystallization) peaks in the DSC thermogram.

  • Polarized Optical Microscopy (POM): POM is the primary tool for identifying the type of liquid crystal phase by observing the characteristic optical textures.[7]

    • Procedure: A small amount of the sample is placed on a microscope slide and covered with a coverslip. The slide is placed on a hot stage to control the temperature. The sample is viewed between crossed polarizers. Isotropic liquids appear dark, while birefringent liquid crystal phases exhibit unique textures (e.g., Schlieren, focal-conic) that are diagnostic of the specific phase (nematic, smectic).

Computational Protocol: A DFT Study of a Benzoic Acid Dimer

This protocol outlines the key steps for performing a DFT calculation on a hydrogen-bonded benzoic acid dimer.

  • Step 1: Monomer Optimization. Create an input file for a single benzoic acid derivative molecule. Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). The B3LYP functional is a widely used hybrid functional that often provides a good balance of accuracy and computational cost for organic molecules.[5] The 6-311++G(d,p) basis set is a triple-zeta basis set with diffuse and polarization functions, which are important for accurately describing non-covalent interactions like hydrogen bonding.

  • Step 2: Dimer Construction and Optimization. Construct the hydrogen-bonded dimer from two optimized monomers. Perform a geometry optimization on the dimer using the same level of theory as in Step 1.

  • Step 3: Vibrational Frequency Analysis. Perform a frequency calculation on the optimized dimer to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain the theoretical vibrational spectra. The calculated frequencies can be compared with experimental FTIR data to validate the computational model.[8]

  • Step 4: Hydrogen Bond Energy Calculation. The hydrogen bond energy (E_HB) can be calculated as the difference between the energy of the dimer and the sum of the energies of the two non-interacting monomers. It is crucial to correct for the basis set superposition error (BSSE) using the counterpoise correction method to obtain an accurate interaction energy.

    • E_HB = E_dimer - (E_monomer1 + E_monomer2) + E_BSSE

Choosing the Right DFT Functional: A Matter of Expertise

The accuracy of DFT calculations for hydrogen-bonded systems is highly dependent on the choice of the exchange-correlation functional. While standard functionals like B3LYP can provide reasonable results, they often underestimate the strength of non-covalent interactions, including hydrogen bonds and van der Waals forces.

For more accurate predictions, especially for weakly bound systems, it is recommended to use functionals that are specifically designed or corrected for non-covalent interactions. These include:

  • Dispersion-corrected functionals: Methods like DFT-D3 add an empirical dispersion correction to a standard functional (e.g., B3LYP-D3).[9]

  • Range-separated functionals: Functionals like ωB97X-D treat short-range and long-range exchange interactions differently, which can improve the description of non-covalent interactions.[9]

  • Minnesota functionals: The M06 suite of functionals (e.g., M06-2X) were parameterized to perform well for a broad range of chemical systems, including non-covalent interactions.

The choice of functional should be guided by the specific research question and validated against experimental data or higher-level theoretical calculations whenever possible.

G cluster_dft_choice DFT Functional Selection Logic problem Define Research Question (e.g., Geometry, H-Bond Energy) initial Initial Screening: B3LYP/6-311++G(d,p) problem->initial high_accuracy High Accuracy Required? initial->high_accuracy dispersion Use Dispersion-Corrected (e.g., B3LYP-D3) or Range-Separated (e.g., ωB97X-D) Functionals high_accuracy->dispersion Yes benchmark Benchmark against Experimental Data or Higher-Level Theory high_accuracy->benchmark No dispersion->benchmark

Caption: A decision-making workflow for selecting an appropriate DFT functional.

Conclusion: A Powerful Synergy for Materials Design

The integrated approach of experimental synthesis and characterization with DFT calculations provides a powerful paradigm for the rational design of hydrogen-bonded liquid crystals of benzoic acid derivatives. By understanding the fundamental principles that govern the relationship between molecular structure and mesomorphic properties, researchers can effectively tune these materials for a wide array of applications. This guide has provided a framework for comparing different benzoic acid derivatives and has outlined the key experimental and computational workflows that are essential for success in this exciting field of materials science.

References

A Comparative Guide to the Purity Analysis of Synthesized 4-(trans-4-Propylcyclohexyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-(trans-4-propylcyclohexyl)benzoic acid is a critical intermediate in the synthesis of high-performance liquid crystals and advanced polymers. The isomeric purity and overall purity of this compound directly dictate the electro-optical properties and stability of the final materials. This guide provides a comprehensive comparison of orthogonal analytical techniques for the robust purity assessment of synthesized 4-(trans-4-propylcyclohexyl)benzoic acid. We will delve into the principles, experimental protocols, and data interpretation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC). This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to select and implement the most appropriate analytical methods for quality control and material characterization.

The Imperative of Purity in Advanced Materials

The unique molecular architecture of 4-(trans-4-propylcyclohexyl)benzoic acid, featuring a cyclohexyl ring, a benzene ring, and a polar carboxylic acid group, is fundamental to its function in creating materials with precise optical and dielectric properties. However, the synthesis of this molecule is not without its challenges. The presence of impurities, even in minute quantities, can have a significant impact on the performance of the final product.

1.1 Common Impurities in the Synthesis of 4-(trans-4-Propylcyclohexyl)benzoic Acid

A thorough purity analysis must account for a range of potential impurities, including:

  • Starting Materials: Unreacted precursors from the synthetic route.

  • cis-Isomer: The geometric isomer, cis-4-(4-propylcyclohexyl)benzoic acid, is a common impurity that can disrupt the packing of liquid crystal molecules.

  • By-products: Side-products from the reaction, such as incompletely oxidized or reduced species.

  • Solvent Residues: Residual solvents from the reaction and purification steps.

The ability to accurately identify and quantify these impurities is paramount for ensuring lot-to-lot consistency and meeting the stringent requirements of the electronics and pharmaceutical industries.

Orthogonal Analytical Techniques for Purity Determination

A multi-faceted approach, employing several analytical techniques that rely on different chemical and physical principles, is the most reliable strategy for a comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity analysis of non-volatile organic compounds.[1] It separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Principle of Operation: For 4-(trans-4-propylcyclohexyl)benzoic acid, a reversed-phase HPLC method is typically employed.[2][3] In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The trans- and cis-isomers, along with other impurities, will exhibit different retention times based on their polarity, allowing for their separation and quantification.

Experimental Protocol: Reversed-Phase HPLC

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.[5]

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: Run a blank (mobile phase), a standard of known purity, and the synthesized sample. The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Data Interpretation: The chromatogram will show a major peak for the trans-isomer and smaller peaks for any impurities. The retention times are used for identification (by comparison to standards), and the peak areas are used for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and semi-volatile compounds, GC-MS offers exceptional sensitivity and specificity.[6] Benzoic acid and its derivatives are often analyzed by GC-MS after a derivatization step to increase their volatility.[7][8][9]

Principle of Operation: The sample is vaporized and separated in a gas chromatograph based on its boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound.

Experimental Protocol: GC-MS with Derivatization

  • Derivatization: React the sample with a silylating agent (e.g., BSTFA) to convert the carboxylic acid to a more volatile trimethylsilyl (TMS) ester.[8]

  • GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 50-500.

  • Sample Preparation: Dissolve the derivatized sample in a suitable solvent (e.g., dichloromethane).

  • Injection: 1 µL splitless injection.

Data Interpretation: The total ion chromatogram (TIC) will show peaks for the derivatized product and any volatile impurities. The mass spectrum of each peak can be compared to a library (e.g., NIST) for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for structural elucidation and can provide detailed information about the isomeric ratio of the synthesized product.[10]

Principle of Operation: NMR exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, providing a detailed map of the molecule's structure. For cyclohexyl derivatives, the coupling constants between protons can definitively distinguish between cis and trans isomers.[11][12]

Experimental Protocol: ¹H NMR

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of the deuterated solvent.

  • Acquisition: Acquire a standard proton spectrum.

  • Analysis: Integrate the signals corresponding to the trans- and cis-isomers to determine their relative ratio. The axial and equatorial protons in the cyclohexane ring will have distinct chemical shifts and coupling constants, which are indicative of the stereochemistry.

Data Interpretation: In the ¹H NMR spectrum, the signals for the protons on the cyclohexane ring will be different for the cis and trans isomers. The coupling constants (J-values) between adjacent protons are particularly informative. For a trans isomer, you would expect to see larger coupling constants for the diaxial protons.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[13][14][15] It is a powerful method for determining the purity of highly crystalline organic compounds.[1][16]

Principle of Operation: Impurities in a crystalline substance typically depress and broaden its melting point. DSC can precisely measure this melting behavior. The van't Hoff equation can then be used to calculate the mole fraction of impurities.

Experimental Protocol: Purity by DSC

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • Instrument: A calibrated DSC instrument.

  • Heating Rate: A slow heating rate, typically 1-2°C/min, is used to ensure thermal equilibrium.

  • Temperature Program: Heat the sample through its melting range.

  • Analysis: The software uses the shape of the melting endotherm to calculate the purity based on the van't Hoff equation.

Data Interpretation: A sharp melting peak indicates high purity, while a broad, asymmetric peak suggests the presence of impurities. The instrument's software will provide a quantitative purity value.

Comparative Analysis and Method Selection

The choice of analytical technique depends on the specific information required.

3.1 Quantitative Comparison of Analytical Techniques

Technique Principle Information Provided Advantages Limitations
HPLC Chromatographic SeparationPurity, number of components, quantification of impuritiesHigh resolution, robust, widely availableRequires standards for identification, can be time-consuming
GC-MS Chromatographic Separation & Mass AnalysisPurity, identification of volatile impurities, structural informationHigh sensitivity, definitive identificationRequires derivatization for non-volatile compounds, may cause thermal degradation
NMR Nuclear Magnetic ResonanceIsomeric ratio, structural confirmation, identification of major impuritiesNon-destructive, provides detailed structural informationLower sensitivity than chromatographic methods, can be complex to interpret
DSC Thermal AnalysisAbsolute purity of crystalline substancesFast, no standards required for purity determinationOnly applicable to crystalline compounds, does not identify impurities

3.2 Workflow for Orthogonal Method Validation

A robust purity analysis should not rely on a single technique. An orthogonal approach, where multiple methods are used to confirm the results, provides the highest level of confidence.

G cluster_0 Purity Analysis Workflow cluster_1 Optional/Confirmatory Start Synthesized Product HPLC HPLC Analysis (Purity, Impurity Profile) Start->HPLC NMR NMR Spectroscopy (Isomeric Ratio, Structure) Start->NMR DSC DSC Analysis (Absolute Purity) Start->DSC GC_MS GC-MS Analysis (Volatile Impurities) Start->GC_MS Decision Purity Meets Specification? HPLC->Decision NMR->Decision DSC->Decision GC_MS->Decision Pass Release Product Decision->Pass Yes Fail Further Purification Decision->Fail No Fail->Start

Caption: A typical workflow for the comprehensive purity analysis of 4-(trans-4-propylcyclohexyl)benzoic acid.

Conclusion

The purity analysis of 4-(trans-4-propylcyclohexyl)benzoic acid requires a thoughtful and multi-faceted approach. While HPLC is an excellent tool for routine purity checks and impurity profiling, it should be complemented by other techniques. NMR spectroscopy is indispensable for confirming the isomeric integrity of the compound. DSC provides a rapid and reliable measure of absolute purity for crystalline batches. GC-MS is a valuable tool for identifying and quantifying volatile impurities that may be present. By employing these orthogonal techniques, researchers and manufacturers can ensure the quality and consistency of this critical material, paving the way for the development of next-generation technologies.

References

A Comparative Spectroscopic Guide to Trifluoromethylbenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification of constitutional isomers is a critical checkpoint. The trifluoromethylbenzoic acids, existing as ortho (2-), meta (3-), and para (4-) isomers, are important building blocks in the development of new chemical entities. While sharing the same molecular formula (C₈H₅F₃O₂), their distinct substitution patterns give rise to unique physicochemical properties and, consequently, different spectroscopic fingerprints. This guide provides a comprehensive comparison of the spectroscopic characteristics of these three isomers, offering researchers a reliable reference for their unambiguous identification.

The position of the strongly electron-withdrawing trifluoromethyl (-CF₃) group on the benzoic acid ring significantly influences the electronic environment of the molecule. This, in turn, leads to discernible differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Understanding these nuances is paramount for quality control, reaction monitoring, and the definitive structural elucidation of novel compounds derived from these isomers.

Molecular Structures and Isomerism

The fundamental difference between the three isomers lies in the substitution pattern on the benzene ring. This seemingly subtle variation has profound implications for their spectroscopic behavior.

Caption: Isomeric forms of trifluoromethylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Identification Tool

NMR spectroscopy is arguably the most powerful technique for distinguishing between these isomers. The chemical shifts (δ) of the protons (¹H), carbons (¹³C), and fluorine atoms (¹⁹F) are highly sensitive to the position of the -CF₃ group.

¹H NMR Spectroscopy

The ¹H NMR spectra of the aromatic region are particularly informative. The substitution pattern dictates the multiplicity and chemical shifts of the aromatic protons.

IsomerAromatic Proton Chemical Shifts (δ, ppm)Multiplicity
2-(Trifluoromethyl)benzoic acid ~7.6-7.9Multiplets
3-(Trifluoromethyl)benzoic acid [1]~7.6-8.4Multiplets
4-(Trifluoromethyl)benzoic acid [2]~7.7 (d), ~8.2 (d)Doublets

Note: Chemical shifts are approximate and can vary with solvent and concentration.

The para-isomer displays a characteristically simpler spectrum with two doublets, arising from the symmetry of the molecule. The ortho and meta-isomers exhibit more complex multiplet patterns due to the lower symmetry and more intricate spin-spin coupling between the aromatic protons. The carboxylic acid proton typically appears as a broad singlet at δ > 10 ppm, though its position is highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide complementary information, with the chemical shifts of the aromatic carbons being influenced by the electron-withdrawing nature of the substituents. A key feature is the coupling between the carbon and fluorine atoms (J-coupling), which can aid in signal assignment.

IsomerCarbon Chemical Shifts (δ, ppm) - Aromatic Region
2-(Trifluoromethyl)benzoic acid [3]~125-135
3-(Trifluoromethyl)benzoic acid [4]~125-135
4-(Trifluoromethyl)benzoic acid [5]~125-135

While the overall range of chemical shifts is similar, the specific values for each carbon are unique to the isomer. The carbon attached to the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms, with a coupling constant (¹JCF) of approximately 275 Hz.[6]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for fluorinated compounds. The chemical shift of the -CF₃ group is a direct indicator of its electronic environment.

Isomer¹⁹F Chemical Shift (δ, ppm)
2-(Trifluoromethyl)benzoic acid ~ -60
3-(Trifluoromethyl)benzoic acid ~ -63
4-(Trifluoromethyl)benzoic acid ~ -63

Note: ¹⁹F NMR chemical shifts are typically referenced to CFCl₃.

The differences in the ¹⁹F chemical shifts, although small, are significant and can be used for definitive identification when combined with ¹H and ¹³C NMR data.

Caption: General workflow for NMR analysis of trifluoromethylbenzoic acid isomers.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule. The key vibrational bands for the trifluoromethylbenzoic acid isomers are associated with the carboxylic acid and the C-F bonds.

IsomerC=O Stretch (cm⁻¹)O-H Stretch (cm⁻¹)C-F Stretch (cm⁻¹)
2-(Trifluoromethyl)benzoic acid ~1700~2500-3300 (broad)~1100-1350 (strong, multiple bands)
3-(Trifluoromethyl)benzoic acid ~1700~2500-3300 (broad)~1100-1350 (strong, multiple bands)
4-(Trifluoromethyl)benzoic acid ~1700~2500-3300 (broad)~1100-1350 (strong, multiple bands)

The position of the strong and broad O-H stretch of the carboxylic acid dimer is a characteristic feature. The C=O stretching frequency is also prominent. The most intense bands in the spectra are typically the C-F stretching vibrations of the trifluoromethyl group. While the exact positions of these bands may show subtle shifts between the isomers, the overall IR spectra are quite similar. Therefore, IR spectroscopy is more useful for confirming the presence of the functional groups rather than for definitively distinguishing between the isomers.

Caption: Principle of Infrared (IR) Spectroscopy.

Mass Spectrometry (MS): Fragmentation Patterns as Clues

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For all three isomers, the molecular ion peak [M]⁺ will be observed at m/z 190.[7] The fragmentation patterns, however, can offer clues to the isomer's identity.

A common fragmentation pathway involves the loss of the carboxylic acid group (-COOH), leading to a fragment ion at m/z 145. The relative intensities of the fragment ions can vary between the isomers due to the influence of the -CF₃ group on the stability of the resulting carbocations.

Key Fragmentation Peaks (m/z):

  • 190: Molecular ion [M]⁺

  • 173: Loss of -OH

  • 145: Loss of -COOH

While mass spectrometry confirms the molecular weight, distinguishing the isomers based solely on their fragmentation patterns can be challenging without high-resolution mass spectrometry and careful analysis of fragmentation pathways.

Experimental Protocols

NMR Sample Preparation
  • Weigh 5-10 mg of the trifluoromethylbenzoic acid isomer.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.

IR Sample Preparation (ATR)
  • Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Collect the IR spectrum, typically over the range of 4000-400 cm⁻¹.

  • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry Sample Preparation (Direct Infusion)
  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion using a syringe pump.

  • Acquire the mass spectrum in either positive or negative ion mode, depending on the ionization source (e.g., Electrospray Ionization - ESI).

Conclusion

The definitive identification of 2-, 3-, and 4-trifluoromethylbenzoic acid isomers is readily achievable through a combination of spectroscopic techniques. ¹H NMR spectroscopy provides the most unambiguous differentiation based on the distinct patterns of the aromatic protons. ¹³C and ¹⁹F NMR offer valuable confirmatory data. While IR spectroscopy confirms the presence of key functional groups, and mass spectrometry determines the molecular weight, they are less definitive for isomer differentiation. By carefully analyzing the data from these complementary techniques, researchers can confidently identify the specific isomer of trifluoromethylbenzoic acid in their samples, ensuring the integrity and success of their scientific endeavors.

References

The Rheology of Alkylbenzoic Acid Blends: A Comparative Guide for Formulation Scientists

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the rheological properties of formulation excipients is paramount to predicting material behavior during manufacturing, ensuring product stability, and controlling drug release kinetics.[1][2] This guide provides an in-depth comparison of the rheological properties of alkylbenzoic acid blends, a class of materials with significant potential in advanced drug delivery systems due to their liquid crystalline behavior. We will explore how blending different alkylbenzoic acids can strategically modify their viscoelastic properties, offering a pathway to tailor formulations with desired flow characteristics.

The Significance of Rheological Control in Alkylbenzoic Acid Systems

Alkylbenzoic acids are notable for their ability to form liquid crystal (LC) phases, which exist in a state between crystalline solids and isotropic liquids.[3] This mesophase behavior is driven by the formation of dimers through hydrogen bonding between carboxylic acid groups.[4][5] The resulting molecular arrangement imparts unique rheological properties that are highly sensitive to temperature, shear, and molecular structure.

The blending of different p-n-alkylbenzoic acids (kBA, where 'k' is the number of carbon atoms in the alkyl chain) and p-n-alkyloxybenzoic acids (kOBA) offers a powerful strategy to modulate these properties. By creating asymmetric heterodimers, it is possible to expand the temperature range of the liquid crystalline state and fine-tune the viscosity of the material.[4][6] This guide will delve into the experimental data supporting these claims and provide the necessary protocols to replicate and build upon these findings.

Comparative Rheological Profiles of Alkylbenzoic Acid Blends

A systematic investigation into equimolar blends of various alkylbenzoic and alkyloxybenzoic acids reveals significant alterations in their phase transitions and viscosity profiles. The formation of non-symmetric heterodimers is a key factor in extending the nematic state to lower temperatures and, in some cases, inducing new phase transitions.[4][5]

Impact of Blending on Mesophase Temperature Range

The blending of different alkylbenzoic acids can significantly widen the temperature window in which the desirable liquid crystalline phase exists. This is a critical factor for practical applications, as it allows for a broader operational range.

Blend CompositionNematic Phase Range (°C) of Individual ComponentsNematic Phase Range (°C) of Equimolar BlendKey Observation
4BA / 6BA4BA: 98-113; 6BA: 101-11572-108Significant expansion of the nematic state towards lower temperatures.[5][6]
6BA / 8OBA6BA: 95-114; 8OBA: 108-14757-133Strongest extension of the nematic state to lower temperatures observed.[4][5][6]
4OBA / 5OBA--Results in the most extended high-temperature nematic phase (up to 156°C).[4][5][6]
6BA / 9OBA--Induces a smectic phase at the lowest temperatures (down to 51°C).[4][5][6]
Viscosity Modulation Through Blending

The viscosity of alkylbenzoic acid blends is a direct reflection of the underlying molecular interactions and ordering. Blending not only affects the temperature range of the mesophases but also the flow behavior within these phases.

Blend CompositionViscosity ObservationsMechanistic Insight
4BA / 6BAThe blend exhibits a viscosity intermediate to that of the individual components.[5] A jump-like decrease in viscosity of about 40% is observed upon entering the nematic phase from the isotropic melt for the individual acids.[6]The higher molecular weight of 6BA contributes to its higher viscosity compared to 4BA in both isotropic and nematic states.[6]
6BA / 8OBAThe blend has a lower viscosity than the individual components and a significantly expanded nematic state.[6]The formation of asymmetric heterodimers disrupts the packing efficiency, leading to reduced viscosity.
Alkylbenzoic / Alkyloxybenzoic BlendsThe introduction of an ether-group oxygen can lead to a reduction in the viscosity of the isotropic and nematic phases.[6]The ether group can influence intermolecular interactions and molecular packing.

It is important to note that many of these systems exhibit shear-thinning behavior, where the viscosity decreases with an increasing shear rate.[7] This non-Newtonian characteristic is particularly relevant for processing and injection applications.

Experimental Protocols for Rheological Characterization

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. The following sections outline the key methodologies for characterizing the rheological properties of alkylbenzoic acid blends.

Workflow for Sample Preparation and Analysis

G cluster_prep Sample Preparation cluster_analysis Rheological & Thermal Analysis start Weigh Equimolar Amounts of Alkylbenzoic Acids mix Thoroughly Mix Powders start->mix melt Melt Mixture to Isotropic State mix->melt cool Cool to Form Homogeneous Blend melt->cool rheometer Load Sample onto Rheometer cool->rheometer Transfer Sample dsc Load Sample into DSC Pan cool->dsc Transfer Sample temp_sweep Perform Temperature Sweep (Heating & Cooling Cycles) rheometer->temp_sweep freq_sweep Perform Frequency Sweep at Key Temperatures rheometer->freq_sweep shear_sweep Perform Shear Rate Sweep at Key Temperatures rheometer->shear_sweep phase_trans Identify Phase Transition Temperatures dsc->phase_trans viscosity Determine Viscosity Profiles temp_sweep->viscosity viscoelastic Determine Storage (G') and Loss (G'') Moduli freq_sweep->viscoelastic

Caption: Experimental workflow for the preparation and analysis of alkylbenzoic acid blends.

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

Objective: To determine the phase transition temperatures (crystal-to-nematic, nematic-to-isotropic) of the alkylbenzoic acid blends.

Methodology:

  • Accurately weigh 3-5 mg of the prepared blend into an aluminum DSC pan and hermetically seal it.

  • Place the pan in the DSC instrument.

  • Heat the sample to a temperature well above its isotropic clearing point to erase any thermal history.

  • Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its crystallization point.

  • Heat the sample again at the same controlled rate.

  • Analyze the resulting thermogram to identify the peak temperatures of endothermic and exothermic transitions, which correspond to the phase transitions. The crystal–nematic (Cr–N) and nematic–isotropic (N–I) transitions are of primary interest.[6]

Rotational Rheometry for Viscosity and Viscoelastic Characterization

Objective: To measure the viscosity as a function of temperature and shear rate, and to determine the viscoelastic properties (storage modulus G' and loss modulus G'').

Methodology:

  • Use a rotational rheometer equipped with a parallel-plate or cone-and-plate geometry. A Peltier temperature control system is crucial for precise temperature sweeps.

  • Place a small amount of the blend onto the lower plate of the rheometer.

  • Lower the upper geometry to the desired gap setting (e.g., 0.5 mm).

  • Trim any excess sample from the edges of the geometry.

  • Temperature Sweep:

    • Apply a constant low shear rate or frequency (e.g., 1 Hz).

    • Ramp the temperature up and down at a controlled rate (e.g., 2 °C/min) across the phase transitions.

    • Record the viscosity as a function of temperature. This will reveal sharp changes in viscosity at the phase transitions.[6]

  • Shear Rate Sweep:

    • Set the temperature to a point within the nematic or smectic phase.

    • Vary the shear rate over a wide range (e.g., 0.1 to 100 s⁻¹).

    • Record the viscosity at each shear rate to identify shear-thinning behavior.[7]

  • Oscillatory Measurements (Frequency Sweep):

    • Set the temperature within a specific liquid crystal phase.

    • Apply a small, oscillating strain (within the linear viscoelastic region, typically <1%).

    • Vary the frequency of oscillation (e.g., 0.1 to 100 rad/s).

    • Measure the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component.[7][8]

Underlying Mechanisms and Molecular Interactions

The observed rheological changes in alkylbenzoic acid blends can be attributed to the interplay of several molecular factors.

G cluster_molecular Molecular Interactions cluster_structure Resulting Supramolecular Structure cluster_properties Macroscopic Rheological Properties HB Hydrogen Bonding (Dimer Formation) Dimers Homodimers & Heterodimers HB->Dimers PiPi π-π Interactions (Aromatic Stacking) Associates Dimer Associates PiPi->Associates VDW Van der Waals Forces (Alkyl Chains) Mesophase Liquid Crystalline Phases (Nematic, Smectic) VDW->Mesophase Dimers->Associates Associates->Mesophase Viscosity Viscosity Mesophase->Viscosity Viscoelasticity Viscoelasticity (G', G'') Mesophase->Viscoelasticity ShearThinning Shear-Thinning Behavior Mesophase->ShearThinning

Caption: Relationship between molecular interactions and macroscopic rheological properties.

The formation of asymmetric heterodimers from different alkylbenzoic acids disrupts the molecular packing that would be present in a system of symmetric homodimers. This disruption can lead to a lower melting point and a wider liquid crystal temperature range.[4][5] Furthermore, the presence of both symmetric and asymmetric associates can lead to complex, two-step phase transitions observed in some blends.[4][5][6]

The non-planar structure of p-n-alkylbenzoic acids (nBA) compared to the flatter p-n-alkyloxybenzoic acids (nOBA) can lead to greater viscoelasticity in the former.[9] The introduction of an oxygen atom in the alkyl chain of nOBA can also influence intermolecular interactions, affecting the overall flow behavior.

Conclusion and Future Outlook

The blending of alkylbenzoic acids presents a versatile and effective strategy for tuning the rheological properties of liquid crystalline materials. By carefully selecting the blend components, researchers can expand the operational temperature range, modulate viscosity, and control the viscoelastic response. This level of control is invaluable for the development of advanced formulations, particularly in the pharmaceutical field where material properties directly impact processability and product performance.

Future research should focus on exploring a wider range of blend ratios and ternary systems to further map the landscape of achievable rheological properties. Additionally, correlating these properties with drug release profiles from alkylbenzoic acid-based delivery systems will be a critical step in translating these materials into clinical applications.

References

Safety Operating Guide

4-(trans-4-n-Propylcyclohexyl)benzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 4-(trans-4-n-Propylcyclohexyl)benzoic Acid

As a Senior Application Scientist, it is understood that meticulous research and development are only half the battle; ensuring the safe and compliant disposal of laboratory chemicals is paramount to maintaining a secure and sustainable research environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound (CAS No. 65355-29-5), moving beyond simple instructions to explain the rationale behind each procedural choice.

Hazard Identification and Immediate Safety Precautions

Before initiating any disposal protocol, a thorough understanding of the compound's hazard profile is essential. This compound is classified with the following hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Eye Irritation (H319): Causes serious eye irritation.[1]

  • Respiratory Irritation (H335): May cause respiratory irritation.[1]

Given these potential hazards, the following personal protective equipment (PPE) is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye Protection Goggles compliant with EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.To prevent contact of the solid particles or dust with the eyes, which can cause serious irritation.[1]
Hand Protection Chemical-impermeable gloves (e.g., nitrile).To prevent skin contact and subsequent irritation.[1]
Body Protection Long-sleeved laboratory coat.To protect the skin on the arms from accidental contact.[1]
Respiratory Protection Not required under normal, well-ventilated laboratory use. For large spills or in poorly ventilated areas, a NIOSH/MSHA or EN 136 approved respirator is recommended.To prevent inhalation of dust that may cause respiratory irritation.[1]

Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[2]

Waste Characterization: The First Step in Disposal

The U.S. Environmental Protection Agency (EPA) mandates that the waste generator is responsible for determining if their waste is hazardous.[3][4] This determination is the critical first step that dictates the entire disposal workflow.

Is this compound a Hazardous Waste?

Based on the available Safety Data Sheet (SDS), this compound is not a listed hazardous waste.[1] However, a chemical waste can still be considered hazardous if it exhibits one of the four characteristics: ignitability, corrosivity, reactivity, or toxicity.[3]

  • Ignitability, Reactivity, Toxicity: This compound is not known to exhibit these characteristics under normal conditions.[1][5]

  • Corrosivity: As a carboxylic acid, it is acidic. However, in its solid form, it is not a corrosive waste. If dissolved in a solvent or if the waste is an acidic solution, it would need to be evaluated against the corrosivity characteristic (pH ≤ 2).

Therefore, pure, uncontaminated this compound is generally not considered a federally regulated hazardous waste. However, it is crucial to remember that state and local regulations can be more stringent.[4]

Crucial Consideration: The most common scenario in a laboratory setting is that this chemical will be part of a waste stream, potentially contaminated with solvents or other reagents. If it is mixed with a listed hazardous waste (e.g., certain solvents), the entire mixture must be treated as hazardous.

Step-by-Step Disposal Protocol

The following workflow provides a systematic approach to the disposal of this compound.

Step 1: Waste Collection and Segregation
  • Designated Waste Container: Collect all waste containing this compound in a dedicated, properly labeled container.[2][6] The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.

  • Labeling: The label must clearly state "Waste this compound" and list all other components of the waste stream with their approximate concentrations.

  • Segregation: Do not mix this waste with other waste streams, particularly those that are incompatible (e.g., strong bases, oxidizers).[7] Mixing waste streams can create unforeseen hazards and significantly increase disposal costs.

Step 2: On-Site Spill and Contamination Cleanup

In the event of a spill, follow these procedures:

  • Ensure Safety: Evacuate non-essential personnel and ensure the area is well-ventilated. Wear the appropriate PPE as outlined in Section 1.

  • Containment: For a solid spill, carefully sweep up the material to avoid generating dust.[1][8]

  • Collection: Place the swept-up material and any contaminated cleaning materials (e.g., paper towels) into the designated waste container.[1][5]

  • Decontamination: Clean the spill area with soap and water.

Step 3: Disposal Path Determination

The decision on the final disposal path depends on the waste characterization.

References

Navigating the Safe Handling of 4-(trans-4-n-Propylcyclohexyl)benzoic Acid: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the meticulous handling of chemical compounds is paramount to both personal safety and the integrity of experimental outcomes. This guide provides an in-depth operational plan for the safe management of 4-(trans-4-n-Propylcyclohexyl)benzoic acid (CAS No. 65355-29-5), focusing on the selection and use of appropriate Personal Protective Equipment (PPE) and outlining compliant disposal procedures. Our approach is rooted in a deep understanding of the chemical's properties and potential hazards, ensuring a self-validating system of laboratory safety.

Understanding the Hazard Profile

This compound is a solid organic compound classified with the following hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust.[1]

Core Principles of Protection: A Multi-Layered Approach

Effective protection against chemical hazards is not merely about wearing gloves and goggles; it is a systematic process of risk mitigation that encompasses engineering controls, administrative controls, and finally, personal protective equipment.

Engineering Controls: Your First Line of Defense

The primary objective is to minimize the generation of and exposure to airborne dust particles of this compound.

  • Ventilation: All handling of the solid compound should be conducted in a well-ventilated area. For procedures with a higher risk of dust generation, such as weighing or transfer, a certified chemical fume hood is mandatory.[3][4] A downflow booth or laminar flow booth can also provide excellent ventilation and minimize the formation of dust clouds in the operator's breathing zone.[5]

  • Vented Balance Enclosure: When weighing the powder, the use of a vented balance enclosure is a best practice.[4] This containment system prevents fine particles from becoming airborne and dispersing into the laboratory environment.

Administrative Controls: Safe Work Practices

Procedural diligence is a critical component of a comprehensive safety plan.

  • Designated Work Area: Establish a clearly marked, designated area for handling this compound.[3]

  • Minimizing Dust Generation: When transferring the solid, use techniques that minimize dust formation. This can include gently scooping the material rather than pouring it from a height.

  • Good Housekeeping: Clean the work area, including benchtops and equipment, with a damp cloth or a HEPA-filtered vacuum after each use to remove any residual dust.[3] Avoid dry sweeping, which can re-aerosolize the powder.

  • Hygiene: Always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1][6]

Personal Protective Equipment (PPE): The Final Barrier

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the recommended PPE for handling this compound.

PPE Category Item Specifications & Rationale
Eye and Face Protection Chemical Splash GogglesMust conform to EN 166 or OSHA 29 CFR 1910.133 standards.[1][7] Essential for protecting against airborne particles and accidental splashes that can cause serious eye irritation. Standard safety glasses do not provide a sufficient seal.
Skin Protection Chemical-Resistant Gloves (Nitrile or Neoprene)Nitrile gloves are an excellent choice due to their densely structured polymer matrix of acrylonitrile and butadiene copolymers, which provides strong resistance to a wide range of chemicals, including weak acids like benzoic acid derivatives.[8][9][10] Neoprene gloves also offer good protection.[11] Always inspect gloves for tears or degradation before use and change them immediately if contaminated.
Laboratory CoatA fully buttoned, long-sleeved lab coat provides a crucial barrier against spills and splashes, protecting personal clothing and underlying skin.
Respiratory Protection Not typically required for small-scale laboratory use with adequate engineering controls.For large-scale operations, emergency situations, or in the absence of adequate engineering controls, a NIOSH/MSHA or European Standard EN 136 approved respirator with a particulate filter may be necessary.[1]
The Science Behind Nitrile Glove Selection

The effectiveness of nitrile gloves against chemicals like this compound stems from their molecular structure. The acrylonitrile component in the copolymer provides a high degree of chemical resistance, particularly against oils, fuels, and many solvents.[8] This creates a durable and less permeable barrier compared to natural rubber latex, which can degrade more rapidly when exposed to certain organic compounds.[8]

Procedural, Step-by-Step Guidance

Weighing the Solid Compound:

  • Prepare the Work Area: Ensure the vented balance enclosure or chemical fume hood is operational. Line the work surface with absorbent, disposable bench paper.

  • Don PPE: Put on a lab coat, chemical splash goggles, and nitrile or neoprene gloves.

  • Tare the Container: Place a clean, sealable container on the balance and tare it.

  • Transfer the Compound: Inside the enclosure or fume hood, carefully transfer the desired amount of this compound into the tared container using a clean spatula.

  • Seal and Weigh: Securely close the container before removing it from the enclosure or fume hood to re-weigh.

  • Clean Up: Decontaminate the spatula and any other equipment used. Wipe down the work surface with a damp cloth.

Preparing a Solution:

  • Work in a Fume Hood: All steps should be performed inside a certified chemical fume hood.

  • Don PPE: Wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves.

  • Add Solvent: Add the desired solvent to a suitable flask.

  • Add the Compound: Carefully add the pre-weighed this compound to the solvent.

  • Dissolve: Gently swirl or stir the mixture until the solid is fully dissolved.

  • Label: Clearly label the flask with the chemical name, concentration, solvent, and date.

Operational and Disposal Plans

Proper disposal of chemical waste and contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

Chemical Waste Disposal:

This compound is a non-halogenated organic solid.

  • Solid Waste: Collect solid waste in a clearly labeled, sealed container designated for "non-halogenated solid organic waste."[12][13]

  • Solutions: Unused or waste solutions should be collected in a compatible, sealed container labeled as "non-halogenated organic solvent waste."[12][13] Do not mix with halogenated waste streams.

  • Disposal Vendor: All chemical waste must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.

Contaminated PPE and Materials:

  • Gloves: After use, remove gloves without touching the outer surface and dispose of them in the designated solid waste container.

  • Lab Coats: If a lab coat becomes contaminated, it should be professionally laundered or disposed of as hazardous waste, depending on the extent of contamination.

  • Bench Paper and Other Solids: Used bench paper, weigh boats, and other contaminated disposable materials should be placed in the solid waste container.

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_controls Engineering & Administrative Controls cluster_ppe Personal Protective Equipment Selection cluster_decision Decision & Action Start Start: Handling this compound Task Identify Task: - Weighing/Transfer (Solid) - Solution Preparation - General Handling Start->Task EngControls Engineering Controls in Place? - Fume Hood - Vented Enclosure Task->EngControls AdminControls Safe Work Practices Followed? EngControls->AdminControls Yes Reassess Reassess Controls/Task EngControls->Reassess No EyeProtection Eye Protection: Chemical Splash Goggles AdminControls->EyeProtection Yes AdminControls->Reassess No SkinProtection Skin Protection: - Nitrile/Neoprene Gloves - Lab Coat EyeProtection->SkinProtection RespiratoryProtection Respiratory Protection Needed? SkinProtection->RespiratoryProtection Proceed Proceed with Task RespiratoryProtection->Proceed No (Small scale, good ventilation) RespiratoryProtection->Reassess Yes (Large scale, poor ventilation) Proceed->Start Task Complete

Caption: PPE Selection Workflow for this compound.

Conclusion

By integrating robust engineering controls, diligent work practices, and the correct selection of personal protective equipment, researchers can confidently and safely handle this compound. This comprehensive approach not only protects the individual but also ensures the integrity of the research environment. Adherence to these guidelines is a cornerstone of responsible scientific practice.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.